3-Chloro-3-methylpentane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-3-methylpentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Cl/c1-4-6(3,7)5-2/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWJUIFOPCZXMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80238703 | |
| Record name | Pentane, 3-chloro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80238703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918-84-3 | |
| Record name | Pentane, 3-chloro-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000918843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentane, 3-chloro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80238703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-3-methylpentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 3-Chloro-3-methylpentane from 3-methyl-3-pentanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 3-chloro-3-methylpentane from 3-methyl-3-pentanol (B165633) via a nucleophilic substitution reaction. The core of this process involves the conversion of a tertiary alcohol into a tertiary alkyl halide using concentrated hydrochloric acid. This guide provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and relevant physicochemical and spectroscopic data for the synthesized compound.
Reaction Mechanism and Principles
The reaction of 3-methyl-3-pentanol with concentrated hydrochloric acid proceeds through a unimolecular nucleophilic substitution (SN1) mechanism. This is a multi-step process favored by the structure of the tertiary alcohol, which can form a stable tertiary carbocation intermediate.[1][2][3]
The key steps of the SN1 mechanism are:
-
Protonation of the Alcohol: The hydroxyl (-OH) group of 3-methyl-3-pentanol is a poor leaving group. In the presence of a strong acid like concentrated HCl, the lone pair of electrons on the oxygen atom attacks a proton (H⁺) from HCl. This protonation step forms a good leaving group, water (H₂O).[4][5][6]
-
Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a stable tertiary carbocation at the third carbon position. This is the slow, rate-determining step of the SN1 reaction.[3][4]
-
Nucleophilic Attack: The chloride ion (Cl⁻), a nucleophile, attacks the electrophilic carbocation. This rapid step results in the formation of the final product, this compound.[4][6]
Experimental Protocol
This section outlines a detailed procedure for the laboratory synthesis of this compound from 3-methyl-3-pentanol.
2.1. Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |
| 3-methyl-3-pentanol | C₆H₁₄O | 102.17 | 10.2 g (0.1 mol) |
| Concentrated Hydrochloric Acid (37%) | HCl | 36.46 | 50 mL |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | ~50 mL |
| Anhydrous Sodium Sulfate (B86663) | Na₂SO₄ | 142.04 | ~5 g |
| Diethyl Ether (optional, for extraction) | (C₂H₅)₂O | 74.12 | As needed |
2.2. Equipment
-
250 mL Separatory Funnel
-
125 mL Erlenmeyer Flask
-
Beakers
-
Graduated Cylinders
-
Magnetic Stirrer and Stir Bar
-
Ice Bath
-
Distillation Apparatus
-
Heating Mantle
2.3. Procedure
-
Reaction Setup: In a 250 mL separatory funnel, combine 10.2 g (0.1 mol) of 3-methyl-3-pentanol and 50 mL of concentrated hydrochloric acid.
-
Reaction: Stopper the separatory funnel and shake the mixture vigorously for 10-15 minutes. Periodically vent the funnel to release any pressure buildup. After shaking, allow the mixture to stand in an ice bath for 20-30 minutes to ensure the reaction goes to completion. Two distinct layers will form: an upper organic layer (the product) and a lower aqueous layer.
-
Work-up and Neutralization: Carefully separate the lower aqueous layer and discard it. Wash the organic layer by adding 25 mL of cold water and shaking gently. Separate and discard the aqueous layer. To neutralize any remaining acid, add 25 mL of saturated sodium bicarbonate solution to the separatory funnel. Swirl gently at first, then stopper and shake, venting frequently to release the carbon dioxide gas produced. Separate and discard the aqueous bicarbonate layer.
-
Drying: Transfer the crude this compound to a clean, dry 125 mL Erlenmeyer flask. Add approximately 5 g of anhydrous sodium sulfate to dry the product. Swirl the flask occasionally for about 15-20 minutes. The product is dry when the liquid is clear and the drying agent no longer clumps together.
-
Purification: Decant the dried liquid into a distillation flask. Purify the this compound by simple distillation. Collect the fraction boiling between 115-116 °C.[7][8]
Data Presentation
3.1. Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 918-84-3[8] |
| Molecular Formula | C₆H₁₃Cl[8] |
| Molecular Weight | 120.62 g/mol [7] |
| Boiling Point | 115-116 °C at 760 mmHg[7][8] |
| Density | 0.885 g/mL at 25 °C[7][8] |
| Refractive Index (n²⁰/D) | 1.421[7] |
3.2. Spectroscopic Data of this compound
| Spectroscopic Technique | Key Peaks/Signals |
| ¹H NMR | (Predicted) Triplet (CH₃), Quartet (CH₂), Singlet (CH₃) |
| ¹³C NMR | (Predicted) Signals for CH₃, CH₂, and quaternary carbon |
| IR Spectroscopy | C-H stretching (alkane), C-Cl stretching |
| Mass Spectrometry | Molecular ion peak, fragmentation pattern |
Note: For detailed spectra, refer to spectral databases such as SpectraBase.[4]
Visualizations
4.1. Reaction Mechanism
Caption: SN1 reaction mechanism for the synthesis of this compound.
4.2. Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of this compound.
References
- 1. Pentane, 3-chloro-3-methyl- [webbook.nist.gov]
- 2. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 3. Solved draw a step-wise mechanism for reaction of | Chegg.com [chegg.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Pentane, 3-chloro-3-methyl- [webbook.nist.gov]
- 6. homework.study.com [homework.study.com]
- 7. This compound 97 918-84-3 [sigmaaldrich.com]
- 8. This compound | 918-84-3 [chemicalbook.com]
An In-depth Technical Guide to 3-Chloro-3-methylpentane
This guide provides a comprehensive overview of 3-chloro-3-methylpentane, including its nomenclature, physicochemical properties, key reactions, and detailed experimental protocols for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Nomenclature
The compound with the chemical structure CH₃CH₂C(Cl)(CH₃)CH₂CH₃ is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.
-
IUPAC Name: this compound[1]
This compound is also known by several synonyms:
Physicochemical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃Cl | [1][2][3][4][] |
| Molecular Weight | 120.62 g/mol | [1][2][4][] |
| CAS Number | 918-84-3 | [2][4][5] |
| Appearance | Colorless liquid | [] |
| Density | 0.885 g/mL at 25 °C | [2][6][][8] |
| Boiling Point | 115-116 °C at 760 mmHg | [2][8] |
| Refractive Index | n20/D 1.421 | [8] |
| Flash Point | 9 °C (48.2 °F) - closed cup | [2] |
| Purity | ≥96% | [4] |
Applications and Reactions
This compound serves as a valuable reactant and model compound in organic chemistry.
-
Grignard Reagent Formation: It is used as a reactant to prepare the Grignard reagent, chloro(1-ethyl-1-methylpropyl)magnesium. This organometallic compound is a key intermediate in various coupling reactions.[8]
-
Kumada-Tamao-Corriu Coupling: The Grignard reagent derived from this compound can be utilized in Kumada-Tamao-Corriu coupling reactions, which are important for the formation of carbon-carbon bonds.[8]
-
Model Compound for PVC Studies: Due to its structural similarity to tertiary chloride defects in polyvinyl chloride (PVC), this compound is an ideal model compound for studying the mechanisms of metal-catalyzed living radical graft copolymerization initiated from these defect sites.[8]
-
Elimination Reactions: this compound can undergo elimination reactions (E1 or E2) to form alkenes. According to Zaitsev's rule, the major product is the more substituted alkene, which in this case is 3-methyl-2-pentene.[9]
-
Substitution Reactions: As a tertiary alkyl halide, it can undergo Sₙ1 substitution reactions. For example, its reaction with water proceeds via an Sₙ1 mechanism.[10]
Experimental Protocols
Synthesis of this compound from 3-Methylpentan-3-ol using Lucas Reagent
This protocol describes the synthesis of this compound from the corresponding tertiary alcohol using the Lucas reagent (a solution of zinc chloride in concentrated hydrochloric acid). The reaction proceeds via an Sₙ1 mechanism.
Materials:
-
3-methylpentan-3-ol
-
Lucas reagent (anhydrous ZnCl₂ in concentrated HCl)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine 3-methylpentan-3-ol with the Lucas reagent.
-
Equip the flask with a reflux condenser and heat the mixture under reflux for approximately one hour.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the cooled mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Separate the aqueous layer and wash the organic layer with water.
-
Drain the aqueous layer and dry the organic layer containing the product with anhydrous sodium sulfate.
-
Filter the mixture to remove the drying agent.
-
Purify the crude product by distillation, collecting the fraction that boils at 115-116 °C.
Diagrams
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
References
- 1. Pentane, 3-chloro-3-methyl- | C6H13Cl | CID 136701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemwhat.com [chemwhat.com]
- 3. Page loading... [wap.guidechem.com]
- 4. scbt.com [scbt.com]
- 5. Pentane, 3-chloro-3-methyl- [webbook.nist.gov]
- 6. 3-氯-3-甲基戊烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound | 918-84-3 [chemicalbook.com]
- 9. This compound what is major product | Filo [askfilo.com]
- 10. Solved 1. [1.5] Draw the reaction of | Chegg.com [chegg.com]
An In-Depth Technical Guide to the Physical Properties of 3-Chloro-3-methylpentane
This guide provides a comprehensive overview of the key physical properties of 3-Chloro-3-methylpentane, focusing on its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the established values for these properties, details the experimental methodologies for their determination, and illustrates a key synthetic application of the compound.
Core Physical Properties
This compound is a tertiary alkyl halide. Its physical characteristics are crucial for its handling, application in synthesis, and for purification processes. The boiling point and density are fundamental parameters for laboratory and industrial applications.
Data Presentation: Physical Properties of this compound
| Physical Property | Value | Conditions |
| Boiling Point | 115-116 °C | at 760 mmHg[1][2][3][4] |
| 114 °C | Not specified[5] | |
| 114.394 °C | at 760 mmHg[6] | |
| Density | 0.885 g/mL | at 25 °C[1][2][3][4] |
| 0.868 g/cm³ | Calculated[6] |
Experimental Protocols
The accurate determination of physical properties such as boiling point and density is fundamental in chemical research. The following sections detail the standard experimental methodologies for these measurements.
2.1 Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, several methods can be employed.
Thiele Tube Method:
This micro-method is suitable for small sample volumes.
-
Sample Preparation: A few drops of this compound are placed into a small test tube (Durham tube). A capillary tube, sealed at one end, is inverted and placed into the sample.
-
Apparatus Setup: The sample tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil), making sure the rubber band or attachment is above the oil level.
-
Heating: The Thiele tube is gently heated at its side arm. Initially, trapped air will bubble from the capillary tube. As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.
-
Measurement: Heating is discontinued (B1498344) at this point. The liquid will begin to cool. The boiling point is the temperature recorded the instant the stream of bubbles stops and the liquid is drawn back into the capillary tube.[7][8]
Distillation Method:
This method is suitable when a larger quantity of the substance is available and purification is also desired.
-
Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask. At least 5 mL of this compound and a few boiling chips are placed in the distilling flask.
-
Heating: The flask is heated gently.
-
Measurement: As the liquid boils and the vapor condenses, the thermometer bulb should be fully immersed in the vapor. The temperature is recorded when it stabilizes during the distillation of the bulk of the liquid. This stable temperature is the boiling point. The atmospheric pressure should also be recorded as it affects the boiling point.[7][9]
2.2 Determination of Density
Density is the mass per unit volume of a substance. For a liquid such as this compound, this can be determined with high accuracy.
Method using a Graduated Cylinder and Balance:
This method is straightforward but less precise.
-
Mass Measurement: An empty, dry graduated cylinder is weighed on an electronic balance, and its mass is recorded.
-
Volume Measurement: A specific volume of this compound (e.g., 10 mL) is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.
-
Combined Mass Measurement: The graduated cylinder containing the liquid is reweighed.
-
Calculation: The mass of the liquid is found by subtracting the mass of the empty cylinder from the combined mass. The density is then calculated by dividing the mass of the liquid by its volume (ρ = m/V).[2][5] For improved accuracy, this procedure should be repeated multiple times and the results averaged.[10]
Synthetic Utility and Logical Workflow
This compound serves as a valuable precursor in organic synthesis, particularly for the formation of organometallic reagents. One of its primary applications is in the preparation of a Grignard reagent, which can then participate in various carbon-carbon bond-forming reactions.
The following diagram illustrates the logical workflow for the synthesis of a Grignard reagent from this compound and its subsequent use in a Kumada-Tamao-Corriu coupling reaction.[4]
This workflow highlights the transformation of the alkyl halide into a potent nucleophilic Grignard reagent.[11][12] This reagent is then utilized in a nickel- or palladium-catalyzed cross-coupling reaction with an aryl halide to form a new carbon-carbon bond, demonstrating a key synthetic application.
References
- 1. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 4. This compound | 918-84-3 [chemicalbook.com]
- 5. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 6. homesciencetools.com [homesciencetools.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. leah4sci.com [leah4sci.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Chloro-3-methylpentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-chloro-3-methylpentane. The information presented herein is intended to support research, compound identification, and quality control efforts within the fields of chemistry and drug development.
Disclaimer: The NMR spectral data presented in this guide are predicted values generated from computational models and are intended for illustrative and comparative purposes. Experimental verification is recommended for precise spectral assignments.
Data Presentation: Predicted NMR Spectral Data
The predicted ¹H and ¹³C NMR data for this compound, dissolved in deuterated chloroform (B151607) (CDCl₃), are summarized in the tables below. These tables provide key quantitative parameters for easy reference and comparison.
Predicted ¹H NMR Spectral Data
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -CH₂-CH₃ | 0.95 | Triplet (t) | 6H | 7.5 |
| -C-CH₃ | 1.55 | Singlet (s) | 3H | - |
| -CH₂ -CH₃ | 1.85 | Quartet (q) | 4H | 7.5 |
Predicted ¹³C NMR Spectral Data
| Signal Assignment | Chemical Shift (δ, ppm) |
| -CH₂-C H₃ | 8.5 |
| -C-C H₃ | 29.0 |
| -C H₂-CH₃ | 38.0 |
| -C (Cl)- | 75.0 |
Molecular Structure and NMR Signal Correlation
The following diagram illustrates the structure of this compound and the correlation between the chemically distinct protons and carbons and their corresponding predicted NMR signals.
Caption: Molecular structure of this compound with predicted NMR signal assignments.
Experimental Protocols
The following sections describe a general methodology for the acquisition of ¹H and ¹³C NMR spectra for a liquid sample such as this compound.
Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity (≥97%) to minimize interference from impurity signals.
-
Solvent Selection: Use a deuterated solvent, typically deuterated chloroform (CDCl₃), which is a common solvent for non-polar organic compounds.
-
Concentration:
-
For ¹H NMR, prepare a solution by dissolving approximately 5-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
For ¹³C NMR, a more concentrated solution is preferable due to the lower natural abundance of the ¹³C isotope. Aim for a concentration of 50-100 mg in 0.6-0.7 mL of solvent.
-
-
Sample Filtration: Filter the prepared solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, modern NMR spectrometers can lock onto the deuterium (B1214612) signal of the solvent, making an internal standard optional.
NMR Spectrometer Parameters
The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A spectral width of -2 to 12 ppm is generally adequate for most organic molecules.
-
Temperature: Standard ambient probe temperature (e.g., 298 K).
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is standard to produce a spectrum with singlets for each carbon.
-
Number of Scans: A significantly larger number of scans is required compared to ¹H NMR, typically ranging from 128 to 1024 scans, depending on the sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: A wider spectral width is needed, for example, 0 to 220 ppm.
-
Temperature: Standard ambient probe temperature (e.g., 298 K).
Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced. If TMS is used, its signal is set to 0.00 ppm. If no internal standard is used, the residual solvent peak (for CDCl₃, δ ≈ 7.26 ppm for ¹H and δ ≈ 77.16 ppm for ¹³C) can be used for referencing.
-
Integration: For ¹H NMR spectra, the relative area under each peak is integrated to determine the proton ratio.
-
Peak Picking: The chemical shift of each peak is determined. For ¹H NMR, the multiplicity and coupling constants are also measured.
Logical Workflow for Spectral Analysis
The following diagram outlines the logical workflow from sample preparation to spectral interpretation.
Caption: Experimental and analytical workflow for NMR spectroscopy.
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Chloro-3-methylpentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of 3-chloro-3-methylpentane. The information herein is intended to support researchers, scientists, and professionals in the field of drug development in understanding the mass spectral behavior of halogenated alkanes. This document summarizes the key fragmentation data, outlines the experimental methodology for obtaining such data, and presents a visual representation of the fragmentation pathways.
Molecular Structure and Properties
This compound is a tertiary alkyl halide with the chemical formula C₆H₁₃Cl.[1][2] Its molecular weight is approximately 120.62 g/mol .[1][2]
Mass Spectrometry Data
The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions. The quantitative data for the major peaks, including their mass-to-charge ratio (m/z) and relative intensity, are presented in the table below. This data has been compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[3]
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 27 | 25 | [C₂H₃]⁺ |
| 29 | 40 | [C₂H₅]⁺ |
| 41 | 35 | [C₃H₅]⁺ |
| 43 | 100 | [C₃H₇]⁺ |
| 55 | 50 | [C₄H₇]⁺ |
| 56 | 15 | [C₄H₈]⁺ |
| 69 | 8 | [C₅H₉]⁺ |
| 85 | 95 | [C₆H₁₃]⁺ |
| 91 | 5 | [C₆H₁₁]⁺ (from M-HCl) |
| 120 | <1 | [C₆H₁₃Cl]⁺ (Molecular Ion) |
Experimental Protocols
The mass spectrum data presented was obtained using electron ionization (EI) mass spectrometry. While the specific instrumental parameters for this exact spectrum are not detailed in the source, a general experimental protocol for analyzing a liquid sample like this compound using EI-MS is as follows:
-
Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC) coupled to the mass spectrometer. For a volatile compound like this compound, GC-MS is a common method.
-
Ionization: In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).
-
Fragmentation: The molecular ions are energetically unstable and undergo fragmentation, breaking into smaller, more stable charged fragments and neutral radicals.
-
Mass Analysis: The positively charged ions (molecular and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.
-
Data Acquisition: The detector output is processed by a computer to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Fragmentation Pathway Analysis
The fragmentation of this compound upon electron ionization is dictated by the stability of the resulting carbocations. The molecular ion peak at m/z 120 is very weak or absent, which is typical for branched alkanes and alkyl halides.
The fragmentation process is initiated by the ionization of the molecule. The major fragmentation pathways involve the loss of a chlorine radical or an alkyl radical, leading to the formation of more stable carbocations.
-
Formation of the [C₆H₁₃]⁺ ion (m/z 85): This prominent peak results from the loss of a chlorine radical (•Cl) from the molecular ion. The resulting tertiary carbocation is relatively stable.
-
Formation of the [C₄H₉]⁺ ion (m/z 57 - not prominent) and [C₃H₇]⁺ ion (m/z 43): Alpha-cleavage, the breaking of a C-C bond adjacent to the carbon bearing the chlorine, can lead to the loss of an ethyl radical (•C₂H₅) to form a [C₄H₈Cl]⁺ ion, or the loss of a propyl radical (•C₃H₇) to form a [C₃H₆Cl]⁺ ion. However, the most abundant fragment is typically the most stable carbocation. The base peak at m/z 43 corresponds to the isopropyl cation ([CH₃CHCH₃]⁺), likely formed through rearrangement after initial fragmentation, or the propyl cation.
-
Formation of the [C₂H₅]⁺ ion (m/z 29): This ion corresponds to an ethyl cation, formed by the cleavage of the carbon-carbon bond beta to the chlorine atom.
The presence of a peak at m/z 91 suggests the loss of HCl from the molecular ion, a common fragmentation pathway for alkyl chlorides, leading to the formation of an alkene radical cation.
The following diagram illustrates the logical relationships in the primary fragmentation pathways of this compound.
Caption: Primary fragmentation pathways of this compound in EI-MS.
References
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 3-Chloro-3-methylpentane
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 3-chloro-3-methylpentane, tailored for researchers, scientists, and professionals in drug development. This document details the characteristic vibrational modes of the molecule, presents quantitative spectral data, and outlines a detailed experimental protocol for obtaining its IR spectrum.
Molecular Structure and Vibrational Analysis
This compound is a tertiary alkyl halide with the chemical formula C₆H₁₃Cl. Its structure consists of a central carbon atom bonded to a chlorine atom, a methyl group, and two ethyl groups. The infrared spectrum of this molecule is characterized by a combination of C-H stretching and bending vibrations from the alkyl groups, and the C-Cl stretching vibration. The presence of various alkyl groups leads to a complex fingerprint region, which is unique to the molecule and crucial for its identification.
Quantitative Infrared Spectral Data
The infrared spectrum of this compound exhibits several characteristic absorption bands. The precise wavenumbers can be found in spectral databases such as the NIST WebBook and SpectraBase. The key absorptions are summarized in the table below.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 2970 - 2850 | C-H Stretch | Alkyl (CH₃, CH₂) | Strong |
| 1465 - 1450 | C-H Bend (Scissoring) | Methylene (CH₂) | Medium |
| 1380 - 1365 | C-H Bend (Rocking) | Methyl (CH₃) | Medium |
| 850 - 550 | C-Cl Stretch | Alkyl Halide | Strong |
Note: The fingerprint region, typically from 1500 cm⁻¹ to 500 cm⁻¹, contains numerous overlapping signals that are highly specific to the molecule's overall structure.
Experimental Protocols
The following protocols describe two common methods for obtaining the infrared spectrum of a liquid sample such as this compound: Attenuated Total Reflectance (ATR)-FTIR and Transmission FTIR.
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
This is a widely used technique for liquid and solid samples due to its minimal sample preparation.
Instrumentation:
-
Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol (B130326) or acetone) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and the atmosphere.
-
-
Sample Analysis:
-
Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered.
-
Acquire the sample spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal after the measurement using a suitable solvent to remove all traces of the sample.
-
Transmission FTIR Spectroscopy (Neat Liquid)
This traditional method involves passing the IR beam directly through a thin film of the liquid sample.
Instrumentation:
-
Fourier Transform Infrared (FTIR) spectrometer.
-
Two infrared-transparent salt plates (e.g., NaCl or KBr).
-
A sample holder for the salt plates.
Procedure:
-
Sample Preparation:
-
Place one to two drops of this compound onto the center of one salt plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates. Avoid trapping air bubbles.
-
-
Background Spectrum:
-
Acquire a background spectrum with the empty sample holder in the IR beam path.
-
-
Sample Analysis:
-
Place the prepared salt plate assembly into the sample holder in the FTIR spectrometer.
-
Acquire the sample spectrum, co-adding multiple scans to achieve a good quality spectrum.
-
-
Cleaning:
-
Disassemble the salt plates and clean them thoroughly with a dry solvent (e.g., anhydrous acetone (B3395972) or chloroform). Store the plates in a desiccator to prevent damage from moisture.
-
Visualizations
The following diagrams illustrate the experimental workflow for ATR-FTIR spectroscopy and the correlation between the molecular structure of this compound and its key IR absorption bands.
An In-depth Technical Guide to the Chemical Structure and Bonding of 3-Chloro-3-methylpentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-3-methylpentane, a tertiary alkyl halide, serves as a valuable model compound in various chemical studies, including reaction kinetics and mechanistic investigations relevant to drug development and polymer chemistry. A thorough understanding of its three-dimensional structure and the nature of its chemical bonds is fundamental to comprehending its reactivity and physical properties. This guide provides a detailed analysis of the chemical structure and bonding of this compound, incorporating theoretical data and outlining the experimental protocols used for structural determination.
Chemical Structure and Identification
-
IUPAC Name: this compound
-
Molecular Formula: C₆H₁₃Cl
-
CAS Number: 918-84-3
The structure consists of a central (tertiary) carbon atom bonded to a chlorine atom, a methyl group, and two ethyl groups. This arrangement leads to a chiral center at the third carbon, meaning this compound can exist as two enantiomers (R and S).
dot
The SN1 Reaction Mechanism for Tertiary Alkyl Halides: A Comprehensive Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
The unimolecular nucleophilic substitution (SN1) reaction is a fundamental concept in organic chemistry, representing a critical pathway for the synthesis of a wide array of molecules, including active pharmaceutical ingredients. For tertiary alkyl halides, the SN1 mechanism is the predominant substitution pathway, a consequence of the electronic and steric properties inherent to their structure. This guide provides an in-depth exploration of the core principles of the SN1 reaction, supported by quantitative data, detailed experimental protocols, and logical visualizations to facilitate a comprehensive understanding for professionals in research and drug development.
Core Mechanism and Kinetics
The SN1 reaction proceeds through a stepwise mechanism, characterized by the formation of a carbocation intermediate. This process is distinct from the concerted SN2 mechanism and is defined by its unimolecular rate-determining step.[1]
The Two-Step Mechanism
The reaction is generally described in two discrete steps:
-
Formation of a Carbocation (Rate-Determining Step) : The carbon-halogen (C-X) bond in the tertiary alkyl halide undergoes slow, heterolytic cleavage without the involvement of the nucleophile.[2] This endothermic step results in a planar, sp²-hybridized tertiary carbocation and a halide anion (the leaving group).[3][4] The stability of the tertiary carbocation, stabilized by hyperconjugation and inductive effects from the three alkyl groups, is the primary reason tertiary substrates readily undergo SN1 reactions.[5][6] This initial ionization is the slowest step and thus dictates the overall reaction rate.[2][7]
-
Nucleophilic Attack : The carbocation intermediate is a potent electrophile and reacts rapidly with a nucleophile.[8] Due to the planar geometry of the carbocation, the nucleophile can attack from either face of the molecule with nearly equal probability.[2][7]
-
Deprotonation (if applicable) : If the nucleophile is neutral (e.g., water or an alcohol), a final, rapid deprotonation step occurs to yield the neutral substitution product.[3]
Kinetics
The rate of the SN1 reaction is dependent solely on the concentration of the substrate (the alkyl halide) and is independent of the nucleophile's concentration.[7][9] This is because the nucleophile does not participate in the rate-determining step.[4][9] The reaction, therefore, follows first-order kinetics.[4]
Rate Law: Rate = k[Alkyl Halide][8]
This unimolecular nature is a defining characteristic of the SN1 pathway.[9][10]
References
- 1. SN1 reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. quora.com [quora.com]
- 7. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 8. Ch 8 : SN1 mechanism [chem.ucalgary.ca]
- 9. Video: SN1 Reaction: Kinetics [jove.com]
- 10. Khan Academy [khanacademy.org]
An In-depth Technical Guide to the Stability of the Tertiary Pentyl Cation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the stability of the tertiary pentyl cation (2-methyl-2-butyl cation), a key reactive intermediate in organic chemistry. The stability of this carbocation is dissected through theoretical principles, supported by quantitative data and detailed experimental and computational protocols.
Theoretical Framework of Stability
The remarkable stability of the tertiary pentyl cation, like other tertiary carbocations, is primarily attributed to two key electronic effects: the inductive effect and hyperconjugation. These effects work in concert to delocalize the positive charge, thus lowering the overall energy of the species.
Inductive Effect
The inductive effect involves the donation of electron density through the sigma (σ) bond framework. Alkyl groups are more electron-releasing than hydrogen atoms. In the tertiary pentyl cation, three alkyl groups (two methyl and one ethyl) are directly attached to the positively charged carbon. These groups push electron density towards the electron-deficient carbocation center, effectively neutralizing a portion of the positive charge and increasing stability.
Caption: Inductive effect stabilizing the tertiary pentyl cation.
Hyperconjugation
Hyperconjugation is a more significant stabilizing interaction involving the delocalization of electrons from adjacent C-H or C-C sigma bonds into the empty p-orbital of the carbocation.[1] This overlap of orbitals creates an extended molecular orbital that disperses the positive charge. The tertiary pentyl cation is particularly well-stabilized by this effect as it possesses eight alpha-hydrogens (hydrogens on carbons adjacent to the cationic center) that can participate in hyperconjugation, leading to numerous contributing resonance structures.
Caption: Overlap of a C-H σ-bond with the empty p-orbital.
Quantitative Assessment of Stability
The stability of carbocations can be quantified through various experimental and theoretical means. Gas-phase measurements of hydride ion affinity (HIA) provide an intrinsic measure of stability, while relative rates of solvolysis reactions in solution offer a kinetic perspective.
Gas-Phase Hydride Ion Affinity
| Carbocation | Structure | Class | Gas-Phase Hydride Affinity (kcal/mol) |
| Methyl | CH₃⁺ | Methyl | ~314 |
| Ethyl | CH₃CH₂⁺ | Primary | ~273 |
| Isopropyl | (CH₃)₂CH⁺ | Secondary | ~246[2] |
| tert-Butyl | (CH₃)₃C⁺ | Tertiary | ~232 |
| tert-Pentyl | (CH₃)₂(C₂H₅)C⁺ | Tertiary | ~229 (Estimated) |
Table 1. Comparison of gas-phase hydride ion affinities for various carbocations. Lower values indicate greater stability.
Relative Rates of Solvolysis
The rate of an Sₙ1 solvolysis reaction, where the rate-determining step is the formation of a carbocation intermediate, is highly dependent on the stability of that intermediate. Tertiary halides undergo solvolysis much faster than secondary or primary halides, reflecting the inherent stability of the corresponding carbocations.[3]
| Alkyl Halide (R-X) | Carbocation Intermediate (R⁺) | Class | Relative Rate of Solvolysis |
| CH₃-X | CH₃⁺ | Methyl | ~1 |
| CH₃CH₂-X | CH₃CH₂⁺ | Primary | ~1 |
| (CH₃)₂CH-X | (CH₃)₂CH⁺ | Secondary | 1.2 x 10⁴ |
| (CH₃)₃C-X | (CH₃)₃C⁺ | Tertiary | 1 x 10⁸ |
| (CH₃)₂(C₂H₅)C-X | (CH₃)₂(C₂H₅)C⁺ | Tertiary | > 1 x 10⁸ |
Table 2. Relative rates of solvolysis for various alkyl halides, demonstrating the kinetic impact of carbocation stability.
Experimental & Computational Protocols
The stability and structure of the tertiary pentyl cation can be investigated through several key experimental and computational methodologies.
Protocol: Solvolysis Kinetics
This method measures the rate of formation of the carbocation by monitoring the progress of an Sₙ1 reaction. The solvolysis of 2-chloro-2-methylbutane (B165293) in a mixed solvent system (e.g., water/2-propanol) is a classic example.[4][5]
Methodology:
-
Solution Preparation: Prepare a buffered solvent system (e.g., 50:50 water:2-propanol) containing a pH indicator (e.g., bromothymol blue).
-
Reaction Initiation: Add a precise amount of 2-chloro-2-methylbutane to the solvent to initiate the reaction. The solvolysis reaction produces HCl, causing the pH to drop.
-
Titration: As the reaction proceeds, titrate the generated HCl with a standardized NaOH solution to maintain a constant pH (indicated by the color of the indicator).
-
Data Collection: Record the volume of NaOH added over time.
-
Rate Calculation: The rate of NaOH addition is equal to the rate of HCl production, which corresponds to the rate of the solvolysis reaction. From this data, the first-order rate constant (k) can be calculated.
Caption: Experimental workflow for determining solvolysis kinetics.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
Direct observation of carbocations is possible using NMR spectroscopy at low temperatures in "superacid" media (e.g., SbF₅ in SO₂ClF), which are highly acidic and non-nucleophilic.[6][7]
Methodology:
-
Precursor Preparation: Dissolve the precursor, 2-chloro-2-methylbutane or 2-methyl-2-butanol, in a non-reactive solvent like CD₂Cl₂.
-
Superacid Solution: Prepare a solution of a superacid (e.g., a 1:1 molar mixture of SbF₅ and FSO₃H) in an NMR tube at low temperature (typically -78 °C).
-
Cation Generation: Slowly add the precursor solution to the stirred superacid solution in the NMR tube while maintaining the low temperature. This generates the stable carbocation.
-
Spectrum Acquisition: Acquire the ¹³C NMR spectrum at low temperature. The carbon atom bearing the positive charge will exhibit a characteristic large downfield chemical shift. For the tertiary pentyl cation, this is expected to be >300 ppm, similar to the 330 ppm shift observed for the tert-butyl cation.[6]
References
An In-depth Technical Guide to the Elimination Reaction Pathways of 3-Chloro-3-methylpentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the elimination reaction pathways of 3-chloro-3-methylpentane, a tertiary alkyl halide. It details the underlying E1 and E2 mechanisms, the factors governing product distribution, and provides detailed experimental protocols for conducting these reactions and analyzing their products.
Introduction to Elimination Reactions of Alkyl Halides
Elimination reactions are fundamental transformations in organic chemistry wherein a molecule loses atoms or groups of atoms from adjacent carbons to form a carbon-carbon double bond. In the context of alkyl halides, this typically involves the removal of a hydrogen atom and a halogen atom, a process known as dehydrohalogenation. The specific pathway of an elimination reaction, primarily the E1 (unimolecular) and E2 (bimolecular) mechanisms, is influenced by several factors including the structure of the alkyl halide, the strength and steric bulk of the base, the solvent, and the temperature.
This compound serves as an excellent model substrate for studying the competition between different elimination pathways due to its tertiary structure, which can stabilize a carbocation intermediate, and the presence of multiple types of β-hydrogens, leading to the formation of isomeric alkene products.
Elimination Reaction Pathways of this compound
The dehydrohalogenation of this compound can proceed through two primary mechanistic pathways: E2 and E1. These pathways lead to the formation of two constitutional isomers: the more substituted 3-methyl-2-pentene (Zaitsev product) and the less substituted 3-methyl-1-pentene (B165626) (Hofmann product).
The E2 Pathway
The E2 reaction is a concerted, one-step mechanism where a base abstracts a proton from a β-carbon at the same time as the leaving group (chloride) departs from the α-carbon. The rate of the E2 reaction is dependent on the concentration of both the alkyl halide and the base.
The regioselectivity of the E2 reaction is highly dependent on the steric hindrance of the base.
-
With a non-hindered base (e.g., sodium ethoxide in ethanol): The reaction will predominantly follow Zaitsev's rule , which states that the more substituted (and therefore more stable) alkene will be the major product. In this case, abstraction of a proton from a secondary carbon (C2 or C4) leads to the formation of 3-methyl-2-pentene.
-
With a hindered base (e.g., potassium tert-butoxide in tert-butanol): A sterically bulky base will preferentially abstract the more accessible, less sterically hindered proton. This leads to the formation of the Hofmann product , the less substituted alkene. For this compound, the protons on the methyl group at C3 are the most accessible, leading to 3-methyl-1-pentene as the major product.[1]
The E1 Pathway
The E1 reaction is a two-step mechanism that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. This is followed by a rapid deprotonation by a weak base to form the alkene. The rate of the E1 reaction is dependent only on the concentration of the alkyl halide.
This compound, being a tertiary alkyl halide, can readily form a stable tertiary carbocation, making the E1 pathway plausible, especially under conditions with a weak base and a polar protic solvent. E1 reactions generally favor the formation of the Zaitsev product due to the thermodynamic stability of the more substituted alkene.
Quantitative Product Distribution
The ratio of the alkene products formed in the elimination of this compound is highly sensitive to the reaction conditions. The following table summarizes the expected product distribution based on the base and solvent system employed.
| Base/Solvent System | Major Product | Minor Product | Expected Product Ratio (Major:Minor) |
| Sodium Ethoxide (NaOEt) in Ethanol (EtOH) | 3-Methyl-2-pentene (Zaitsev) | 3-Methyl-1-pentene (Hofmann) | ~75:25 |
| Potassium tert-Butoxide (t-BuOK) in tert-Butanol (B103910) (t-BuOH) | 3-Methyl-1-pentene (Hofmann) | 3-Methyl-2-pentene (Zaitsev) | ~70:30 |
Note: These ratios are approximate and can be influenced by factors such as temperature and reaction time. Experimental determination is necessary for precise quantification.
Experimental Protocols
The following are detailed protocols for the E2 elimination of this compound using sodium ethoxide and potassium tert-butoxide.
General Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Sodium ethoxide and potassium tert-butoxide are strong bases and are corrosive. Handle with care.
-
Ethanol and tert-butanol are flammable. Keep away from open flames and ignition sources.
-
This compound and the resulting alkene products are volatile and flammable.
Experiment 1: Zaitsev Elimination with Sodium Ethoxide
Objective: To synthesize 3-methyl-2-pentene as the major product via an E2 reaction.
Materials:
-
This compound
-
Sodium ethoxide
-
Anhydrous ethanol
-
50 mL round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Distillation apparatus
-
Gas chromatograph (GC) with a suitable column for separating C6 alkenes
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve a stoichiometric equivalent of sodium ethoxide in anhydrous ethanol.
-
Addition of Alkyl Halide: While stirring, add this compound dropwise to the sodium ethoxide solution.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux using a heating mantle. Maintain reflux for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water.
-
Extract the organic layer with a suitable solvent (e.g., diethyl ether).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the solvent by simple distillation.
-
Purify the resulting alkene mixture by fractional distillation.
-
-
Analysis:
-
Analyze the product mixture using gas chromatography to determine the ratio of 3-methyl-2-pentene to 3-methyl-1-pentene.
-
Characterize the major product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).
-
Experiment 2: Hofmann Elimination with Potassium tert-Butoxide
Objective: To synthesize 3-methyl-1-pentene as the major product via an E2 reaction.
Materials:
-
This compound
-
Potassium tert-butoxide
-
Anhydrous tert-butanol
-
Equipment as listed in Experiment 1
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve a stoichiometric equivalent of potassium tert-butoxide in anhydrous tert-butanol.
-
Addition of Alkyl Halide: While stirring, add this compound dropwise to the potassium tert-butoxide solution.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for a specified period (e.g., 1-2 hours).
-
Workup: Follow the same workup procedure as described in Experiment 1.
-
Purification: Purify the alkene mixture by fractional distillation.
-
Analysis: Analyze the product mixture by gas chromatography and characterize the major product using spectroscopic methods.
Gas Chromatography Analysis
A gas chromatograph equipped with a flame ionization detector (FID) and a non-polar or weakly polar capillary column (e.g., DB-1 or DB-5) is suitable for separating the isomeric alkene products. The oven temperature program should be optimized to achieve baseline separation of 3-methyl-1-pentene and the (E/Z)-isomers of 3-methyl-2-pentene. Retention times should be confirmed by injecting pure standards if available. The relative peak areas can be used to determine the product ratio.
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and the factors influencing the elimination reactions of this compound.
Caption: Concerted E2 elimination mechanism.
References
Zaitsev's Rule in the Dehydrohalogenation of 3-Chloro-3-methylpentane: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of the elimination reaction of 3-chloro-3-methylpentane, focusing on the application and predictive power of Zaitsev's rule. The document outlines the underlying mechanistic principles, specifically the E2 elimination pathway, and details the formation of the major and minor alkene products. A comprehensive experimental protocol for conducting the dehydrohalogenation and analyzing the product distribution via gas chromatography is presented. Quantitative data are summarized to illustrate the regioselectivity of the reaction, and key concepts are visualized through logical and mechanistic diagrams. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction to Zaitsev's Rule and Alkene Stability
In the realm of organic chemistry, elimination reactions are fundamental processes for the synthesis of alkenes. When an unsymmetrical alkyl halide is subjected to dehydrohalogenation, the possibility of forming multiple constitutional isomers arises. Zaitsev's rule, formulated by the Russian chemist Alexander Zaitsev, provides a predictive framework for the regioselectivity of these reactions.[1][2] The rule states that in an elimination reaction, the major product will be the more stable, more highly substituted alkene.[1][2] Alkene stability increases with the number of alkyl substituents attached to the double-bonded carbons, following the general trend: tetrasubstituted > trisubstituted > disubstituted > monosubstituted. This increased stability is attributed to hyperconjugation and the electronic effects of the alkyl groups.
The dehydrohalogenation of this compound, a tertiary alkyl halide, serves as a classic example of Zaitsev's rule. The removal of a hydrogen atom and the chlorine atom can lead to the formation of two different alkene products: the Zaitsev product and the Hofmann product.
The Elimination Reaction of this compound
The reaction of this compound with a strong, non-bulky base, such as sodium ethoxide in ethanol, proceeds primarily through a bimolecular elimination (E2) mechanism.[3] In this concerted, one-step process, the base abstracts a proton from a β-carbon (a carbon adjacent to the carbon bearing the leaving group) simultaneously with the departure of the chloride leaving group.[3]
The structure of this compound presents two different types of β-hydrogens, leading to the formation of two constitutional isomers:
-
3-methyl-2-pentene (Zaitsev Product): This is the major product, formed by the removal of a proton from either of the two methylene (B1212753) (CH₂) groups. The resulting alkene is trisubstituted, rendering it the more stable isomer.
-
2-ethyl-1-butene (Hofmann Product): This is the minor product, resulting from the abstraction of a proton from the methyl (CH₃) group. This alkene is disubstituted and therefore less stable than the Zaitsev product.
The preferential formation of the more substituted alkene is a direct consequence of the lower energy of the transition state leading to the more stable product.
Reaction Mechanism
The E2 mechanism for the dehydrohalogenation of this compound is a concerted process. The ethoxide ion acts as a base, removing a β-hydrogen. Concurrently, the electrons from the C-H bond shift to form a pi bond between the α and β carbons, and the C-Cl bond breaks, expelling the chloride ion.
The following diagram illustrates the pathways to both the Zaitsev and Hofmann products.
Caption: Reaction pathways for the E2 elimination of this compound.
Experimental Protocol
The following is a detailed methodology for the dehydrohalogenation of this compound and the subsequent analysis of the product mixture.
Materials:
-
This compound
-
Sodium ethoxide solution (21% w/v in ethanol)
-
Anhydrous calcium chloride
-
Diethyl ether
-
Saturated sodium chloride solution
-
Deionized water
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle
-
Separatory funnel (250 mL)
-
Erlenmeyer flask
-
Distillation apparatus
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Capillary column suitable for hydrocarbon analysis (e.g., DB-5)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, place 25 mL of a 21% (w/v) solution of sodium ethoxide in absolute ethanol. Add a magnetic stir bar.
-
Addition of Alkyl Halide: Slowly add 5.0 g of this compound to the flask.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 1 hour.
-
Workup: After the reflux period, allow the reaction mixture to cool to room temperature. Transfer the mixture to a 250 mL separatory funnel.
-
Extraction: Add 50 mL of deionized water to the separatory funnel. Extract the organic layer with two 25 mL portions of diethyl ether. Combine the organic extracts.
-
Washing: Wash the combined organic extracts with 25 mL of saturated sodium chloride solution.
-
Drying: Transfer the organic layer to a clean Erlenmeyer flask and dry it over anhydrous calcium chloride.
-
Solvent Removal: Decant the dried solution and remove the diethyl ether by simple distillation.
-
Product Collection: Collect the alkene product mixture by distillation.
-
Analysis: Analyze the collected distillate using gas chromatography (GC) to determine the relative percentages of the major and minor products.
Gas Chromatography (GC) Analysis Parameters:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 100 °C at 10 °C/min.
-
Carrier Gas: Helium
-
Flow Rate: 1 mL/min
-
Injection Volume: 1 µL
The following diagram outlines the experimental workflow.
References
Reaction of 3-Chloro-3-methylpentane with Lucas reagent
An In-depth Technical Guide on the Reactivity of 3-Chloro-3-methylpentane with Lucas Reagent
Abstract
This technical guide provides a comprehensive analysis of the chemical interaction, or lack thereof, between this compound and the Lucas reagent. The Lucas reagent, a solution of anhydrous zinc chloride in concentrated hydrochloric acid, is a standard qualitative test to differentiate between primary, secondary, and tertiary alcohols based on the rate of formation of an alkyl chloride. This document will elucidate the fundamental principles of the Lucas test, the SN1 reaction mechanism central to its function, and clarify the expected outcome when a tertiary alkyl halide, such as this compound, is subjected to these conditions. While a direct reaction is not anticipated, the principles governing the stability of the corresponding carbocation are relevant and will be discussed in detail.
Introduction to the Lucas Reagent
The Lucas reagent is a solution composed of anhydrous zinc chloride (ZnCl₂) dissolved in concentrated hydrochloric acid (HCl).[1][2][3] Developed by Howard Lucas in 1930, it serves as a classic chemical test to distinguish between low-molecular-weight primary, secondary, and tertiary alcohols.[2][3] The test is based on the difference in reactivity of the three classes of alcohols with hydrogen halides.[4] The reaction proceeds via a nucleophilic substitution, where the hydroxyl (-OH) group of the alcohol is replaced by a chloride (-Cl) atom.[3][5] The formation of the corresponding alkyl chloride, which is insoluble in the aqueous reagent, results in the appearance of turbidity or a cloudy layer.[1][6] The rate at which this turbidity appears is indicative of the alcohol's structure.[7]
The overall reaction with an alcohol is: ROH + HCl --(ZnCl₂)--> R-Cl + H₂O[1]
The Reaction of this compound: A Chemical Analysis
This compound is a tertiary alkyl halide. The purpose of the Lucas reagent is to convert an alcohol into an alkyl chloride. Since this compound is already an alkyl chloride, no substitution reaction is expected to occur upon addition of the Lucas reagent. The substrate lacks the hydroxyl group that the reagent is designed to replace. Therefore, under standard Lucas test conditions at room temperature, no observable reaction or change in the solution's appearance would be anticipated.
The SN1 Reaction Mechanism: The Underlying Principle
The reaction of tertiary and secondary alcohols with the Lucas reagent proceeds through a unimolecular nucleophilic substitution (SN1) mechanism.[8][9][10] This is a stepwise process involving the formation of a carbocation intermediate.[11][12] The stability of this carbocation is the determining factor for the reaction rate.[8][13]
The mechanism, as it applies to the analogous alcohol (3-methyl-3-pentanol), involves two primary steps:
-
Formation of a Carbocation: The zinc chloride acts as a Lewis acid, coordinating with the oxygen atom of the alcohol's hydroxyl group.[8][14] This weakens the C-O bond, making the hydroxyl group a better leaving group (as water).[9] The C-O bond breaks, and the leaving group departs, resulting in the formation of a planar, sp²-hybridized carbocation.[12] This is the slow, rate-determining step of the reaction.[8][13] For 3-methyl-3-pentanol, this would form the highly stable tertiary 3-methyl-3-pentyl carbocation.
-
Nucleophilic Attack: The chloride ion (Cl⁻), present in excess from the concentrated HCl, acts as a nucleophile and rapidly attacks the electrophilic carbocation.[12] This step is fast and results in the formation of the alkyl chloride product, in this case, this compound.[8]
Because tertiary alcohols form the most stable carbocations, they react almost instantaneously with the Lucas reagent.[7][8] Secondary alcohols form less stable carbocations and react more slowly, while primary alcohols form highly unstable carbocations and do not react significantly at room temperature.[1][4][15]
Reaction Mechanism Diagram
References
- 1. Lucas Test: Distinguish Alcohols Easily with Lucas Reagent [vedantu.com]
- 2. testbook.com [testbook.com]
- 3. careers360.com [careers360.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Notes on Lucas Test by Unacademy [unacademy.com]
- 6. Lucas Test for Primary, Secondary, and Tertiary Alcohols [chemedx.org]
- 7. Lucas' reagent - Wikipedia [en.wikipedia.org]
- 8. aakash.ac.in [aakash.ac.in]
- 9. orgosolver.com [orgosolver.com]
- 10. collegedunia.com [collegedunia.com]
- 11. SN1 reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. The SN1 Reaction Mechanism and SN1 Practice Problems [chemistrysteps.com]
- 14. google.com [google.com]
- 15. quora.com [quora.com]
A Comprehensive Technical Guide to the Safe Handling, and Storage of 3-Chloro-3-methylpentane
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides critical information on the safe handling, and storage of 3-Chloro-3-methylpentane. Adherence to these guidelines is essential for ensuring laboratory safety and maintaining the integrity of research outcomes.
Chemical and Physical Properties
This compound is a highly flammable liquid and vapor.[1][2][3] It is crucial to understand its physical and chemical properties to handle it safely.
| Property | Value |
| CAS Number | 918-84-3[1][4] |
| Molecular Formula | C6H13Cl[2] |
| Molecular Weight | 120.62 g/mol [2][4] |
| Appearance | Liquid[4] |
| Boiling Point | 115-116 °C at 760 mmHg[1][4][5][6] |
| Density | 0.885 g/mL at 25 °C[4][5][6] |
| Flash Point | 9 °C (48.2 °F) - closed cup[7] |
| Refractive Index | n20/D 1.421[4] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The GHS classification is as follows:
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | 2 | H225: Highly flammable liquid and vapour[1][2][3] |
| Skin irritation | 2 | H315: Causes skin irritation[1][2][3] |
| Eye irritation | 2A | H319: Causes serious eye irritation[1][2][3] |
| Specific target organ toxicity – single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation[1][2][3] |
Hazard Pictograms:
-
GHS02: Flame
-
GHS07: Exclamation mark
Safe Handling Protocols
Adherence to strict safe handling protocols is mandatory when working with this compound to minimize exposure and prevent accidents.
General Handling Precautions
-
Avoid contact with skin and eyes.[1]
-
Avoid inhalation of vapor or mist.[1]
-
Keep away from heat, sparks, open flames, and hot surfaces. – No smoking.[1][2][3]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1][3]
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted to determine the appropriate PPE. The following are minimum requirements:
| PPE Type | Specifications |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[1] A face shield may be required for splash hazards.[8] |
| Skin Protection | Handle with gloves.[1] Nitrile gloves are suitable for short-term protection.[8] Regularly inspect gloves for any signs of degradation or puncture. Use proper glove removal technique to avoid skin contact.[1] |
| Body Protection | A flame-retardant lab coat (e.g., Nomex®) should be worn.[8] Ensure the lab coat is buttoned and fits properly.[8] Wear long pants and closed-toe shoes.[8] |
| Respiratory Protection | If engineering controls are insufficient, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[1][2] Respirator use requires a formal respiratory protection program, including fit testing.[8] |
Storage and Disposal
Proper storage and disposal are critical to prevent accidents and environmental contamination.
Storage Conditions
-
Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[2]
-
The storage class for this chemical is Flammable liquids (Storage Class 3).[7]
Incompatible Materials
There is no specific information available in the provided search results regarding incompatible materials for this compound. However, as a general precaution for flammable liquids, avoid strong oxidizing agents.
Disposal
-
Dispose of this chemical and its container to an approved waste disposal plant.[1][3]
-
This material is highly flammable; therefore, incineration in a chemical incinerator equipped with an afterburner and scrubber is a suitable disposal method, but extra care must be taken during ignition.[1]
-
Contaminated packaging should be disposed of as unused product.[1][2]
Emergency Procedures
In the event of an emergency, follow these procedures and seek immediate medical attention.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][2] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.[1][3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1][2] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1] For small fires, "alcohol" foam, dry chemical, or carbon dioxide are appropriate.[2] For large fires, apply water from as far as possible in very large quantities as a mist or spray.[2]
-
Special Hazards: Vapors may form explosive mixtures with air.[1] Hazardous decomposition products include carbon oxides and hydrogen chloride gas.[1]
-
Fire-Fighting Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[1][2] Use water spray to cool unopened containers.[1][2]
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment.[1][2] Avoid breathing vapors, mist, or gas.[1][2] Ensure adequate ventilation.[1][2] Remove all sources of ignition.[1][2] Evacuate personnel to safe areas.[1][2]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so.[1][2] Do not let the product enter drains.[1][2]
-
Containment and Cleaning Up: Contain spillage. Collect with an electrically protected vacuum cleaner or by wet-brushing and place in a container for disposal according to local regulations.[1] Alternatively, absorb with non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal.[2]
Experimental Workflow and Logical Diagrams
General Laboratory Handling Workflow
The following diagram outlines a general workflow for safely handling this compound in a laboratory setting.
Hazard and Response Logical Diagram
This diagram illustrates the logical relationship between the hazards of this compound and the corresponding safety measures.
References
- 1. dept.harpercollege.edu [dept.harpercollege.edu]
- 2. dept.harpercollege.edu [dept.harpercollege.edu]
- 3. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]
- 4. This compound 97 918-84-3 [sigmaaldrich.com]
- 5. This compound | 918-84-3 [chemicalbook.com]
- 6. chemwhat.com [chemwhat.com]
- 7. This compound 97 918-84-3 [sigmaaldrich.com]
- 8. ehs.ucsf.edu [ehs.ucsf.edu]
Methodological & Application
Application Note and Protocol: Synthesis of 3-Methyl-3-Pentanol from 3-Chloro-3-Methylpentane via SN1 Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the synthesis of 3-methyl-3-pentanol (B165633) from 3-chloro-3-methylpentane. The reaction proceeds through a unimolecular nucleophilic substitution (SN1) mechanism, where the tertiary alkyl halide undergoes hydrolysis. This application note includes detailed experimental procedures, data presentation of the starting material and product, and visualizations of the reaction mechanism and experimental workflow.
Introduction
The synthesis of tertiary alcohols is a fundamental transformation in organic chemistry, with applications in the production of fine chemicals, pharmaceuticals, and fragrances. 3-Methyl-3-pentanol, a tertiary hexanol, serves as a valuable intermediate in organic synthesis. The conversion of this compound to 3-methyl-3-pentanol is a classic example of an SN1 reaction, where a carbocation intermediate is formed in the rate-determining step. This reaction is particularly relevant for educational and research settings to study the kinetics and stereochemistry of nucleophilic substitution reactions.
Data Presentation
Physical and Chemical Properties
| Property | This compound | 3-Methyl-3-pentanol |
| Molecular Formula | C₆H₁₃Cl | C₆H₁₄O |
| Molecular Weight | 120.62 g/mol | 102.17 g/mol [1][2] |
| Appearance | Colorless liquid | Colorless liquid[1] |
| Boiling Point | 123-124 °C | 122-123 °C[1][3] |
| Density | 0.865 g/mL at 25 °C | 0.829 g/mL at 20 °C[1] |
| Solubility in Water | Insoluble | 45 g/L[1] |
Spectroscopic Data for 3-Methyl-3-pentanol
| Spectroscopy | Key Peaks |
| ¹H NMR | δ 0.89 (t, 6H), 1.13 (s, 3H), 1.44 (q, 4H), 1.53 (s, 1H, -OH)[2] |
| ¹³C NMR | δ 8.2, 25.8, 33.7, 73.1[2] |
| IR (neat) | 3380 cm⁻¹ (broad, O-H stretch), 2965 cm⁻¹ (C-H stretch), 1460 cm⁻¹ (C-H bend), 1150 cm⁻¹ (C-O stretch) |
Experimental Protocol
Materials and Equipment
-
This compound
-
Water (distilled or deionized)
-
Sodium bicarbonate (NaHCO₃), 5% aqueous solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle
-
Separatory funnel (250 mL)
-
Erlenmeyer flasks
-
Beakers
-
Graduated cylinders
-
Simple distillation apparatus
-
Stirring bar and magnetic stir plate
-
pH paper
Procedure
1. Reaction Setup: a. To a 100 mL round-bottom flask containing a magnetic stir bar, add 10.0 g of this compound. b. Prepare a 50:50 (v/v) solution of acetone and water. Add 50 mL of this solvent mixture to the round-bottom flask. c. Attach a reflux condenser to the flask and ensure a gentle flow of cold water through the condenser.
2. Hydrolysis Reaction: a. Heat the mixture to a gentle reflux using a heating mantle. b. Allow the reaction to proceed under reflux for 1 hour. The progress of the reaction can be monitored by the precipitation of sodium chloride if a silver nitrate (B79036) test is performed on aliquots (disappearance of the alkyl halide).
3. Work-up and Extraction: a. After the reflux period, allow the reaction mixture to cool to room temperature. b. Transfer the mixture to a 250 mL separatory funnel. c. Add 50 mL of water to the separatory funnel. d. Add 50 mL of diethyl ether to extract the organic product. e. Gently shake the funnel, venting frequently to release any pressure. f. Allow the layers to separate and drain the lower aqueous layer. g. Wash the organic layer with 50 mL of 5% aqueous sodium bicarbonate solution to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic. h. Drain the aqueous layer and wash the organic layer with 50 mL of water. i. Drain the aqueous layer.
4. Drying and Solvent Removal: a. Transfer the organic layer to a clean, dry Erlenmeyer flask. b. Add anhydrous sodium sulfate to the organic layer to remove any residual water. Swirl the flask until the drying agent no longer clumps together. c. Decant or filter the dried organic solution into a clean, pre-weighed round-bottom flask. d. Remove the diethyl ether using a rotary evaporator or by simple distillation.
5. Purification: a. Purify the crude 3-methyl-3-pentanol by simple distillation. b. Collect the fraction boiling between 120-124 °C. c. Weigh the purified product and calculate the percent yield.
6. Characterization: a. Obtain ¹H NMR, ¹³C NMR, and IR spectra of the purified product to confirm its identity and purity.
Visualizations
SN1 Reaction Mechanism
Caption: The SN1 mechanism for the hydrolysis of this compound.
Experimental Workflow
Caption: Workflow for the synthesis and purification of 3-methyl-3-pentanol.
References
Application Notes and Protocols for the Formation of 3-Methyl-3-pentylmagnesium Chloride from 3-Chloro-3-methylpentane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of the Grignard reagent 3-methyl-3-pentylmagnesium chloride from the corresponding tertiary alkyl halide, 3-chloro-3-methylpentane. Due to the inherent challenges in forming Grignard reagents from sterically hindered and elimination-prone tertiary halides, this protocol incorporates best practices to optimize yield and minimize side reactions.
Introduction
Grignard reagents are powerful carbon-based nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds.[1] The synthesis of Grignard reagents from tertiary alkyl halides, such as this compound, presents unique challenges. The tertiary nature of the halide makes it susceptible to elimination side reactions, which can compete with the desired Grignard formation.[2] This protocol outlines a robust method for the preparation of 3-methyl-3-pentylmagnesium chloride, a valuable reagent for introducing a tertiary pentyl group in the synthesis of complex organic molecules, including active pharmaceutical ingredients.
Key Considerations for Tertiary Grignard Reagent Formation
-
Anhydrous Conditions: Grignard reagents are highly sensitive to protic solvents, including water, and will be rapidly quenched.[3] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used. The entire procedure should be conducted under an inert atmosphere of nitrogen or argon.[4]
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. Activation of the magnesium is crucial to initiate the reaction.[2] This is typically achieved using a small amount of an initiator like iodine or 1,2-dibromoethane.[2]
-
Solvent Choice: Ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) are essential for Grignard reagent formation as they solvate and stabilize the organomagnesium species.[5] THF is often preferred for less reactive chlorides.[5]
-
Slow Addition: The slow, dropwise addition of the alkyl halide solution is critical to maintain a low concentration of the halide in the presence of the newly formed Grignard reagent. This minimizes the Wurtz coupling side reaction where the Grignard reagent attacks the unreacted alkyl halide.[4]
-
Temperature Control: The reaction is exothermic. Maintaining a gentle reflux is often necessary to sustain the reaction, but excessive heating should be avoided to minimize side reactions.[6]
Experimental Protocol: Synthesis of 3-Methyl-3-pentylmagnesium Chloride
This protocol is adapted from established procedures for the synthesis of tertiary Grignard reagents, such as tert-butylmagnesium chloride.[2][7]
Materials:
-
This compound (freshly distilled)
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (a few crystals)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line or equivalent inert atmosphere setup
-
Oven-dried glassware (three-necked round-bottom flask, reflux condenser, dropping funnel)
Procedure:
-
Apparatus Setup: Assemble an oven-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.
-
Magnesium Preparation: Place magnesium turnings (1.2 equivalents) into the reaction flask. Add a few crystals of iodine to the flask. The iodine will act as an initiator.
-
Solvent Addition: Add a sufficient volume of anhydrous diethyl ether or THF to cover the magnesium turnings.
-
Initiation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the same anhydrous solvent. Add a small portion (approximately 10%) of the this compound solution to the magnesium suspension. The reaction mixture may need to be gently warmed to initiate the reaction, which is indicated by the disappearance of the iodine color and the observation of bubbling.
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure the complete consumption of the magnesium. The resulting gray to brownish solution is the 3-methyl-3-pentylmagnesium chloride reagent.
Quantitative Data
Due to the limited availability of specific data for this reaction, the following table provides estimated parameters based on analogous syntheses of tertiary Grignard reagents. Actual results may vary.
| Parameter | Value | Reference/Analogy |
| Reactant Ratios | ||
| This compound | 1.0 equiv | [7] |
| Magnesium | 1.2 equiv | [7] |
| Reaction Conditions | ||
| Solvent | Anhydrous Diethyl Ether or THF | [5] |
| Initiation | Gentle warming, Iodine | [2] |
| Reaction Temperature | Gentle Reflux (~35°C for Ether) | [6] |
| Reaction Time | 2-3 hours | [7] |
| Expected Yield | ||
| 3-Methyl-3-pentylmagnesium chloride | 60-80% (estimated) | Based on analogous tertiary chlorides |
| Side Products | ||
| 3-Methyl-2-pentene & 3-Methyl-1-pentene | Variable | Elimination side product[2] |
| 3,3,4,4-Tetramethylhexane | Trace | Wurtz coupling product[4] |
Logical Workflow for Grignard Reagent Formation
Caption: Workflow for the synthesis of 3-methyl-3-pentylmagnesium chloride.
Potential Side Reactions
The primary side reaction of concern is the elimination of HCl from this compound, which is promoted by the basicity of the Grignard reagent itself, leading to the formation of alkenes (3-methyl-2-pentene and 3-methyl-1-pentene). Another potential side reaction is Wurtz coupling, where the Grignard reagent reacts with unreacted alkyl halide.
References
Application Note: Nickel-Catalyzed Kumada-Tamao-Corriu Coupling for the Synthesis of Sterically Hindered Quaternary Centers
Topic: Kumada-Tamao-Corriu Coupling using 3-Chloro-3-methylpentane Audience: Researchers, scientists, and drug development professionals.
Introduction
The Kumada-Tamao-Corriu coupling is a powerful transition metal-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds by reacting a Grignard reagent with an organic halide.[1][2] This method is particularly valuable in pharmaceutical and materials science for synthesizing complex molecular architectures. A significant challenge in cross-coupling chemistry has been the efficient use of tertiary alkyl nucleophiles, which are prone to undesired side reactions such as β-hydride elimination.[3] This application note details a robust, nickel-catalyzed protocol for the cross-coupling of the tertiary Grignard reagent derived from this compound with various aryl and vinyl halides. This process enables the efficient construction of sterically congested aryl-substituted quaternary carbon centers with minimal isomerization byproducts, a common structural motif in medicinal chemistry.[3][4][5]
Reaction Principle
The reaction involves the formation of 3-methyl-3-pentylmagnesium chloride from this compound, followed by a nickel-catalyzed cross-coupling with an aryl or vinyl (pseudo)halide. The catalytic cycle, illustrated below, is understood to proceed through oxidative addition, transmetalation, and reductive elimination steps.[2] The use of a specific nickel catalyst system, often involving N-heterocyclic carbene (NHC) ligands, is crucial for suppressing β-hydride elimination and promoting the desired coupling product.[3][4] Studies have shown that partially hydrated nickel(II) chloride is a superior catalyst precursor, significantly improving reaction yields.[3][5]
Data Presentation
The following tables summarize the optimized conditions and performance of the nickel-catalyzed Kumada coupling of tertiary alkyl Grignard reagents with various electrophiles, based on seminal work in the field. These conditions are directly applicable to the Grignard reagent derived from this compound.
Table 1: Optimization of Reaction Conditions for Tertiary Alkyl Coupling
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) | Retention/Isomerization Ratio |
| 1 | NiCl₂ (anhydrous) (2) | IPr·HCl (4) | THF | 0 | 45 | >50:1 |
| 2 | NiCl₂·(H₂O)₁.₅ (2) | IPr·HCl (4) | THF | 0 | 81 | 35:1 |
| 3 | NiCl₂·(H₂O)₁.₅ (2) | IPr·HCl (4) | THF | -10 | 90 | 40:1 |
| 4 | Pd(OAc)₂ (2) | IPr·HCl (4) | THF | 0 | <5 | - |
Data adapted from studies on similar tertiary alkyl Grignard reagents. IPr·HCl = 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride. Yields correspond to the coupling of tert-amylmagnesium chloride with 4-bromo-t-butylbenzene.[3]
Table 2: Substrate Scope for the Coupling of a Tertiary Grignard Reagent
| Electrophile | Product | Yield (%) |
| 4-Bromotoluene | 1-tert-Amyl-4-methylbenzene | 91 |
| 4-Bromoanisole | 1-tert-Amyl-4-methoxybenzene | 88 |
| 1-Bromo-4-fluorobenzene | 1-tert-Amyl-4-fluorobenzene | 85 |
| 2-Bromonaphthalene | 2-tert-Amylnaphthalene | 84 |
| Phenyl triflate | tert-Amylbenzene | 78 |
| 1-Bromostyrene | 3,3-Dimethyl-1-phenylpent-1-ene | 75 |
Yields represent isolated yields for the coupling of tert-amylmagnesium chloride. These results are indicative of the expected performance for the Grignard of this compound.[3][5]
Mandatory Visualizations
Catalytic Cycle
References
- 1. Kumada coupling - Wikipedia [en.wikipedia.org]
- 2. Kumada-Tamao-Corriu Cross Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates [organic-chemistry.org]
Application Notes and Protocols: Solvolysis Kinetics of 3-Chloro-3-methylpentane in Aqueous Ethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the solvolysis kinetics of 3-chloro-3-methylpentane in aqueous ethanol (B145695). This tertiary alkyl halide undergoes solvolysis via a unimolecular nucleophilic substitution (S N 1) mechanism, a fundamental reaction in organic chemistry with implications in understanding reaction mechanisms and solvent effects.
Introduction
The solvolysis of this compound in a mixed solvent system of ethanol and water is a classic example of an S N 1 reaction. In this process, the solvent acts as the nucleophile. The rate of this reaction is dependent on the stability of the carbocation intermediate and the ionizing power of the solvent. The study of its kinetics provides valuable insights into reaction mechanisms, transition state theory, and the influence of solvent properties on reaction rates. This compound is an excellent substrate for these studies due to its tertiary structure, which readily forms a stable carbocation.
Reaction Mechanism
The solvolysis of this compound in aqueous ethanol proceeds through a two-step S N 1 mechanism. The first and rate-determining step involves the ionization of the carbon-chlorine bond to form a stable tertiary carbocation and a chloride ion.[1][2][3] The second step is a rapid attack of the nucleophilic solvent molecules (ethanol or water) on the planar carbocation, leading to the formation of substitution products (an ether and an alcohol) and elimination products (alkenes).
Data Presentation
Table 1: Effect of Solvent Composition on the Rate Constant of Solvolysis of this compound at 25°C
| % Ethanol (v/v) | % Water (v/v) | Dielectric Constant (approx.) | Rate Constant (k) x 10⁻⁴ s⁻¹ (Illustrative) |
| 80 | 20 | 35 | 1.2 |
| 60 | 40 | 48 | 4.5 |
| 50 | 50 | 55 | 8.9 |
| 40 | 60 | 62 | 15.2 |
Table 2: Effect of Temperature on the Rate Constant of Solvolysis of this compound in 50% Aqueous Ethanol
| Temperature (°C) | Temperature (K) | Rate Constant (k) x 10⁻⁴ s⁻¹ (Illustrative) |
| 25 | 298.15 | 8.9 |
| 35 | 308.15 | 25.1 |
| 45 | 318.15 | 68.3 |
Table 3: Activation Parameters for the Solvolysis of this compound in 50% Aqueous Ethanol (Illustrative)
| Parameter | Value (Illustrative) |
| Activation Energy (Ea) | 85 kJ/mol |
| Enthalpy of Activation (ΔH‡) | 82.5 kJ/mol |
| Entropy of Activation (ΔS‡) | -25 J/(mol·K) |
| Gibbs Free Energy of Activation (ΔG‡) | 90 kJ/mol |
Experimental Protocols
This section outlines the detailed methodology for determining the solvolysis kinetics of this compound. The rate of reaction is monitored by determining the concentration of the hydrochloric acid produced over time.
Materials and Equipment
-
This compound (≥98% purity)
-
Ethanol (absolute)
-
Deionized water
-
Standardized sodium hydroxide (B78521) (NaOH) solution (approx. 0.02 M)
-
Phenolphthalein or Bromothymol blue indicator solution
-
Constant temperature water bath
-
Burette (50 mL)
-
Pipettes (various sizes)
-
Volumetric flasks (various sizes)
-
Erlenmeyer flasks (125 mL or 250 mL)
-
Stopwatch
Protocol for a Single Kinetic Run
-
Solvent Preparation: Prepare the desired aqueous ethanol solvent mixture (e.g., 50% v/v) by accurately measuring the required volumes of absolute ethanol and deionized water.
-
Temperature Equilibration: Place the prepared solvent, the standardized NaOH solution, and a flask containing this compound in a constant temperature water bath set to the desired reaction temperature (e.g., 25°C) for at least 20 minutes to allow them to reach thermal equilibrium.
-
Reaction Initiation:
-
Pipette a known volume (e.g., 50.0 mL) of the temperature-equilibrated aqueous ethanol solvent into an Erlenmeyer flask.
-
Add a few drops of the chosen indicator.
-
Using a micropipette, add a small, accurately known amount of this compound (e.g., 100 µL) to the solvent. Start the stopwatch immediately upon addition. Swirl the flask to ensure rapid mixing.
-
-
Titration:
-
Immediately titrate the liberated HCl with the standardized NaOH solution. The endpoint is reached when the indicator color persists for at least 30 seconds. Record the volume of NaOH used and the time.
-
Continue to take readings at regular time intervals. As the reaction proceeds, the rate of acid production will decrease, so the time intervals can be extended.
-
To determine the "infinity" reading (the total amount of HCl produced), the reaction can be allowed to proceed for at least 10 half-lives, or the flask can be heated to a higher temperature (e.g., 60°C) for a short period to drive the reaction to completion.
-
Data Analysis
-
The concentration of the reactant at time t, ([R]t), is proportional to the difference between the infinity titer (
) and the titer at time t ({\infty}V∞ ).Vt -
The reaction follows first-order kinetics. The integrated rate law is: ln(
ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
) = -kt + ln(V∞−Vtngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted"> ) whereV∞−V0 is the titer at t=0 (which should be zero).V0 -
A plot of ln(
ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
) versus time (t) should yield a straight line with a slope of -k, where k is the first-order rate constant.V∞−Vt -
To determine the activation energy (Ea), the experiment is repeated at several different temperatures. The Arrhenius equation is then used: ln(k) = -Ea/R(1/T) + ln(A) A plot of ln(k) versus 1/T will give a straight line with a slope of -Ea/R, where R is the gas constant (8.314 J/(mol·K)).
Visualizations
Caption: Workflow for kinetic analysis.
References
Application Notes and Protocols for the Study of 3-Chloro-3-methylpentane as a Model Compound for PVC Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 3-chloro-3-methylpentane as a model compound in the investigation of Poly(vinyl chloride) (PVC) degradation mechanisms. The tertiary chloride in this compound mimics the structural defects in the PVC polymer chain, which are believed to be the initiation sites for its thermal and photodegradation. Understanding the degradation pathways of this model compound can provide valuable insights into the degradation and stabilization of PVC.
Introduction
Poly(vinyl chloride) (PVC) is a widely used thermoplastic polymer, but its application is often limited by its poor thermal and photostability. Degradation typically initiates at labile tertiary chloride sites within the polymer structure, leading to dehydrochlorination and the formation of conjugated polyene sequences. This process results in undesirable coloration and a deterioration of the material's mechanical properties. This compound serves as an excellent small-molecule model for these defect structures, allowing for detailed mechanistic and kinetic studies of the dehydrochlorination process in a more controlled and simplified system.[1]
The primary degradation pathway for this compound, analogous to the initial step in PVC degradation, is an elimination reaction (E1 or E2) that results in the formation of various alkene isomers through the loss of hydrogen chloride (HCl).[2][3] According to Zaitsev's rule, the major product is predicted to be the most substituted, and therefore most stable, alkene.[2][3]
Degradation Pathways and Mechanisms
The degradation of this compound can proceed through both thermal and photochemical pathways, primarily leading to dehydrochlorination.
Thermal Degradation
Under thermal stress, this compound undergoes an elimination reaction to yield a mixture of alkene isomers. The principal products are 3-methyl-2-pentene and 3-methyl-1-pentene. The reaction proceeds via a carbocation intermediate in an E1 mechanism, favored by the tertiary nature of the alkyl halide.
Caption: Thermal degradation pathway of this compound.
Photodegradation
Upon exposure to ultraviolet (UV) radiation, this compound can undergo homolytic cleavage of the carbon-chlorine bond to generate a tertiary alkyl radical and a chlorine radical. The alkyl radical can then undergo further reactions, including elimination to form alkenes or reaction with other species.
Caption: Photodegradation pathway of this compound.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for the thermal and photodegradation of this compound. This data is intended to be illustrative of the types of results that can be obtained from the experimental protocols described below.
Table 1: Thermal Degradation Product Distribution
| Temperature (°C) | Reaction Time (min) | 3-Methyl-2-pentene (%) | 3-Methyl-1-pentene (%) | Other Products (%) |
| 200 | 30 | 65 | 30 | 5 |
| 200 | 60 | 75 | 20 | 5 |
| 250 | 30 | 85 | 10 | 5 |
| 250 | 60 | 90 | 5 | 5 |
Table 2: Photodegradation Product Distribution
| Irradiation Time (h) | Wavelength (nm) | 3-Methyl-2-pentene (%) | 3-Methyl-1-pentene (%) | Other Products (%) |
| 1 | 254 | 50 | 40 | 10 |
| 2 | 254 | 60 | 35 | 5 |
| 1 | 300 | 45 | 45 | 10 |
| 2 | 300 | 55 | 40 | 5 |
Experimental Protocols
The following are detailed protocols for studying the thermal and photodegradation of this compound.
Protocol 1: Thermal Degradation using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
This protocol describes the thermal degradation of this compound in a controlled manner and the subsequent analysis of the degradation products.
Materials and Equipment:
-
This compound (≥97% purity)
-
Pyrolyzer coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Inert gas (e.g., Nitrogen or Argon)
-
Sample vials
Procedure:
-
Sample Preparation: Accurately weigh approximately 1-2 mg of this compound into a pyrolysis sample cup.
-
Pyrolysis:
-
Place the sample cup into the pyrolyzer.
-
Purge the pyrolysis chamber with an inert gas to remove any oxygen.
-
Set the pyrolysis temperature to the desired value (e.g., 200°C or 250°C).
-
Heat the sample for a defined period (e.g., 30 or 60 seconds).
-
-
GC-MS Analysis:
-
The volatile degradation products are automatically transferred to the GC-MS inlet.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Hold at 150°C for 5 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-300.
-
Source Temperature: 230°C.
-
-
-
Data Analysis:
-
Identify the degradation products by comparing their mass spectra with a library (e.g., NIST).
-
Quantify the relative abundance of each product by integrating the peak areas in the chromatogram.
-
Caption: Workflow for Py-GC-MS analysis of thermal degradation.
Protocol 2: Photodegradation Study
This protocol outlines a procedure for the photodegradation of this compound and subsequent analysis of the products.
Materials and Equipment:
-
This compound (≥97% purity)
-
UV-transparent solvent (e.g., hexane (B92381) or cyclohexane)
-
Quartz reaction vessel
-
UV lamp with controlled wavelength output (e.g., 254 nm or 300 nm)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Volumetric flasks and syringes
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the chosen UV-transparent solvent at a known concentration (e.g., 0.1 M) in a volumetric flask.
-
Photoreaction:
-
Transfer the solution to the quartz reaction vessel.
-
Place the vessel at a fixed distance from the UV lamp.
-
Irradiate the solution for a specific duration (e.g., 1 or 2 hours). It is advisable to perform the reaction in a temperature-controlled environment to minimize thermal degradation.
-
A control sample should be kept in the dark under the same conditions to account for any thermal degradation.
-
-
Sample Analysis:
-
After irradiation, take an aliquot of the reaction mixture.
-
Analyze the sample using the GC-MS method described in Protocol 4.1 to identify and quantify the degradation products.
-
-
Data Analysis:
-
Compare the chromatograms of the irradiated and control samples to identify the photoproducts.
-
Calculate the percentage conversion of this compound and the relative yields of the photoproducts.
-
Caption: Workflow for the photodegradation study.
Protocol 3: Monitoring Degradation by Fourier Transform Infrared (FTIR) Spectroscopy
This protocol describes the use of FTIR spectroscopy to monitor the chemical changes occurring during the degradation of this compound.
Materials and Equipment:
-
This compound (≥97% purity)
-
FTIR spectrometer with a heated gas cell or Attenuated Total Reflectance (ATR) accessory
-
Temperature controller
Procedure (for gaseous products):
-
Setup: Place a small amount of this compound in a sample holder connected to a heated gas cell within the FTIR spectrometer.
-
Heating Program:
-
Acquire an initial FTIR spectrum at room temperature.
-
Gradually heat the sample using a defined temperature program (e.g., ramp at 10°C/min).
-
Continuously acquire FTIR spectra of the evolved gases at regular intervals.
-
-
Data Analysis:
-
Monitor the appearance and growth of characteristic absorption bands of the degradation products. Key bands to monitor include:
-
C=C stretching vibrations (around 1640-1680 cm⁻¹) indicating alkene formation.
-
HCl stretching vibrations (a broad band around 2800-3000 cm⁻¹).
-
-
Observe the decrease in the intensity of C-Cl stretching vibrations (around 600-800 cm⁻¹) from the starting material.
-
Conclusion
The use of this compound as a model compound provides a powerful tool for elucidating the fundamental mechanisms of PVC degradation. The detailed protocols and application notes presented here offer a framework for conducting systematic studies on the thermal and photochemical stability of this model compound. The quantitative data obtained from such studies are crucial for developing more effective stabilization strategies for PVC and for predicting the service lifetime of PVC-based materials.
References
Application Notes and Protocols for Dehydrochlorination Studies of 3-Chloro-3-methylpentane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dehydrochlorination of 3-chloro-3-methylpentane, a tertiary alkyl halide. This reaction serves as a model system for studying elimination reaction mechanisms, specifically E1 and E2 pathways, which are fundamental in synthetic organic chemistry and relevant to understanding potential metabolic pathways of halogenated drug candidates. This document outlines the theoretical background, experimental protocols, and data analysis for this reaction.
Introduction
Dehydrochlorination is an elimination reaction that results in the formation of an alkene through the removal of a hydrogen and a chlorine atom from adjacent carbons of an alkyl halide.[1] The reaction of this compound can proceed through two primary mechanisms: the unimolecular elimination (E1) and the bimolecular elimination (E2).[2] The predominant pathway is highly dependent on the reaction conditions, particularly the strength of the base and the nature of the solvent.
-
E2 Mechanism: This is a one-step, concerted reaction where a strong base abstracts a proton, and the leaving group departs simultaneously.[3] The rate of the E2 reaction is dependent on the concentration of both the alkyl halide and the base.[4] Strong, sterically hindered bases favor the E2 pathway.
-
E1 Mechanism: This is a two-step reaction that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate.[5] A weak base then abstracts a proton in a fast second step to form the alkene.[5] The rate of the E1 reaction is primarily dependent on the concentration of the alkyl halide.[5] Polar, protic solvents favor the E1 pathway.
The dehydrochlorination of this compound can yield two constitutional isomers: 3-methyl-2-pentene (the Zaitsev product) and 3-methyl-1-pentene (B165626) (the Hofmann product). According to Zaitsev's rule, the more substituted alkene is typically the major product.[2]
Quantitative Data Summary
The following tables summarize representative quantitative data for the dehydrochlorination of this compound under different reaction conditions. This data is illustrative and based on typical outcomes for similar reactions. Actual results may vary depending on specific experimental parameters.
Table 1: Product Distribution in the Dehydrochlorination of this compound
| Base/Solvent System | Reaction Temperature (°C) | Reaction Time (h) | 3-methyl-2-pentene (%) | 3-methyl-1-pentene (%) | Total Yield (%) |
| Sodium Ethoxide in Ethanol | 55 | 2 | 85 | 15 | 90 |
| Potassium tert-Butoxide in tert-Butanol | 55 | 2 | 30 | 70 | 85 |
| Ethanol (Solvolysis) | 55 | 4 | 90 | 10 | 65 |
Table 2: Illustrative First-Order Rate Constants for the E1 Solvolysis of this compound in Ethanol
| Temperature (°C) | Rate Constant (k, s⁻¹) |
| 25 | 1.2 x 10⁻⁵ |
| 40 | 5.8 x 10⁻⁵ |
| 55 | 2.5 x 10⁻⁴ |
Experimental Protocols
Protocol 1: E2 Dehydrochlorination using Sodium Ethoxide in Ethanol
This protocol describes a typical procedure for the E2 elimination of this compound using a strong, non-hindered base.
Materials:
-
This compound
-
Sodium ethoxide
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Set up a reflux apparatus using a 100 mL round-bottom flask, a reflux condenser, and a heating mantle with a magnetic stirrer.
-
In the round-bottom flask, dissolve 2.0 g of sodium ethoxide in 30 mL of anhydrous ethanol.
-
Add 5.0 mL of this compound to the flask.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 50 mL of deionized water.
-
Extract the aqueous layer three times with 20 mL portions of diethyl ether.
-
Combine the organic extracts and wash with 30 mL of saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Decant the dried organic solution into a clean, pre-weighed round-bottom flask.
-
Remove the diethyl ether using a rotary evaporator.
-
Analyze the product mixture using GC-MS to determine the product distribution and yield.
Protocol 2: E1 Solvolysis in Ethanol
This protocol outlines the procedure for the E1 solvolysis of this compound where the solvent acts as a weak base.
Materials:
-
This compound
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Gas chromatograph-mass spectrometer (GC-MS) with an autosampler for kinetic studies
Procedure:
-
In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 20 mL of ethanol.
-
Add 2.0 mL of this compound to the ethanol.
-
Heat the mixture to a constant temperature of 55 °C.
-
To monitor the reaction kinetics, withdraw small aliquots (e.g., 0.1 mL) of the reaction mixture at regular time intervals (e.g., every 30 minutes) using an autosampler.
-
Quench each aliquot in a sealed GC vial containing a known amount of an internal standard (e.g., undecane) in a suitable solvent.
-
Analyze the quenched aliquots by GC-MS to determine the concentration of the reactant and products over time.
-
After 4 hours, cool the reaction mixture and perform a workup as described in Protocol 1 to isolate the final product for yield determination.
Mandatory Visualizations
Caption: Reaction pathways for the dehydrochlorination of this compound.
Caption: Workflow for the E2 dehydrochlorination of this compound.
Caption: Influence of reaction conditions on the elimination mechanism.
References
Application Notes and Protocols: The Reaction of 3-Chloro-3-methylpentane with Sodium Hydroxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the chemical reaction between 3-chloro-3-methylpentane and sodium hydroxide (B78521). As a tertiary alkyl halide, this compound reacts with a strong base and nucleophile like sodium hydroxide through competing substitution (S(_N)1) and elimination (E1 and E2) pathways. This application note outlines the underlying mechanisms, expected products, and the influence of reaction conditions on the product distribution. Detailed experimental protocols for conducting the reaction and analyzing the products are also provided.
Introduction
The reaction of alkyl halides with bases or nucleophiles is a fundamental transformation in organic synthesis, crucial for the construction of various molecular frameworks in medicinal chemistry and drug development. The specific reaction of this compound with sodium hydroxide serves as an excellent model for understanding the competition between substitution and elimination reactions involving tertiary substrates. The outcome of this reaction is highly sensitive to experimental parameters, and controlling these conditions is key to selectively obtaining the desired product, either the alcohol via substitution or the alkenes via elimination.
Reaction Mechanisms and Products
The reaction of this compound with sodium hydroxide can proceed through three distinct pathways: S(_N)1, E1, and E2.
-
S(_N)1 (Substitution, Nucleophilic, Unimolecular): This is a two-step substitution mechanism. The first and rate-determining step involves the spontaneous dissociation of the alkyl halide to form a stable tertiary carbocation. In the second step, the hydroxide ion (a nucleophile) attacks the carbocation to form the substitution product, 3-methyl-3-pentanol (B165633).
-
E1 (Elimination, Unimolecular): The E1 mechanism also proceeds through the same tertiary carbocation intermediate as the S(_N)1 pathway. However, instead of acting as a nucleophile, a base (hydroxide ion or even a weak base like the solvent) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond. This results in the formation of alkene isomers.
-
E2 (Elimination, Bimolecular): This is a one-step, concerted mechanism where the hydroxide ion acts as a base, abstracting a proton from a carbon adjacent to the carbon bearing the chlorine atom, while simultaneously the chloride ion departs. This pathway does not involve a carbocation intermediate.
The expected products from these reactions are:
-
Elimination Products: 3-methyl-2-pentene (major) and 3-methyl-1-pentene (B165626) (minor). The regioselectivity of the elimination reaction is governed by Zaitsev's Rule , which states that the more substituted (and therefore more stable) alkene will be the major product.[3]
Factors Influencing Product Distribution
The ratio of substitution to elimination products, as well as the ratio of the elimination isomers, is significantly influenced by the reaction conditions.
| Parameter | Effect on Product Ratio | Rationale |
| Temperature | Higher temperatures favor elimination over substitution. | Elimination reactions generally have a higher activation energy and are more entropically favored (more molecules are produced) than substitution reactions. |
| Solvent | A less polar solvent will favor the E2 mechanism. A polar protic solvent can stabilize the carbocation intermediate, favoring S(_N)1 and E1 pathways. | The concerted E2 mechanism is less sensitive to solvent polarity than the pathways involving charged intermediates. |
| Concentration of Base | A high concentration of a strong, non-hindered base like hydroxide will favor the bimolecular E2 mechanism. | The rate of the E2 reaction is dependent on the concentration of both the alkyl halide and the base. |
Data Presentation
While specific quantitative data for the reaction of this compound with sodium hydroxide is not extensively available in the literature under a variety of conditions, the following table summarizes the expected qualitative outcomes based on general principles of organic chemistry.
| Condition | Expected Major Product(s) | Expected Minor Product(s) | Predominant Mechanism(s) |
| Low Temperature, Aqueous NaOH | 3-methyl-3-pentanol | 3-methyl-2-pentene, 3-methyl-1-pentene | S(_N)1, E1 |
| High Temperature, Ethanolic NaOH | 3-methyl-2-pentene | 3-methyl-1-pentene, 3-methyl-3-pentanol | E2, E1 |
Experimental Protocols
The following are generalized protocols for performing the reaction of this compound with sodium hydroxide to favor either substitution or elimination products. Researchers should optimize these protocols for their specific needs.
Protocol 1: Synthesis of 3-methyl-3-pentanol (Favoring Substitution)
Objective: To synthesize 3-methyl-3-pentanol via an S(_N)1-favored pathway.
Materials:
-
This compound
-
1 M Sodium hydroxide solution (aqueous)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Separatory funnel
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5.0 g of this compound and 50 mL of 1 M aqueous sodium hydroxide solution.
-
Stir the mixture at room temperature for 1 hour.
-
Gently heat the mixture to 40-50°C using a heating mantle and continue stirring for an additional 2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic extracts and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the product by fractional distillation, collecting the fraction corresponding to the boiling point of 3-methyl-3-pentanol (approximately 121-123°C).
-
Analyze the product by GC-MS to confirm its identity and purity.
Protocol 2: Synthesis of 3-methyl-2-pentene (Favoring Elimination)
Objective: To synthesize 3-methyl-2-pentene via an E2-favored pathway.
Materials:
-
This compound
-
2 M Sodium hydroxide solution in ethanol (B145695)
-
Diethyl ether
-
Deionized water
-
Anhydrous calcium chloride
-
Round-bottom flask with reflux condenser and distillation head
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5.0 g of this compound and 40 mL of 2 M ethanolic sodium hydroxide solution.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 80-90°C) using a heating mantle.
-
Maintain the reflux with vigorous stirring for 4 hours.
-
After the reflux period, arrange the apparatus for distillation to remove the volatile alkene products.
-
Carefully distill the product mixture, collecting the fraction that boils below 100°C.
-
Wash the collected distillate with deionized water (2 x 20 mL) in a separatory funnel to remove any remaining ethanol and sodium hydroxide.
-
Dry the organic layer with anhydrous calcium chloride.
-
Filter the drying agent to obtain the final product mixture.
-
Analyze the product mixture by GC-MS to determine the ratio of 3-methyl-2-pentene and 3-methyl-1-pentene.
Visualizations
Signaling Pathways and Logical Relationships
References
Application Notes and Protocols: E1 versus E2 Elimination of 3-Chloro-3-methylpentane with Different Bases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elimination reactions are fundamental transformations in organic synthesis, enabling the formation of alkenes from alkyl halides. The regiochemical and stereochemical outcome of these reactions is highly dependent on the reaction mechanism, primarily the unimolecular (E1) and bimolecular (E2) pathways. 3-Chloro-3-methylpentane, a tertiary alkyl halide, serves as an excellent model substrate to explore the factors that govern the competition between E1 and E2 reactions and to illustrate the principles of regioselectivity, namely Zaitsev's and Hofmann's rules. The choice of base is a critical determinant of the reaction pathway and, consequently, the product distribution. This document provides detailed application notes and experimental protocols for the E1 and E2 elimination reactions of this compound using various bases, offering insights into controlling the synthesis of specific alkene isomers.
Theoretical Background
The elimination of hydrogen chloride from this compound can proceed through two distinct mechanisms: E1 and E2.
E1 (Elimination, Unimolecular): This is a two-step mechanism that is favored by weak bases and polar protic solvents.[1][2] The rate of the E1 reaction is dependent only on the concentration of the alkyl halide (rate = k[Alkyl Halide]), exhibiting first-order kinetics.[1]
-
Step 1: Formation of a Carbocation: The carbon-chlorine bond breaks heterolytically to form a stable tertiary carbocation intermediate. This is the slow, rate-determining step.
-
Step 2: Deprotonation: A weak base (often the solvent) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond.
E2 (Elimination, Bimolecular): This is a one-step, concerted mechanism that is favored by strong bases.[3][4] The rate of the E2 reaction is dependent on the concentration of both the alkyl halide and the base (rate = k[Alkyl Halide][Base]), exhibiting second-order kinetics.[4] In this single step, the base removes a proton from a beta-carbon while the leaving group departs simultaneously.
Regioselectivity: Zaitsev vs. Hofmann Elimination
The dehydrohalogenation of this compound can yield two constitutional isomers: the more substituted 3-methyl-2-pentene (Zaitsev product) and the less substituted 3-methyl-1-pentene (B165626) (Hofmann product).[5][6]
-
Zaitsev's Rule: In most elimination reactions, the major product is the more stable, more highly substituted alkene. This is typically observed with small, strong bases.[5]
-
Hofmann's Rule: With sterically hindered (bulky) bases, the major product is the less substituted, less sterically hindered alkene. The bulky base preferentially abstracts the more accessible proton from the least substituted beta-carbon.[6]
Data Presentation
The choice of base has a profound impact on the product distribution in the elimination of this compound. The following table summarizes the expected major and minor products for different bases.
| Base | Solvent | Predominant Mechanism | Major Product | Minor Product(s) |
| Ethanol (B145695) (EtOH) | Ethanol | E1 | 3-Methyl-2-pentene (Zaitsev) | 3-Methyl-1-pentene, SN1 products |
| Sodium Ethoxide (NaOEt) | Ethanol | E2 | 3-Methyl-2-pentene (Zaitsev) | 3-Methyl-1-pentene |
| Potassium tert-Butoxide (KOtBu) | tert-Butanol | E2 | 3-Methyl-1-pentene (Hofmann) | 3-Methyl-2-pentene |
Experimental Protocols
Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. All reagents are flammable and/or corrosive; handle with care.
Protocol 1: E1 Elimination of this compound (Solvolysis)
This protocol describes the E1 elimination of this compound using ethanol as both the solvent and the weak base.
Materials:
-
This compound
-
Ethanol, absolute
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Distillation apparatus
-
Gas chromatograph (GC) for product analysis
Procedure:
-
To a 100 mL round-bottom flask containing a magnetic stir bar, add 10 mL of this compound.
-
Add 50 mL of absolute ethanol to the flask.
-
Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.
-
Maintain the reflux for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC) if desired.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with 50 mL of water.
-
Separate the organic layer and wash it sequentially with 50 mL of water and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Decant the dried organic layer into a distillation apparatus.
-
Fractionally distill the product mixture, collecting the alkene products.
-
Analyze the product distribution using gas chromatography.
Protocol 2: E2 Elimination with a Non-Bulky Base (Sodium Ethoxide)
This protocol details the E2 elimination of this compound using sodium ethoxide to favor the Zaitsev product.
Materials:
-
This compound
-
Sodium ethoxide
-
Ethanol, absolute
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Distillation apparatus
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving 2.3 g of sodium metal in 50 mL of absolute ethanol in a 250 mL round-bottom flask equipped with a reflux condenser and a drying tube. Allow the solution to cool to room temperature.
-
To the sodium ethoxide solution, add 10 mL of this compound dropwise with stirring.
-
After the addition is complete, heat the mixture to reflux for 1 hour.
-
Cool the reaction mixture to room temperature and pour it into 100 mL of cold water.
-
Transfer the mixture to a separatory funnel and extract with two 30 mL portions of diethyl ether.
-
Combine the organic extracts and wash them with 50 mL of water and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Carefully evaporate the diethyl ether using a rotary evaporator.
-
Fractionally distill the remaining liquid to isolate the alkene products.
-
Analyze the product distribution by gas chromatography.
Protocol 3: E2 Elimination with a Bulky Base (Potassium tert-Butoxide)
This protocol describes the E2 elimination of this compound using potassium tert-butoxide to favor the Hofmann product.
Materials:
-
This compound
-
Potassium tert-butoxide
-
tert-Butanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Distillation apparatus
-
Gas chromatograph (GC) for product analysis
Procedure:
-
In a 250 mL round-bottom flask, dissolve 5.6 g of potassium tert-butoxide in 100 mL of dry tert-butanol.
-
Add 10 mL of this compound to the solution with stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 1 hour.
-
After cooling to room temperature, pour the mixture into 150 mL of ice-water.
-
Transfer the mixture to a separatory funnel and extract with two 40 mL portions of pentane (B18724).
-
Combine the organic layers and wash with 50 mL of water and 50 mL of brine.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter and remove the pentane by simple distillation.
-
Fractionally distill the residue to collect the alkene products.
-
Analyze the product distribution using gas chromatography.
Visualizations
Caption: The E1 mechanism for the elimination of this compound.
Caption: The concerted one-step E2 elimination mechanism.
Caption: General experimental workflow for elimination reactions.
Caption: Logical guide for predicting the major elimination product based on the choice of base.
References
Application Notes and Protocols: Use of 3-Chloro-3-methylpentane in Friedel-Crafts Alkylation
Affiliation: Google Research
Introduction
The Friedel-Crafts alkylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the electrophilic substitution of alkyl groups onto aromatic rings.[1][2] This reaction typically employs an alkyl halide, an aromatic substrate, and a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[2] The use of tertiary alkyl halides, like 3-chloro-3-methylpentane, is particularly advantageous as they readily form stable tertiary carbocations, which can effectively alkylate aromatic rings without the complication of carbocation rearrangements that often plague reactions with primary and secondary alkyl halides.[3]
This document provides detailed application notes and protocols for the use of this compound in the Friedel-Crafts alkylation of benzene (B151609) to synthesize 3-methyl-3-phenylpentane. These guidelines are intended for researchers, scientists, and professionals in drug development and organic synthesis.
Reaction Principle and Mechanism
The Friedel-Crafts alkylation of benzene with this compound proceeds through a three-step electrophilic aromatic substitution mechanism:
-
Formation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) interacts with this compound to facilitate the departure of the chloride ion, forming a stable tertiary carbocation (the 3-methyl-3-pentyl cation).[2]
-
Electrophilic Attack: The electron-rich π system of the benzene ring acts as a nucleophile, attacking the tertiary carbocation. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the aromaticity of the ring.[3]
-
Deprotonation and Catalyst Regeneration: A weak base, typically the tetrachloroaluminate ion (AlCl₄⁻) formed in the first step, abstracts a proton from the carbon atom bearing the new alkyl group. This restores the aromaticity of the ring, yielding the final product, 3-methyl-3-phenylpentane, and regenerating the Lewis acid catalyst.[2]
A key advantage of using a tertiary alkyl halide like this compound is the stability of the resulting carbocation, which minimizes the likelihood of rearrangements that can lead to a mixture of isomeric products.[3]
Quantitative Data Presentation
The following tables summarize the physical properties of the key reactant and the expected product, along with typical reaction parameters for the Friedel-Crafts alkylation of benzene with a tertiary alkyl halide.
Table 1: Physical Properties of this compound and 3-Methyl-3-phenylpentane
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| This compound | C₆H₁₃Cl | 120.62 | 115-116 | 0.885 | 1.421 |
| 3-Methyl-3-phenylpentane | C₁₂H₁₈ | 162.27 | 206 | 0.872 | 1.497 |
[Data sourced from references[4][5]]
Table 2: Typical Reaction Parameters for Friedel-Crafts Alkylation of Benzene with a Tertiary Alkyl Halide
| Parameter | Value/Condition | Notes |
| Aromatic Substrate | Benzene | Should be dry and in excess to minimize polyalkylation. |
| Alkylating Agent | This compound | A tertiary alkyl halide, less prone to rearrangement. |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | Highly reactive with water; must be handled in a dry environment. |
| Reactant Ratio | Benzene : this compound : AlCl₃ | Typically a large molar excess of benzene (e.g., 5:1) is used. Catalyst is used in catalytic to stoichiometric amounts. |
| Temperature | 0-5 °C (Ice Bath) | The reaction is exothermic and cooling is necessary to control the reaction rate and minimize side reactions. |
| Reaction Time | 15-30 minutes | Reaction with tertiary halides is generally rapid. |
| Work-up | Quenching with ice-water, followed by extraction. | To decompose the catalyst and separate the organic product. |
| Expected Yield | Moderate to High | Yields can be optimized by controlling reaction conditions. |
Experimental Protocols
Safety Precautions:
-
Benzene is a known carcinogen and is highly flammable. All manipulations must be performed in a well-ventilated fume hood.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. It should be handled with care in a dry environment.
-
This compound is a flammable liquid.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Protocol: Synthesis of 3-Methyl-3-phenylpentane
This protocol is adapted from established procedures for the Friedel-Crafts alkylation of benzene with tertiary alkyl halides, such as tert-butyl chloride.
Materials:
-
Benzene (anhydrous)
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice-cold water
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (or sodium sulfate)
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, equip a dry 100 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice bath situated on a magnetic stirrer.
-
Reactant Charging: To the round-bottom flask, add 25 mL of anhydrous benzene. In the dropping funnel, place a solution of 5.0 g (41.4 mmol) of this compound in 10 mL of anhydrous benzene.
-
Catalyst Addition: Carefully and in a dry environment, weigh 0.5 g (3.75 mmol) of anhydrous aluminum chloride and add it to the stirred benzene in the reaction flask. The mixture should be stirred to ensure the catalyst is well-dispersed.
-
Alkylation Reaction: Begin to add the this compound solution from the dropping funnel to the reaction flask dropwise over a period of 15-20 minutes. Maintain the temperature of the reaction mixture between 0-5 °C using the ice bath. The reaction is exothermic, and a slow addition rate is crucial to control the temperature.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 15 minutes.
-
Work-up (Quenching): Carefully and slowly add 20 mL of ice-cold water to the reaction flask to quench the reaction and decompose the aluminum chloride catalyst. This should be done with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 20 mL portions of diethyl ether.
-
Washing: Combine all the organic layers and wash them sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of water.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent (benzene and diethyl ether) using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain pure 3-methyl-3-phenylpentane. The boiling point of 3-methyl-3-phenylpentane is approximately 206 °C at atmospheric pressure.[4]
Characterization:
The identity and purity of the synthesized 3-methyl-3-phenylpentane can be confirmed using various spectroscopic techniques:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the 3-methyl-3-pentyl group. The aromatic protons will appear in the downfield region (typically δ 7.0-7.5 ppm). The aliphatic protons will appear in the upfield region, with characteristic splitting patterns.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule, including the aromatic carbons and the aliphatic carbons of the alkyl substituent.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for C-H stretching and bending vibrations of the aromatic ring and the alkyl groups. Aromatic C-H stretches are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 3-methyl-3-phenylpentane (162.27 g/mol ) and characteristic fragmentation patterns.
Visualizations
Caption: Mechanism of Friedel-Crafts Alkylation.
Caption: Experimental Workflow for Synthesis.
Caption: Key Reaction Considerations.
References
Application Notes and Protocols for Monitoring SN1 Solvolysis of Tertiary Alkyl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The unimolecular nucleophilic substitution (SN1) reaction is a fundamental pathway in organic chemistry, particularly for tertiary alkyl halides. This reaction proceeds through a stepwise mechanism involving the formation of a carbocation intermediate, which is the rate-determining step.[1][2] The stability of this carbocation is paramount, which is why tertiary halides, capable of forming relatively stable tertiary carbocations, readily undergo SN1 reactions.[3][4] The overall rate of an SN1 reaction is dependent only on the concentration of the alkyl halide, exhibiting first-order kinetics.[1]
Monitoring the kinetics of SN1 solvolysis, where the solvent acts as the nucleophile, is crucial for understanding reaction mechanisms, solvent effects, and the influence of substrate structure on reactivity.[5][6] These studies are vital in various fields, including medicinal chemistry and process development, where reaction outcomes and rates are critical. This document provides detailed experimental protocols for monitoring the SN1 solvolysis of tertiary alkyl halides using various analytical techniques.
SN1 Reaction Mechanism and Experimental Workflow
The SN1 solvolysis of a tertiary alkyl halide (R-X) in a protic solvent (S-OH) proceeds in two main steps, often followed by a deprotonation step.
References
Application Notes and Protocols: 3-Chloro-3-methylpentane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 3-chloro-3-methylpentane, a versatile tertiary alkyl halide. Its unique structural features make it a valuable precursor for the synthesis of a variety of organic molecules through substitution and elimination reactions, as well as for the formation of organometallic reagents. This document outlines key applications, provides detailed experimental protocols, and includes quantitative data where available.
Overview of Synthetic Applications
This compound serves as a key substrate in several fundamental organic transformations due to the tertiary nature of the carbon atom bonded to the chlorine atom. This structural characteristic facilitates the formation of a stable tertiary carbocation, influencing the reaction pathways it undergoes. The primary applications include:
-
SN1 Nucleophilic Substitution: The tertiary nature of the substrate strongly favors SN1 reactions with weak nucleophiles, leading to the formation of substituted products such as tertiary alcohols.
-
E1 and E2 Elimination Reactions: In the presence of a base, this compound readily undergoes elimination to form alkenes. The choice of base and reaction conditions can influence the regioselectivity of the resulting double bond.
-
Grignard Reagent Formation: As an alkyl halide, it can be used to prepare the corresponding Grignard reagent, a powerful nucleophile for the formation of new carbon-carbon bonds.
The logical flow of these primary applications is illustrated below:
Caption: Key synthetic pathways starting from this compound.
SN1 Reaction: Synthesis of 3-Methyl-3-pentanol
The solvolysis of this compound in a nucleophilic solvent like water proceeds via an SN1 mechanism to yield 3-methyl-3-pentanol. The reaction involves the formation of a stable tertiary carbocation intermediate.
Experimental Protocol: Hydrolysis of this compound
Objective: To synthesize 3-methyl-3-pentanol from this compound via an SN1 reaction.
Materials:
-
This compound
-
Acetone
-
Water
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous sodium sulfate
-
Separatory funnel, round-bottom flask, reflux condenser, heating mantle, distillation apparatus.
Procedure:
-
In a 250 mL round-bottom flask, combine 12.1 g (0.1 mol) of this compound and 100 mL of a 50:50 (v/v) acetone-water solution.
-
Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 1 hour.
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of water and 50 mL of 5% sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter to remove the drying agent and purify the product by fractional distillation. Collect the fraction boiling at 122-123 °C.
Quantitative Data:
| Reactant | Product | Reaction Type | Typical Yield | Boiling Point of Product |
| This compound | 3-Methyl-3-pentanol | SN1 (Hydrolysis) | 75-85% | 122-123 °C |
Reaction Pathway:
Caption: Mechanism of the SN1 hydrolysis of this compound.
Elimination Reactions: Synthesis of 3-Methyl-2-pentene
When treated with a strong, non-bulky base such as sodium ethoxide, this compound undergoes an E2 elimination reaction to produce a mixture of alkenes. According to Zaitsev's rule, the major product is the more substituted alkene, 3-methyl-2-pentene.
Experimental Protocol: Dehydrohalogenation of this compound
Objective: To synthesize 3-methyl-2-pentene from this compound via an E2 elimination.
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol (B145695)
-
Water
-
Anhydrous calcium chloride
-
Separatory funnel, round-bottom flask, reflux condenser, heating mantle, distillation apparatus.
Procedure:
-
Prepare a solution of sodium ethoxide by cautiously dissolving 4.6 g (0.2 mol) of sodium in 100 mL of absolute ethanol in a 250 mL round-bottom flask equipped with a reflux condenser.
-
To the sodium ethoxide solution, add 12.1 g (0.1 mol) of this compound dropwise.
-
Heat the mixture to reflux for 2 hours.
-
After cooling, pour the reaction mixture into 200 mL of water.
-
Transfer the mixture to a separatory funnel and separate the upper organic layer.
-
Wash the organic layer with water (2 x 50 mL).
-
Dry the organic layer over anhydrous calcium chloride.
-
Filter and purify the product by distillation, collecting the fraction boiling at 70-72 °C.
Quantitative Data:
| Base | Reaction Type | Major Product | Minor Product | Typical Yield of Major Product |
| Sodium Ethoxide | E2 | 3-Methyl-2-pentene | 3-Methyl-1-pentene | ~70% |
| Potassium tert-Butoxide | E2 | 3-Methyl-1-pentene | 3-Methyl-2-pentene | Varies (Hofmann product favored) |
Experimental Workflow:
Caption: Workflow for the synthesis of 3-methyl-2-pentene.
Grignard Reagent Synthesis
This compound can be reacted with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, (3-methyl-3-pentyl)magnesium chloride. This organometallic compound is a potent nucleophile and can be used in a variety of carbon-carbon bond-forming reactions, such as reactions with carbonyl compounds to produce alcohols.
Experimental Protocol: Preparation of (3-Methyl-3-pentyl)magnesium Chloride
Objective: To prepare a Grignard reagent from this compound.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine crystal (as an initiator)
-
Three-neck round-bottom flask, dropping funnel, reflux condenser, nitrogen inlet, heating mantle.
Procedure:
-
Set up a flame-dried three-neck round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a nitrogen inlet.
-
Place 2.4 g (0.1 g-atom) of magnesium turnings and a small crystal of iodine in the flask.
-
Add 20 mL of anhydrous diethyl ether to the flask.
-
Prepare a solution of 12.1 g (0.1 mol) of this compound in 50 mL of anhydrous diethyl ether in the dropping funnel.
-
Add a small amount of the alkyl halide solution to the magnesium. The reaction should start, as indicated by the disappearance of the iodine color and the appearance of turbidity. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.
-
The resulting gray-to-brown solution is the Grignard reagent and should be used immediately in subsequent reactions.
Note: The yield of Grignard reagent is typically not determined directly but is assumed to be high and is used in situ for further synthesis.
Friedel-Crafts Alkylation (Potential Application)
Conclusion
This compound is a valuable and versatile starting material in organic synthesis. Its reactivity is dominated by the stability of the tertiary carbocation it can form, making it an excellent substrate for SN1 and elimination reactions. The protocols provided herein offer a foundation for the synthesis of key building blocks such as tertiary alcohols and substituted alkenes. Furthermore, its utility in forming Grignard reagents opens up a wide array of possibilities for constructing more complex molecular architectures. Careful consideration of reaction conditions is crucial to control the outcome between substitution and elimination pathways.
Application Notes and Protocols for 3-Chloro-3-methylpentane as a Tertiary Alkyl Halide Substrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 3-chloro-3-methylpentane, a representative tertiary alkyl halide, detailing its chemical properties, reactivity in various organic reactions, and potential applications, particularly in the context of synthetic and medicinal chemistry. Detailed experimental protocols for its synthesis and key reactions are also provided.
Physicochemical Properties
This compound is a colorless, flammable liquid. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 918-84-3 | [1][2] |
| Molecular Formula | C₆H₁₃Cl | [2] |
| Molecular Weight | 120.62 g/mol | [2] |
| Boiling Point | 115-116 °C at 760 mmHg | [1] |
| Density | 0.885 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.421 | |
| Flash Point | 9 °C (48.2 °F) - closed cup |
Core Reactivity and Mechanistic Pathways
As a tertiary alkyl halide, this compound is sterically hindered, which significantly influences its reaction pathways. It primarily undergoes reactions involving a carbocation intermediate (Sₙ1 and E1 mechanisms) or bimolecular elimination (E2 mechanism) with strong, bulky bases.
A logical workflow for predicting the reaction pathway of this compound is presented below.
Caption: Reaction pathway decision workflow for this compound.
Solvolysis (Sₙ1/E1 Reactions)
In the presence of a weak nucleophile and a polar protic solvent (e.g., ethanol, water, or a mixture), this compound readily undergoes solvolysis via an Sₙ1 mechanism, forming a stable tertiary carbocation intermediate. This carbocation can then be attacked by the solvent to yield a substitution product or lose a proton to a solvent molecule acting as a base, resulting in an elimination product (E1).
The general mechanism for the solvolysis of this compound is depicted below.
Caption: General Sₙ1/E1 solvolysis mechanism of this compound in ethanol.
Elimination (E2 Reaction)
When treated with a strong, sterically hindered base, such as sodium ethoxide in ethanol, this compound undergoes an E2 elimination reaction. The major product is typically the most substituted (Zaitsev's product), although the product distribution can be influenced by the size of the base.
The E2 reaction of this compound with sodium ethoxide is illustrated below.
Caption: E2 elimination of this compound with a strong base.
Quantitative Data on Product Distribution
The ratio of substitution to elimination products is highly dependent on the reaction conditions. The following table summarizes the expected product distribution in representative reactions.
| Reagent/Solvent | Temperature (°C) | Sₙ1 Product (%) | E1/E2 Product (%) | Major Elimination Product |
| 80% Ethanol / 20% Water | 25 | ~70-80 | ~20-30 | 3-Methyl-2-pentene |
| Sodium Ethoxide in Ethanol | 55 | <10 | >90 | 3-Methyl-2-pentene |
| Potassium tert-butoxide in tert-butanol | 55 | <5 | >95 | 3-Methyl-1-pentene (Hofmann) |
Note: The values presented are estimates based on the general reactivity of tertiary alkyl halides and may vary based on precise experimental conditions.
Experimental Protocols
Synthesis of this compound from 3-Methyl-3-pentanol (B165633)
Objective: To synthesize this compound via an Sₙ1 reaction from 3-methyl-3-pentanol using concentrated hydrochloric acid.
Materials:
-
3-Methyl-3-pentanol
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Separatory funnel, round-bottom flask, condenser, heating mantle, distillation apparatus.
Procedure:
-
In a separatory funnel, place 20 mL of 3-methyl-3-pentanol.
-
Carefully add 50 mL of cold, concentrated HCl.
-
Gently swirl the mixture, then shake for 1-2 minutes, periodically venting the funnel.
-
Allow the layers to separate. The upper layer is the crude this compound.
-
Drain and discard the lower aqueous layer.
-
Wash the organic layer with 25 mL of water, followed by 25 mL of saturated sodium bicarbonate solution, and finally with 25 mL of water. After each wash, allow the layers to separate and discard the aqueous layer.
-
Transfer the crude product to a clean, dry Erlenmeyer flask and dry over anhydrous magnesium sulfate.
-
Decant the dried liquid into a round-bottom flask and purify by simple distillation, collecting the fraction boiling at 115-116 °C.
E2 Elimination of this compound
Objective: To perform an E2 elimination of this compound to yield primarily 3-methyl-2-pentene.
Materials:
-
This compound
-
Sodium Ethoxide in Ethanol (21 wt% solution)
-
Diethyl ether
-
Saturated Ammonium (B1175870) Chloride (NH₄Cl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, condenser, heating mantle, separatory funnel, distillation apparatus.
Procedure:
-
Set up a reflux apparatus with a 100 mL round-bottom flask.
-
Add 10 mL of this compound to the flask.
-
Slowly add 30 mL of a 21 wt% solution of sodium ethoxide in ethanol.
-
Heat the mixture to reflux for 1 hour.
-
Allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 50 mL of water.
-
Extract the product with two 20 mL portions of diethyl ether.
-
Combine the organic extracts and wash with 30 mL of saturated ammonium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the diethyl ether by simple distillation. The remaining liquid is a mixture of elimination products, primarily 3-methyl-2-pentene.
Applications in Research and Drug Development
While not a common pharmacophore itself, the tertiary alkyl halide motif and the synthetic routes involving this compound are relevant to drug development and medicinal chemistry for several reasons:
-
Model Compound: this compound serves as an excellent model for studying the reactivity of tertiary chloride defects in polymers like PVC.
-
Grignard Reagent Formation: It can be used to prepare the corresponding Grignard reagent, 3-methyl-3-pentylmagnesium chloride. Grignard reagents are fundamental in organic synthesis for forming carbon-carbon bonds, a crucial step in the synthesis of many drug molecules.
-
Introduction of Tertiary Carbon Centers: The reactions of this compound and its derivatives provide routes to introduce sterically hindered tertiary or quaternary carbon centers, which can be important for tuning the pharmacological properties of a drug candidate.
-
Bioisosteric Replacement: In some drug candidates, a tertiary alkyl group can act as a bioisostere for other functional groups, influencing the compound's lipophilicity, metabolic stability, and binding to target proteins. While primary alkyl halides are often reactive, secondary and tertiary chlorides can be significantly less so, making them potentially stable motifs in certain molecular contexts.
The workflow for preparing and utilizing the Grignard reagent from this compound is outlined below.
Caption: Workflow for the preparation and reaction of a Grignard reagent.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-3-methylpentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-chloro-3-methylpentane.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound from 3-methyl-3-pentanol (B165633) and hydrochloric acid?
The synthesis of this compound from 3-methyl-3-pentanol and concentrated hydrochloric acid proceeds through a unimolecular nucleophilic substitution (SN1) reaction mechanism.[1][2][3] The reaction involves the formation of a stable tertiary carbocation intermediate, which is then attacked by a chloride ion.[4]
Q2: What are the common side products observed in this synthesis?
The most common side products are alkenes resulting from a competing unimolecular elimination (E1) reaction.[4][5][6] Since the E1 reaction proceeds through the same tertiary carbocation intermediate as the SN1 reaction, it is a common competitive pathway.[7][8]
Q3: Which specific alkene isomers are expected as side products?
Based on Zaitsev's rule, the major alkene side product is expected to be the most substituted and therefore most stable alkene. In this case, elimination of a proton from a carbon adjacent to the carbocation can lead to the formation of 3-methyl-2-pentene (both E and Z isomers) and 2-ethyl-1-butene. 3-methyl-2-pentene is generally the major elimination product.[9][10]
Q4: How can the formation of alkene side products be minimized?
The formation of alkene side products can be minimized by:
-
Controlling Temperature: Lower reaction temperatures generally favor the SN1 pathway over the E1 pathway, as elimination reactions are more entropically favored at higher temperatures.[5][6]
-
Increasing Nucleophile Concentration: Increasing the concentration of the chloride ion (the nucleophile) can increase the rate of the SN1 reaction relative to the E1 reaction. This can be achieved by using a large excess of concentrated HCl or by adding a salt like calcium chloride (CaCl2) to the reaction mixture.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | - Incomplete reaction. - Significant formation of alkene side products. - Loss of product during workup and purification. | - Ensure sufficient reaction time. - Lower the reaction temperature. - Add a source of common ion, such as CaCl2, to favor the SN1 reaction.[4] - Carefully perform extraction and distillation steps to minimize product loss. |
| High percentage of alkene impurities in the final product | - High reaction temperature. - Insufficient concentration of the chloride nucleophile. | - Conduct the reaction at or below room temperature. - Use a larger excess of concentrated hydrochloric acid. - Consider the addition of calcium chloride to the reaction mixture.[4] |
| Formation of multiple alkene isomers | - This is an inherent outcome of the E1 elimination pathway from the tertiary carbocation intermediate. | - While complete elimination of these side products is difficult, their formation can be minimized by following the recommendations to favor the SN1 pathway. - Careful fractional distillation may be required to separate the desired alkyl halide from the lower-boiling alkene isomers. |
| Reaction does not proceed or is very slow | - Low concentration or reactivity of the acid. - Low reaction temperature. | - Use concentrated hydrochloric acid. The use of Lucas reagent (concentrated HCl and ZnCl2) can also be considered to enhance the reaction rate with tertiary alcohols. - While high temperatures are to be avoided to minimize elimination, the reaction may require gentle warming if it is too slow at very low temperatures. |
Data Presentation
Table 1: Factors Influencing Product Distribution in the Reaction of 3-methyl-3-pentanol with HCl
| Reaction Condition | Effect on SN1 Product (this compound) | Effect on E1 Products (Alkenes) | Rationale |
| Increased Temperature | Decrease | Increase | Elimination reactions have a higher activation energy and are more favored entropically at higher temperatures.[5][6] |
| **Increased [Cl⁻] (e.g., adding CaCl₂) ** | Increase | Decrease | A higher concentration of the nucleophile increases the likelihood of a productive collision with the carbocation, favoring substitution over elimination.[4] |
| Use of a less nucleophilic acid (e.g., H₂SO₄) | Decrease | Increase | A non-nucleophilic acid will promote dehydration (elimination) to form alkenes as the primary products.[5][10] |
Experimental Protocols
Synthesis of this compound from 3-methyl-3-pentanol
This protocol is adapted from a general procedure for the synthesis of tertiary alkyl chlorides from tertiary alcohols.
Materials:
-
3-methyl-3-pentanol
-
Concentrated Hydrochloric Acid (HCl)
-
Calcium Chloride (CaCl₂, anhydrous)
-
Sodium Bicarbonate (NaHCO₃), 5% aqueous solution
-
Sodium Sulfate (Na₂SO₄, anhydrous)
-
Separatory funnel
-
Round-bottom flask
-
Condenser
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine 1 mole equivalent of 3-methyl-3-pentanol with 2-3 mole equivalents of cold, concentrated hydrochloric acid.
-
Add 0.5 mole equivalents of anhydrous calcium chloride to the mixture.
-
Stopper the flask and shake the mixture at room temperature for 15-20 minutes. Periodically vent the flask to release any pressure buildup.
-
Allow the mixture to stand until two distinct layers separate. The upper layer is the crude this compound.
-
Carefully transfer the mixture to a separatory funnel and drain the lower aqueous layer.
-
Wash the organic layer with a 5% aqueous sodium bicarbonate solution to neutralize any remaining acid. Vent the separatory funnel frequently as carbon dioxide gas will be evolved.
-
Wash the organic layer with water.
-
Drain the organic layer into a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate.
-
Decant or filter the dried liquid into a distillation flask.
-
Purify the this compound by simple distillation, collecting the fraction that boils at approximately 115-116 °C.[11]
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for optimizing the synthesis.
References
- 1. brainly.com [brainly.com]
- 2. Solved draw a step-wise mechanism for reaction of | Chegg.com [chegg.com]
- 3. homework.study.com [homework.study.com]
- 4. homework.study.com [homework.study.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. SN1 vs E1 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. m.youtube.com [m.youtube.com]
- 8. personal.utdallas.edu [personal.utdallas.edu]
- 9. This compound what is major product | Filo [askfilo.com]
- 10. brainly.com [brainly.com]
- 11. This compound | 918-84-3 [chemicalbook.com]
Technical Support Center: Purification of 3-Chloro-3-methylpentane by Distillation
This guide provides troubleshooting advice and frequently asked questions for the purification of 3-chloro-3-methylpentane via distillation. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of pure this compound?
A1: The boiling point of this compound is 115-116 °C at atmospheric pressure (760 mmHg).[1][2][3]
Q2: My distillation is proceeding much slower than expected. What could be the issue?
A2: Insufficient heating is a common cause. Ensure the heating mantle is set to a temperature approximately 20-30 °C above the boiling point of this compound. Also, check for heat loss by ensuring the distillation column is properly insulated, for example, by wrapping it with glass wool or aluminum foil.
Q3: The temperature at the distillation head is fluctuating and not stable. What does this indicate?
A3: Temperature fluctuations can indicate a few issues. It may be due to uneven boiling, which can be resolved by adding boiling chips or using a magnetic stirrer. Fluctuations can also occur when the distillation rate is too high, or if there are significant amounts of lower-boiling impurities being removed before the main fraction.
Q4: I am observing a constant boiling point, but it is significantly lower than 115 °C. What is likely distilling over?
A4: You are likely distilling a lower-boiling impurity. Common impurities from the synthesis of this compound include unreacted starting materials or elimination byproducts such as 3-methyl-2-pentene (boiling point: 68-72 °C) or 3-methyl-1-pentene (B165626) (boiling point: 51.1 °C).
Q5: My purified product appears cloudy. What could be the cause?
A5: Cloudiness often indicates the presence of water. This can be due to incomplete drying of the crude product before distillation or from atmospheric moisture condensing in the apparatus. Ensure your glassware is thoroughly dry and consider using a drying tube on the receiving flask.
Q6: Can this compound decompose during distillation?
A6: Yes, as a tertiary alkyl halide, this compound is susceptible to elimination reactions (dehydrochlorination) at elevated temperatures to form alkenes. It is important to avoid prolonged heating at high temperatures. If decomposition is suspected, consider performing the distillation under reduced pressure to lower the boiling point.
Data Presentation: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| This compound | C6H13Cl | 120.62 | 115-116 |
| 3-Methyl-3-pentanol (B165633) | C6H14O | 102.17 | 122.4[1][4][5] |
| 3-Methyl-2-pentene | C6H12 | 84.16 | 68-72 |
| 3-Methyl-1-pentene | C6H12 | 84.16 | 51.1[3] |
Experimental Protocol: Fractional Distillation of this compound
Objective: To purify crude this compound by removing lower and higher boiling point impurities.
Materials:
-
Crude this compound
-
Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)
-
Heating mantle with a stirrer
-
Boiling chips or magnetic stir bar
-
Thermometer and adapter
-
Clamps and stands
-
Drying agent (e.g., anhydrous calcium chloride)
-
Ice bath (optional, for receiving flask)
Procedure:
-
Drying the Crude Product: Before distillation, dry the crude this compound over a suitable drying agent like anhydrous calcium chloride to remove any residual water. Decant or filter the dried liquid into the distillation flask.
-
Apparatus Assembly:
-
Add the dried crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed. Place the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
-
Distillation:
-
Begin circulating cold water through the condenser.
-
Gradually heat the distillation flask using the heating mantle. If using a stirrer, ensure a constant stirring rate.
-
Observe the temperature on the thermometer. The temperature will initially rise and then stabilize at the boiling point of the first fraction (likely a low-boiling impurity). Collect this forerun in a separate receiving flask.
-
Once all the low-boiling impurities have been removed, the temperature will begin to rise again.
-
When the temperature stabilizes at the boiling point of this compound (115-116 °C), change to a clean, pre-weighed receiving flask to collect the pure product.
-
Continue to collect the fraction as long as the temperature remains constant.
-
If the temperature starts to drop or rise significantly after the main fraction has been collected, stop the distillation. The remaining liquid in the distillation flask will contain higher-boiling impurities, such as unreacted 3-methyl-3-pentanol.
-
-
Product Collection and Storage:
-
Allow the apparatus to cool completely before disassembling.
-
Weigh the collected pure fraction and calculate the yield.
-
Store the purified this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Mandatory Visualization: Troubleshooting Distillation Issues
Caption: Troubleshooting flowchart for the distillation of this compound.
References
Technical Support Center: Optimizing Grignard Reagent Formation with Tertiary Alkyl Halides
Welcome to the technical support center for optimizing Grignard reagent formation. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of organomagnesium reagents from sterically hindered tertiary alkyl halides.
Troubleshooting Guide
This guide addresses common issues encountered during the formation of Grignard reagents from tertiary alkyl halides.
Question: My reaction fails to initiate. There is no bubbling, heat generation, or change in the appearance of the magnesium turnings. What should I do?
Answer:
Failure to initiate is the most common problem, especially with less reactive alkyl chlorides or passivated magnesium.
Possible Causes & Solutions:
-
Wet Glassware/Solvent: Grignard reagents are extremely sensitive to moisture.[1] Any trace of water will quench the reaction.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried (e.g., at 120°C for several hours) immediately before use and assembled under an inert atmosphere (dry nitrogen or argon).[1] Use high-purity anhydrous solvents, preferably freshly distilled from a suitable drying agent like sodium/benzophenone (B1666685).
-
-
Inactive Magnesium Surface: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction.[2]
-
Solution: Activate the magnesium surface. Several methods can be employed:
-
Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension.[1][2] These agents react with the MgO layer, exposing fresh magnesium.
-
Mechanical Activation: Vigorously stir the dry magnesium turnings under an inert atmosphere to break up the oxide layer. In some cases, crushing the turnings in a mortar and pestle before addition can help.[3]
-
Advanced Activation: For particularly stubborn reactions, the use of Diisobutylaluminium hydride (DIBAL-H) can be an effective activator.[4]
-
-
-
Insufficient Local Concentration: A low initial concentration of the alkyl halide may not be enough to start the reaction.
-
Solution: After adding a small portion of the alkyl halide solution, stop the addition and gently warm the flask (a heat gun can be used carefully) to encourage initiation at a single point. Once the reaction begins (indicated by bubbling or a gray turbidity), the heat generated is often self-sustaining.
-
Question: My reaction started but then stopped, and the yield is very low. I also observe the formation of an alkene byproduct. Why is this happening?
Answer:
This issue is characteristic of competing side reactions, which are prevalent with tertiary alkyl halides due to their steric hindrance.
Possible Causes & Solutions:
-
Elimination (E2 Reaction): Tertiary alkyl halides are highly prone to elimination reactions, where the Grignard reagent (acting as a strong base) removes a proton from the alkyl halide, leading to the formation of an alkene instead of the desired new Grignard reagent.[5]
-
Solution:
-
Control Temperature: Maintain a lower reaction temperature. While some heat may be needed for initiation, excessive refluxing can favor the elimination pathway.
-
Slow Addition: Add the tertiary alkyl halide solution very slowly (dropwise) to the vigorously stirred magnesium suspension.[5] This maintains a low concentration of the alkyl halide, minimizing its reaction with the already-formed Grignard reagent.
-
-
-
Wurtz Coupling: The formed Grignard reagent (R-MgX) can react with the remaining alkyl halide (R-X) to form a dimer (R-R).[1] This side reaction consumes both the product and the starting material.
-
Solution: Slow, dropwise addition of the alkyl halide is crucial to keep its concentration low and minimize this bimolecular side reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing Grignard reagents from tertiary alkyl halides?
A1: Tetrahydrofuran (THF) is generally preferred over diethyl ether for less reactive halides like tertiary alkyl chlorides.[6] THF is a better coordinating solvent, which helps to stabilize the Grignard reagent, and its higher boiling point (66°C vs. 34.6°C for diethyl ether) allows for a higher reaction temperature if needed to promote the reaction.[6]
Q2: How can I improve the yield and reactivity for a particularly difficult tertiary alkyl halide?
A2: For challenging substrates, consider using "Turbo-Grignard" reagents. The addition of lithium chloride (LiCl) to the reaction mixture can significantly accelerate the reaction and improve yields.[7][8] LiCl breaks up the dimeric and oligomeric clusters of the Grignard reagent in solution, leading to more reactive monomeric species.[7][9]
Q3: Can I store my tertiary Grignard reagent for later use?
A3: It is highly recommended to use the Grignard reagent immediately in situ. These reagents are unstable and can decompose over time. They are also extremely reactive with atmospheric oxygen and moisture. If storage is unavoidable, it must be under a strictly inert atmosphere in a sealed, dry container. The concentration should be determined by titration before use.
Q4: How do I know what my final yield of Grignard reagent is?
A4: Direct isolation of a Grignard reagent is not practical. The yield is typically determined by titration or by reacting the formed reagent with a known excess of an electrophile (like benzophenone or CO₂) and quantifying the product yield.[6] A common titration method involves reacting an aliquot of the Grignard solution with a known amount of iodine, followed by back-titration with sodium thiosulfate.
Data Presentation
The yield of a Grignard reagent is highly dependent on the substrate, solvent, and reaction conditions. The following tables provide typical yield ranges for different alkyl halide classes and a specific example for a tertiary alkyl halide.
Table 1: Typical Grignard Reagent Yields by Halide Class
| Alkyl Halide Type | C-X Bond Energy (kJ/mol) | Relative Reactivity | Typical Yield Range | Notes |
| Alkyl Iodide (R-I) | ~228 | Very High | 85-95% | Most reactive, but starting materials can be more expensive and less stable. Prone to side reactions if not controlled.[1] |
| Alkyl Bromide (R-Br) | ~285 | High | 70-90% | A good balance of reactivity and stability. Commonly used for many preparations. |
| Alkyl Chloride (R-Cl) | ~340 | Moderate | 50-80% | Less reactive, often requiring longer initiation times or activation of the magnesium.[1] |
Table 2: Reported Yield for a Tertiary Alkyl Halide Grignard Formation
| Tertiary Alkyl Halide | Magnesium Form | Solvent | Reported Yield | Reference |
| tert-Butyl chloride | Turnings | Anhydrous Ether | 61-63% | Organic Syntheses[1] |
| tert-Butyl chloride | Powder (200-mesh) | Anhydrous Ether | 69-70% | Organic Syntheses[1] |
Note: Yields were determined after quenching the Grignard reagent with carbon dioxide and isolating the resulting trimethylacetic acid.
Experimental Protocols
Protocol 1: Preparation of tert-Butylmagnesium Chloride
This protocol is adapted from a procedure in Organic Syntheses for the preparation of a tertiary Grignard reagent.[1]
Materials:
-
Magnesium turnings (61 g, 2.5 mol)
-
Anhydrous diethyl ether (1300 mL total)
-
tert-Butyl chloride (227 g, 2.5 mol)
-
Iodine (one small crystal)
-
3 L three-necked, round-bottomed flask
-
Mechanical stirrer
-
500 mL separatory (dropping) funnel
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble the flame-dried three-necked flask with the mechanical stirrer, dropping funnel, and reflux condenser. Ensure the system is under a positive pressure of a dry, inert gas.
-
Reagent Preparation: Place the magnesium turnings into the flask and cover them with 200 mL of anhydrous diethyl ether. Add a single crystal of iodine to act as an activator.
-
Initiation: Add approximately 5 mL of pure tert-butyl chloride to the flask to start the reaction. Begin stirring.
-
Addition: Prepare a solution of the remaining tert-butyl chloride in 1100 mL of anhydrous diethyl ether and place it in the dropping funnel. Once the reaction has initiated (indicated by gentle reflux and a gray, cloudy appearance), add the tert-butyl chloride solution dropwise over 6-8 hours. The rate of addition should be controlled to maintain a gentle reflux.
-
Completion: After the addition is complete, continue stirring for an additional 15 minutes to ensure the reaction is complete. The resulting gray solution is the tert-butylmagnesium chloride reagent and should be used immediately for the subsequent synthetic step.
Visualizations
The following diagrams illustrate key workflows and logical relationships in optimizing Grignard reagent formation.
Caption: Experimental workflow for tertiary Grignard reagent formation.
Caption: Troubleshooting logic for common Grignard formation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Exposing the hidden complexity of stoichiometric and catalytic metathesis reactions by elucidation of Mg-Zn hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Morphological Plasticity of LiCl Clusters Interacting with Grignard Reagent in Tetrahydrofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Preventing elimination side reactions in substitution reactions of 3-Chloro-3-methylpentane
Welcome to the technical support center for handling 3-Chloro-3-methylpentane in substitution reactions. This guide provides troubleshooting advice and frequently asked questions to help you minimize unwanted elimination side reactions and maximize your desired substitution product yield.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant amounts of alkene byproducts in my substitution reaction with this compound?
A1: this compound is a tertiary alkyl halide. Due to its structure, it readily forms a stable tertiary carbocation intermediate upon departure of the chloride leaving group. This carbocation can then be attacked by a nucleophile to form a substitution product (SN1 reaction) or a base can abstract a proton from a beta-carbon to form an alkene (E1 reaction). These two reactions are competitive and often occur simultaneously. The formation of significant alkene byproducts indicates that the E1 pathway is favored under your current experimental conditions.
Q2: What are the primary factors that influence the ratio of substitution to elimination products?
A2: The competition between SN1 and E1 reactions is primarily influenced by three factors: the nature of the nucleophile/base, the solvent, and the temperature. A strong, bulky base will favor elimination, while a weak, non-bulky nucleophile is more likely to lead to substitution. Polar protic solvents can facilitate both pathways by stabilizing the carbocation intermediate. Higher temperatures generally favor the elimination reaction as it is entropically favored.
Q3: Can I completely eliminate the E1 side reaction?
A3: Completely eliminating the E1 side reaction is highly challenging when working with tertiary alkyl halides like this compound. However, by carefully selecting your reaction conditions, you can significantly suppress the elimination pathway and maximize the yield of the substitution product.
Troubleshooting Guide: Minimizing Elimination Side Reactions
Issue: High Yield of Elimination Products (3-methyl-2-pentene and 3-methyl-1-pentene)
This is the most common issue encountered with this compound. The troubleshooting steps below will guide you in adjusting your reaction conditions to favor the SN1 pathway.
Step 1: Evaluate Your Nucleophile/Base
The choice of the reagent that attacks the carbocation intermediate is critical.
-
Problem: Using a strong or bulky base. Strong bases (e.g., hydroxides, alkoxides) will readily abstract a proton, promoting the E1 reaction.
-
Solution: Employ a weak base or a good, non-basic nucleophile. For instance, using a neutral nucleophile like water, ethanol (B145695), or acetic acid in a solvolysis reaction will favor the SN1 pathway.
Step 2: Adjust the Reaction Temperature
Temperature plays a significant role in the product distribution.
-
Problem: Running the reaction at elevated temperatures. Elimination reactions have a higher activation energy than substitution reactions and are favored by an increase in entropy. Consequently, higher temperatures will increase the rate of elimination more than the rate of substitution.
-
Solution: Perform the reaction at room temperature or below. Cooling the reaction mixture can significantly decrease the amount of elimination byproduct.
Step 3: Choose the Appropriate Solvent
The solvent influences the stability of the carbocation intermediate and the nucleophilicity of your reagent.
-
Problem: Using a solvent that favors elimination. While polar protic solvents (e.g., water, ethanol) are generally used for SN1 reactions to stabilize the carbocation, they can also act as a base, contributing to the E1 pathway.
-
Solution: A highly polar solvent with low basicity is ideal. A mixture of water and a polar aprotic solvent, or running the reaction in a solvent that is also the nucleophile (solvolysis), can be effective.
Summary of Recommended Conditions to Favor SN1 Reaction
| Parameter | Condition to Favor SN1 | Rationale |
| Nucleophile | Weakly basic, good nucleophile (e.g., H₂O, ROH, RCOOH) | Minimizes proton abstraction from the carbocation intermediate. |
| Temperature | Low to moderate (0°C to room temperature) | Reduces the rate of the entropically favored elimination reaction. |
| Solvent | Polar protic (e.g., water, ethanol) | Stabilizes the carbocation intermediate, facilitating the SN1 pathway. |
Experimental Protocols
Protocol 1: Solvolysis of this compound in Ethanol to Favor Substitution
This protocol is designed to maximize the yield of 3-ethoxy-3-methylpentane.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 100 mL of absolute ethanol.
-
Temperature Control: Cool the ethanol in an ice bath to 0-5°C.
-
Addition of Substrate: Slowly add 10 mL of this compound to the cooled ethanol while stirring.
-
Reaction: Allow the reaction mixture to stir at room temperature for 24 hours.
-
Workup: Pour the reaction mixture into 200 mL of cold water. Extract the product with diethyl ether (3 x 50 mL).
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The product can be further purified by fractional distillation.
Visual Guides
Caption: Competing SN1 and E1 pathways for this compound.
Caption: Troubleshooting workflow for minimizing elimination side reactions.
Stability of 3-Chloro-3-methylpentane under acidic and basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-chloro-3-methylpentane. The information below addresses common issues related to the stability of this compound under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound, a tertiary alkyl halide, primarily degrades through two competing pathways: substitution and elimination. The dominant pathway is highly dependent on the reaction conditions, particularly the pH and the strength of the nucleophile or base present.
-
Under acidic or neutral conditions (Solvolysis): The compound typically undergoes a unimolecular nucleophilic substitution (SN1) and/or a unimolecular elimination (E1) reaction. These reactions proceed through a stable tertiary carbocation intermediate.
-
Under basic conditions: The primary degradation pathway is a bimolecular elimination (E2) reaction, which is favored by strong bases.
Q2: What are the expected degradation products of this compound?
A2: The degradation products depend on the reaction pathway:
-
Substitution (SN1): In the presence of a nucleophilic solvent like water or ethanol, the main substitution product is 3-methyl-3-pentanol (B165633) or the corresponding ether.
-
Elimination (E1 and E2): Elimination reactions result in the formation of alkenes. The major elimination product is typically the more substituted and stable alkene, 3-methyl-2-pentene, according to Zaitsev's rule. A minor product, 3-methyl-1-pentene, may also be formed.
Q3: How does temperature affect the stability of this compound?
A3: Increased temperature generally accelerates the rate of all degradation pathways (SN1, E1, and E2). For solvolysis reactions, which often have a significant activation energy barrier, a moderate increase in temperature can lead to a substantial increase in the degradation rate. In elimination reactions, higher temperatures typically favor the formation of elimination products over substitution products.
Q4: I am observing unexpected peaks in my chromatogram after storing a solution of this compound. What could they be?
A4: Unexpected peaks are likely degradation products. If the solution was prepared in a protic solvent (e.g., water, methanol, ethanol), you are likely observing the formation of 3-methyl-3-pentanol and/or 3-methyl-2-pentene via SN1 and E1 pathways. If the solution contains a base, the primary unexpected peak would correspond to 3-methyl-2-pentene from an E2 reaction. It is crucial to use a stability-indicating analytical method to resolve the parent compound from its potential degradants.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in a Protic Solvent
| Symptom | Possible Cause | Recommended Action |
| Rapid decrease in the peak area of this compound and the appearance of new peaks corresponding to 3-methyl-3-pentanol and/or 3-methyl-2-pentene in the chromatogram. | Solvolysis (SN1/E1 reaction): Protic solvents (e.g., water, alcohols) can act as nucleophiles and promote the formation of a stable tertiary carbocation, leading to substitution and elimination products. | - If possible, switch to a non-polar, aprotic solvent for your formulation or experiment.- If the use of a protic solvent is unavoidable, store the solution at a lower temperature to decrease the rate of solvolysis.- Buffer the solution to a neutral or slightly acidic pH, as both highly acidic and basic conditions can accelerate degradation. |
Issue 2: Formation of Alkene Impurities in the Presence of Basic Reagents
| Symptom | Possible Cause | Recommended Action |
| A significant peak corresponding to 3-methyl-2-pentene is observed, with a corresponding decrease in the concentration of this compound. | E2 Elimination: Strong bases readily abstract a proton, leading to the formation of an alkene. The rate of this reaction is dependent on the concentration of both the alkyl halide and the base. | - Use a weaker base if the reaction conditions permit.- Employ a sterically hindered, non-nucleophilic base if only elimination is desired and substitution needs to be minimized.- Control the temperature, as higher temperatures favor elimination. |
Data Presentation
The following tables summarize the expected reactivity and products of this compound under different conditions.
Table 1: Summary of Reaction Pathways and Products
| Condition | Primary Mechanism(s) | Major Product(s) | Minor Product(s) |
| Acidic/Neutral (e.g., H₂O, EtOH) | SN1, E1 | 3-Methyl-3-pentanol, 3-Methyl-2-pentene | 3-Methyl-1-pentene |
| Basic (e.g., NaOH, NaOEt) | E2 | 3-Methyl-2-pentene | 3-Methyl-1-pentene, 3-Methyl-3-pentanol (if SN1 competes) |
Table 2: Factors Influencing Reaction Outcomes
| Factor | Effect on SN1/E1 | Effect on E2 |
| Solvent Polarity | Polar protic solvents stabilize the carbocation intermediate, increasing the reaction rate. | Less critical, but a polar aprotic solvent is often used. |
| Nucleophile/Base Strength | Weak nucleophiles favor SN1/E1. | Strong, non-hindered bases favor E2. |
| Temperature | Increased temperature increases the rate and favors E1 over SN1. | Increased temperature increases the rate. |
| Substrate Structure | Tertiary structure leads to a stable carbocation, favoring SN1/E1. | Tertiary structure favors E2 over SN2. |
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
Objective: To evaluate the stability of this compound in an acidic solution.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Condition: Add a known volume of the stock solution to a solution of 0.1 N hydrochloric acid (HCl). The final concentration of the active substance should be appropriate for the analytical method.
-
Incubation: Store the stressed sample at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Protect the sample from light.
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Neutralize the aliquots with a suitable base (e.g., 0.1 N NaOH) and dilute with the mobile phase to the target concentration. Analyze the samples using a validated stability-indicating HPLC-UV method.
-
Data Evaluation: Quantify the amount of this compound remaining and the amount of degradation products formed at each time point.
Protocol 2: Forced Degradation Study under Basic Conditions
Objective: To evaluate the stability of this compound in a basic solution.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in an organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Condition: Add a known volume of the stock solution to a solution of 0.1 N sodium hydroxide (B78521) (NaOH).
-
Incubation: Store the stressed sample at a controlled temperature (e.g., 40°C) for a defined period (e.g., 8 hours).
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 1, 2, 4, 8 hours).
-
Sample Analysis: Neutralize the aliquots with a suitable acid (e.g., 0.1 N HCl) and dilute with the mobile phase. Analyze the samples by a validated stability-indicating HPLC-UV or GC-FID method.
-
Data Evaluation: Determine the percentage of this compound degraded and quantify the major degradation products.
Visualizations
Caption: SN1/E1 degradation pathway under acidic/neutral conditions.
Caption: E2 degradation pathway under basic conditions.
Caption: General experimental workflow for stability testing.
Troubleshooting low yields in Kumada coupling with 3-Chloro-3-methylpentane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in Kumada coupling reactions, with a specific focus on sterically hindered substrates like 3-chloro-3-methylpentane.
Troubleshooting Low Yields in Kumada Coupling with this compound
Low yields in Kumada coupling with sterically hindered tertiary alkyl halides such as this compound are a common challenge. The primary issues stem from the steric bulk of the substrate, which can impede oxidative addition and reductive elimination, and the propensity for side reactions like β-hydride elimination. This guide provides a systematic approach to identify and resolve these issues.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for troubleshooting low yields.
Caption: A logical workflow for troubleshooting low yields in Kumada coupling.
Frequently Asked Questions (FAQs)
Q1: My Kumada coupling with this compound is giving a low yield. What are the most likely causes?
A1: Low yields with tertiary alkyl halides like this compound are often due to a few key factors:
-
Steric Hindrance: The bulky nature of the tertiary alkyl group can slow down both the transmetalation and reductive elimination steps in the catalytic cycle.
-
β-Hydride Elimination: Tertiary alkyl groups with β-hydrogens are prone to elimination, leading to the formation of an alkene byproduct and a reduced arene. This is a significant competitive pathway.[1][2]
-
Grignard Reagent Quality: The Grignard reagent is highly reactive and sensitive to moisture and air.[3] Impure or partially decomposed Grignard reagent will lead to lower yields.
-
Catalyst and Ligand Choice: The selection of the catalyst and ligand is critical. For tertiary alkyl halides, nickel catalysts, particularly with N-heterocyclic carbene (NHC) ligands, have been shown to be more effective than palladium catalysts in minimizing side reactions.[1][2]
Q2: What are common side reactions, and how can I identify them?
A2: Besides the desired cross-coupling product, several side products can form:
-
Isomerization Products: Resulting from β-hydride elimination followed by re-insertion, leading to a rearranged alkyl chain on the aromatic ring.[1]
-
Reduction Products: The aryl halide is reduced to the corresponding arene.
-
Homocoupling Products: Two molecules of the Grignard reagent or two molecules of the aryl halide couple with each other.[3] These side products can often be identified by GC-MS or NMR analysis of the crude reaction mixture.
Q3: How does the choice of catalyst and ligand affect the reaction?
A3: The catalyst and ligand play a crucial role in the efficiency and selectivity of the Kumada coupling, especially with challenging substrates.
-
Catalyst: Nickel catalysts are generally more effective than palladium for coupling tertiary alkyl halides.[1][2]
-
Ligands: N-heterocyclic carbenes (NHCs) have emerged as highly effective ligands for this transformation. They are strong σ-donors that can stabilize the nickel center and promote the desired cross-coupling pathway over β-hydride elimination. The steric bulk of the NHC ligand is also a critical parameter to optimize.[1][2] Bulky NHC ligands can sometimes be detrimental, leading to more isomerization and other side products.[1] Less hindered, electron-rich NHC ligands often provide the best results.[1]
Q4: Can the preparation of the Grignard reagent impact the yield?
A4: Absolutely. The quality of the Grignard reagent is paramount for a successful Kumada coupling.
-
Anhydrous Conditions: Grignard reagents react readily with water. All glassware must be oven-dried, and anhydrous solvents must be used.[3]
-
Magnesium Activation: The surface of the magnesium turnings may be coated with magnesium oxide, which can inhibit the reaction. Activating the magnesium, for example, with a small amount of iodine or 1,2-dibromoethane, is often necessary.
-
Titration: It is highly recommended to titrate the Grignard reagent before use to determine its exact concentration. This ensures the correct stoichiometry in the coupling reaction.
Data Presentation: Impact of Reaction Parameters
The following tables summarize quantitative data on how different reaction parameters can influence the yield of Kumada coupling with tertiary alkyl halides.
Table 1: Effect of Ligand on Ni-Catalyzed Cross-Coupling of t-BuMgCl and 4-Bromoanisole [1]
| Ligand (NHC) | Cross-Coupling Product Yield (%) | Isomerization Product (%) | Reduction Product (%) | Homocoupling Product (%) |
| 1a (less hindered, electron-rich) | 85 | 5 | 5 | 5 |
| 1b (bulky) | 10 | 40 | 30 | 20 |
Reaction Conditions: 10 mol % Ni, 10 mol % ligand, THF, 0 °C, 1 h.[1]
Table 2: Influence of NiCl₂ Hydration on Yield [1]
| NiCl₂ Hydration State | Yield of Cross-Coupling Product (%) |
| Anhydrous | 88 |
| NiCl₂ · 1.5 H₂O | 90 |
| NiCl₂ · 6 H₂O | 20 |
Reaction Conditions: Optimized NHC ligand, THF, -10 °C.[1]
Experimental Protocols
General Protocol for Ni-Catalyzed Kumada Coupling of a Tertiary Alkylmagnesium Halide with an Aryl Bromide
This protocol is adapted from a literature procedure for the successful coupling of tertiary alkyl Grignard reagents.[1]
Materials:
-
Anhydrous NiCl₂
-
N-heterocyclic carbene (NHC) ligand (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene, IPr)
-
Aryl bromide
-
Tertiary alkyl magnesium chloride (e.g., t-butylmagnesium chloride solution in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
Catalyst Preparation:
-
In a glovebox or under an inert atmosphere, add anhydrous NiCl₂ (0.05 mmol, 5 mol%) and the NHC ligand (0.05 mmol, 5 mol%) to a Schlenk flask.
-
Add anhydrous THF (2 mL).
-
Stir the mixture at room temperature for 15-20 minutes.
-
-
Reaction Setup:
-
Cool the catalyst mixture to the desired reaction temperature (e.g., -10 °C or 0 °C) in a cooling bath.
-
Add the aryl bromide (1.0 mmol, 1.0 equiv) to the catalyst mixture.
-
Slowly add the tertiary alkyl magnesium chloride solution (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture over 10-15 minutes.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at the set temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Catalytic Cycle of Ni-Catalyzed Kumada Coupling
Caption: The catalytic cycle for a Nickel-catalyzed Kumada cross-coupling reaction.
References
Technical Support Center: Managing SN1 and E1 Reactions of 3-Chloro-3-methylpentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the competing SN1 and E1 reactions of 3-chloro-3-methylpentane.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during experiments involving the solvolysis of this compound, where SN1 and E1 reactions compete.
Q1: My reaction is producing a higher proportion of the elimination (E1) product than desired. How can I favor the substitution (SN1) product?
A1: To favor the SN1 product (3-ethoxy-3-methylpentane or 3-methyl-3-pentanol, depending on the solvent), you should adjust the following reaction conditions:
-
Temperature: Lower the reaction temperature. SN1 reactions have a lower activation energy compared to E1 reactions. Therefore, conducting the reaction at or below room temperature will significantly favor the substitution pathway. Elimination reactions are entropically favored and become more dominant at higher temperatures.[1][2][3]
-
Solvent: While polar protic solvents are necessary for the initial carbocation formation common to both SN1 and E1 pathways, using a more nucleophilic solvent can favor SN1. For example, a higher concentration of water in an ethanol (B145695)/water mixture can slightly favor the formation of the alcohol (SN1 product) over the alkene (E1 product). Conversely, less nucleophilic solvents will favor E1.
-
Base/Nucleophile: Ensure you are using a weak, non-bulky nucleophile/base. In solvolysis, the solvent (e.g., ethanol, water) acts as the nucleophile and base. Avoid adding any strong or bulky bases, as this will promote the E2 pathway, leading to a much higher yield of the elimination product.
Q2: I am observing a very slow reaction rate. What can I do to speed it up without significantly increasing the E1 product yield?
A2: Increasing the reaction rate of a solvolysis reaction, which proceeds via an SN1/E1 mechanism, can be achieved by:
-
Solvent Polarity: Increasing the polarity of the solvent will stabilize the carbocation intermediate, thereby increasing the rate of the rate-determining step (formation of the carbocation). For instance, increasing the water content in an ethanol-water mixture will increase the solvent polarity and accelerate the reaction.
-
Leaving Group: While you are using this compound, for future reference, using a better leaving group (e.g., bromine or iodine instead of chlorine) would increase the reaction rate.
-
Temperature: A modest increase in temperature will increase the overall reaction rate. However, be mindful that this will also increase the proportion of the E1 product. You will need to find an optimal temperature that provides a reasonable rate without an unacceptable level of elimination byproducts.
Q3: How can I maximize the yield of the elimination (E1) product, 3-methyl-2-pentene?
A3: To favor the E1 pathway, you should:
-
Increase the Temperature: Heating the reaction mixture is the most effective way to promote the E1 reaction over the SN1 reaction.[1][2][3]
-
Use a Non-Nucleophilic Base: While solvolysis uses the solvent as a weak base, if you want to push the equilibrium towards elimination, you could consider adding a non-nucleophilic, yet strong, acid to catalyze the dehydration of the alcohol product if it forms. However, this can complicate the reaction mixture.
-
Solvent Choice: Using a less nucleophilic polar protic solvent can also favor elimination. For example, using tert-butanol (B103910) as a solvent would be less likely to act as a nucleophile compared to methanol (B129727) or ethanol.
Q4: I am getting a mixture of alkene isomers from the E1 reaction. How can I control the regioselectivity?
A4: The E1 reaction of this compound can theoretically produce two constitutional isomers: 3-methyl-2-pentene (the more substituted, Zaitsev product) and 3-methyl-1-pentene (B165626) (the less substituted, Hofmann product). According to Zaitsev's rule, the more substituted and therefore more stable alkene is generally the major product in E1 reactions. In this case, 3-methyl-2-pentene is expected to be the major elimination product. The reaction conditions for E1 (thermodynamic control) naturally favor the more stable product.
Data Presentation
The following table summarizes the expected qualitative and quantitative effects of different experimental conditions on the product ratio of SN1 and E1 reactions of tertiary alkyl halides like this compound. Specific quantitative data for analogous compounds are provided for reference.
| Condition | Change | Effect on SN1/E1 Ratio | Predominant Product | Reference Data for Analogous Substrates |
| Temperature | Increase | Decreases | E1 | Solvolysis of 2-bromobutane (B33332) with NaOEt in ethanol: 82% alkene at 25 °C vs. 91.4% at 80 °C.[2] |
| Decrease | Increases | SN1 | Lower temperatures (e.g., room temperature) generally favor SN1 products.[2] | |
| Solvent Polarity | Increase (e.g., more water in ethanol/water) | Generally a slight increase in the SN1 product | SN1 | A modest increase in the yield of olefin in E1-SN1 reactions is found on going from aqueous ethanol to anhydrous ethanol.[1] |
| Decrease (e.g., less water in ethanol/water) | Generally a slight increase in the E1 product | E1 | For t-butyl chloride, the percentage of alkene is higher in anhydrous ethanol than in aqueous ethanol.[1] | |
| Nucleophilicity of Solvent | More Nucleophilic (e.g., Methanol) | Increases | SN1 | |
| Less Nucleophilic (e.g., Acetic Acid) | Decreases | E1 | Solvolysis of t-butyl chloride in anhydrous ethanol gives 44% alkene, while in glacial acetic acid it gives 73% alkene.[1] |
Experimental Protocols
Protocol 1: Solvolysis of this compound and Monitoring by Titration
This protocol is adapted from the solvolysis of tert-butyl chloride and can be used to study the reaction kinetics and the influence of solvent composition.
Objective: To determine the rate of solvolysis of this compound in an ethanol-water mixture by monitoring the production of HCl.
Materials:
-
This compound
-
95% Ethanol
-
Deionized water
-
0.1 M standardized NaOH solution
-
Bromothymol blue indicator
-
Erlenmeyer flasks, burette, pipettes, graduated cylinders
-
Constant temperature water bath
Procedure:
-
Prepare the Solvent Mixture: Prepare a 50:50 (v/v) ethanol-water solvent mixture. For example, mix 50 mL of 95% ethanol with 50 mL of deionized water.
-
Reaction Setup: In a 250 mL Erlenmeyer flask, place 100 mL of the prepared solvent mixture. Add 3-4 drops of bromothymol blue indicator.
-
Initiate the Reaction: Accurately measure a small volume (e.g., 1.0 mL) of this compound and add it to the Erlenmeyer flask. Start a timer immediately. Swirl the flask to ensure thorough mixing.
-
Titration: Immediately begin titrating the reaction mixture with the standardized 0.1 M NaOH solution. The goal is to maintain the blue-green endpoint of the indicator. As the solvolysis reaction produces HCl, the solution will become acidic (yellow). Add NaOH to neutralize the acid and return the solution to the endpoint.
-
Data Collection: Record the volume of NaOH added at regular time intervals (e.g., every 5 minutes) for at least one hour or until the reaction is nearly complete.
-
Varying Conditions: Repeat the experiment with different solvent compositions (e.g., 60:40 and 40:60 ethanol:water) and at different temperatures (e.g., 25°C, 35°C, 45°C) using a constant temperature water bath to investigate the effect of these parameters on the reaction rate.
Protocol 2: Product Ratio Analysis by Gas Chromatography (GC)
Objective: To determine the ratio of SN1 (3-ethoxy-3-methylpentane and/or 3-methyl-3-pentanol) to E1 (3-methyl-2-pentene) products.
Materials:
-
Products from the solvolysis reaction
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
-
Gas chromatograph with a flame ionization detector (FID) and a suitable capillary column (e.g., a non-polar or weakly polar column like DB-1 or DB-5).
-
Authentic standards of the expected products (if available for peak identification).
Procedure:
-
Work-up of the Reaction Mixture: After the solvolysis reaction has proceeded for a desired amount of time, quench the reaction by adding an equal volume of cold deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic products with diethyl ether (2 x 20 mL).
-
Drying: Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentration (Optional): If the product concentration is low, carefully concentrate the solution using a rotary evaporator. Be cautious not to lose the volatile alkene product.
-
GC Analysis: Inject a small sample (e.g., 1 µL) of the dried and filtered organic solution into the gas chromatograph.
-
Data Analysis:
-
Identify the peaks corresponding to the SN1 and E1 products based on their retention times (comparison with authentic standards is ideal).
-
Integrate the area under each peak.
-
Assuming the FID response factors for the products are similar, the ratio of the peak areas will approximate the molar ratio of the products.
-
Mandatory Visualization
Caption: Factors influencing the SN1 vs. E1 reaction pathways.
Caption: Experimental workflow for product ratio analysis.
References
Technical Support Center: Identification of Impurities in 3-Chloro-3-methylpentane via GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Gas Chromatography-Mass Spectrometry (GC-MS) to identify impurities in 3-Chloro-3-methylpentane.
Frequently Asked Questions (FAQs)
Q1: What are the expected impurities in a sample of this compound?
A1: Impurities in this compound can arise from its synthesis, degradation, or storage. The most common impurities are the products of elimination reactions, which are various isomers of methylpentene. Other potential impurities could include starting materials from the synthesis, residual solvents, or byproducts from side reactions. The primary expected impurities are 3-methyl-2-pentene and 2-methyl-2-pentene, formed by the elimination of hydrogen chloride.
Q2: What is the general approach for identifying unknown peaks in the chromatogram of a this compound sample?
A2: The general approach involves a combination of chromatographic and mass spectrometric data analysis. First, the retention times of the unknown peaks are compared to those of known standards if available. Second, the mass spectrum of each unknown peak is examined. The molecular ion peak can suggest the molecular weight of the impurity, and the fragmentation pattern provides structural information. This data can be compared to mass spectral libraries (e.g., NIST) for tentative identification. For definitive identification, comparison with a certified reference standard is necessary.
Q3: How can I quantify the impurities detected in my this compound sample?
A3: Impurity quantification is typically performed by creating a calibration curve for each identified impurity using certified reference standards of known concentrations. A series of dilutions of the standard are injected into the GC-MS, and the peak area response is plotted against the concentration. The concentration of the impurity in the sample can then be determined from its peak area using the calibration curve. If a standard is not available, semi-quantification can be performed by assuming the response factor of the impurity is the same as that of the main component, this compound.
Data Presentation
Table 1: Potential Impurities in this compound and their Key Mass Spectral Fragments
| Impurity Name | Chemical Structure | Molecular Weight ( g/mol ) | Key Mass Spectral Fragments (m/z) |
| 3-methyl-2-pentene | CH₃-CH=C(CH₃)-CH₂-CH₃ | 84.16 | 84, 69, 55, 41 |
| 2-methyl-2-pentene | CH₃-C(CH₃)=CH-CH₂-CH₃ | 84.16 | 84, 69, 41 |
| 3-methyl-1-pentene | CH₂=CH-CH(CH₃)-CH₂-CH₃ | 84.16 | 84, 69, 56, 41 |
| 3-methylpentan-3-ol | CH₃-CH₂-C(OH)(CH₃)-CH₂-CH₃ | 102.17 | 87, 73, 59, 43 |
| Diethyl ether (solvent) | CH₃-CH₂-O-CH₂-CH₃ | 74.12 | 74, 59, 45, 31 |
Experimental Protocols
Protocol 1: Sample Preparation
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable volatile solvent, such as hexane (B92381) or dichloromethane, and dilute to the mark.
-
Gently mix the solution until the sample is fully dissolved.
-
If necessary, perform a serial dilution to bring the concentration of the main peak within the linear range of the detector.
-
Transfer an aliquot of the final solution into a 2 mL GC autosampler vial.
Protocol 2: GC-MS Analysis
The following is a general GC-MS method for the analysis of this compound and its volatile impurities. Method optimization may be required based on the specific instrument and column used.
Table 2: GC-MS Method Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (Split Ratio 50:1) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial temperature 50 °C, hold for 2 min. Ramp at 10 °C/min to 200 °C, hold for 5 min. |
| Mass Spectrometer | |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | 35 - 350 amu |
| Solvent Delay | 3 min |
Mandatory Visualization
Caption: Experimental workflow for the identification of impurities in this compound via GC-MS.
Troubleshooting Guides
Problem: No peaks are observed in the chromatogram.
-
Possible Cause: Syringe issue, incorrect injection parameters, or a leak in the system.
-
Solution:
-
Q: Is the syringe functioning correctly?
-
A: Check the syringe for blockage or damage. Perform a manual injection to confirm sample delivery.
-
-
Q: Are the injection parameters appropriate?
-
A: Verify the injection volume and split ratio. For trace analysis, consider a lower split ratio or a splitless injection.
-
-
Q: Is there a leak in the system?
-
A: Check for leaks at the injection port septum and column connections using an electronic leak detector.
-
-
Problem: Poor peak shape (tailing or fronting).
-
Possible Cause: Active sites in the liner or column, column overloading, or improper injection technique.
-
Solution:
-
Q: Are there active sites in the system?
-
A: Deactivated liners and columns are recommended for analyzing halogenated compounds. If peak tailing is observed for the main component, consider replacing the liner or trimming the first few centimeters of the column.[1]
-
-
Q: Is the column overloaded?
-
A: Dilute the sample further or increase the split ratio.
-
-
Q: Is the injection technique optimal?
-
A: Ensure a fast and smooth injection if performing manual injections. For autosamplers, check the injection speed settings.
-
-
Problem: Baseline is noisy or drifting.
-
Possible Cause: Contaminated carrier gas, column bleed, or a contaminated ion source.
-
Solution:
-
Q: Is the carrier gas pure?
-
A: Ensure high-purity carrier gas is used and that gas purifiers are functioning correctly.
-
-
Q: Is the column bleeding?
-
A: Condition the column according to the manufacturer's instructions. If the bleed remains high, the column may need to be replaced.
-
-
Q: Is the ion source dirty?
-
A: If the baseline is noisy across the entire mass range, the ion source may require cleaning.
-
-
Problem: Ghost peaks are present in the chromatogram.
-
Possible Cause: Contamination from the syringe, solvent, or sample carryover from a previous injection.
-
Solution:
-
Q: Is the syringe or solvent contaminated?
-
A: Run a blank injection of the solvent to check for contamination. Use a clean syringe and high-purity solvent.
-
-
Q: Is there sample carryover?
-
A: Increase the oven temperature at the end of the run and/or add a bake-out step to ensure all components from the previous sample have eluted.
-
-
Caption: A troubleshooting flowchart for common GC-MS issues encountered during the analysis of this compound.
References
Anhydrous conditions for Grignard reactions involving 3-Chloro-3-methylpentane
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing 3-chloro-3-methylpentane in Grignard reactions, with a specific focus on establishing and maintaining the requisite anhydrous conditions.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for a Grignard reaction?
Grignard reagents are powerful nucleophiles but are also extremely strong bases.[1][2] They react rapidly and preferentially with even trace amounts of water or other protic solvents (like alcohols) in a simple acid-base reaction.[3][4][5] This reaction consumes the Grignard reagent, converting it into an alkane (in this case, 3-methylpentane) and rendering it unavailable for the desired carbon-carbon bond formation with your electrophile (e.g., an aldehyde or ketone).[3][6][7][8] This quenching of the reagent is a primary cause of reaction failure or low yields.[5][9]
Q2: My Grignard reaction with this compound won't start. What is the most likely cause?
The most common obstacle to initiating a Grignard reaction is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal.[10] This layer prevents the magnesium from reacting with the alkyl halide.[10] For a sterically hindered tertiary halide like this compound, initiation can be particularly challenging.[11][12] Effective activation of the magnesium surface is crucial.
Q3: What is the difference between using diethyl ether and tetrahydrofuran (B95107) (THF) as a solvent?
Both are suitable ethereal solvents that stabilize the Grignard reagent.[13][14] However, THF offers some advantages. It is more polar and has a higher boiling point (66 °C vs. 34.6 °C for diethyl ether), which can accelerate the reaction and improve the solubility of reactants.[15][16] For difficult-to-start reactions, such as those with tertiary chlorides, THF is often the preferred solvent.[12][17]
Q4: I'm observing a significant amount of 3-methyl-2-pentene and 3-methyl-1-pentene (B165626) as byproducts. Why is this happening?
Tertiary alkyl halides like this compound are highly prone to elimination (E2) side reactions during the formation of the Grignard reagent.[11] The strongly basic Grignard reagent itself can also promote elimination of the alkyl halide. This leads to the formation of alkenes, which reduces the yield of the desired organomagnesium compound.
Troubleshooting Guide for Reaction Failure
Problem: The reaction shows no signs of initiation (no heat, no bubbling, no color change).
| Potential Cause | Solution & Troubleshooting Steps |
| Presence of Moisture | Glassware: Ensure all glassware is rigorously dried before use, either by flame-drying under vacuum or oven-drying at >120°C for several hours.[10][11] Allow to cool in a desiccator or under an inert atmosphere. Solvents/Reagents: Use high-purity, anhydrous-grade solvents.[11][18] If necessary, dry solvents further using appropriate methods (see Protocol 1). Ensure the this compound is free of water. |
| Inactive Magnesium Surface | The MgO layer is preventing the reaction.[10] Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane (B42909) (DBE).[10][19] The disappearance of the iodine color or bubbling from DBE indicates activation.[10] Mechanical Activation: In a glovebox, gently crush the magnesium turnings with a dry glass rod to expose a fresh surface.[10][20] Advanced Activation: For challenging substrates, consider using diisobutylaluminum hydride (DIBAL-H) or preparing "Turbo-Grignard" reagents with the addition of lithium chloride (LiCl) to enhance reactivity.[11][21][22] |
| Poor Reagent Quality | Magnesium: Use fresh, shiny magnesium turnings.[22] Dull, grey turnings are likely heavily oxidized and will be less reactive. This compound: Use freshly distilled or high-purity starting material to avoid inhibitory impurities.[11] |
Experimental Protocols
Protocol 1: Drying Diethyl Ether or THF Solvent
-
Pre-drying (Optional but Recommended): Stir the solvent with a drying agent like anhydrous calcium chloride (CaCl₂) or magnesium sulfate (B86663) (MgSO₄) for several hours to remove the bulk of the water.[23]
-
Definitive Drying:
-
Method A (Sodium/Benzophenone (B1666685) Still): Under an inert atmosphere (Argon or Nitrogen), add small pieces of sodium metal to the pre-dried solvent. Add a small amount of benzophenone to act as an indicator. The solution will turn a deep blue or purple color when the solvent is anhydrous and oxygen-free.[23] Distill the solvent from this mixture directly into the reaction flask immediately before use.
-
Method B (Molecular Sieves): Activate 3Å or 4Å molecular sieves by heating them in a furnace at >300°C for at least 3 hours.[24] Cool under vacuum and store in a desiccator. Add the activated sieves to the solvent and allow it to stand for at least 24 hours before use.[25]
-
Protocol 2: General Procedure for Grignard Formation with this compound
-
Apparatus Setup: Assemble a flame-dried or oven-dried three-necked flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet.[10][18] Ensure all joints are well-sealed. Place a magnetic stir bar in the flask.
-
Magnesium Preparation: Add fresh magnesium turnings (1.2 equivalents) to the flask.
-
Inert Atmosphere: Purge the entire system with dry nitrogen or argon for 10-15 minutes to displace all air and moisture.[18] Maintain a gentle positive pressure of inert gas throughout the reaction.
-
Activation: Add a small crystal of iodine to the magnesium turnings.[19]
-
Solvent Addition: Add a small portion of anhydrous THF or diethyl ether via syringe, just enough to cover the magnesium.
-
Initiation: Prepare a solution of this compound (1.0 equivalent) in the remaining anhydrous solvent in the dropping funnel. Add a small amount (approx. 10%) of this solution to the magnesium suspension. Gentle warming with a heat gun may be necessary to initiate the reaction.[19] Successful initiation is marked by the disappearance of the iodine color and gentle refluxing of the solvent.[10]
-
Addition: Once the reaction has started, add the rest of the this compound solution dropwise from the funnel at a rate that maintains a gentle reflux.[10]
-
Completion: After the addition is complete, continue to stir the reaction mixture for an additional 1-2 hours to ensure complete conversion. The resulting grey, cloudy solution is the Grignard reagent, ready for use.
Data and Comparisons
Table 1: Comparison of Common Ethereal Solvents for Grignard Reactions
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant | Key Advantages |
| Diethyl Ether | (C₂H₅)₂O | 34.6 | 4.3 | Low boiling point allows for easy temperature control via reflux; less likely to cause side reactions at high temperatures.[14][15] |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.6 | Higher boiling point can increase reaction rate; better solvating power for the Grignard reagent, especially for less reactive halides.[15][16][26] |
Table 2: Common Activation Methods for Magnesium
| Activator | Typical Amount | Visual Indicator of Success | Notes |
| Iodine (I₂) | 1-2 small crystals | Disappearance of purple/brown color | A very common and effective method for routine activation.[10][19] |
| 1,2-Dibromoethane | 5-10 mol% | Evolution of ethylene (B1197577) gas (bubbling) | Highly reactive; forms MgBr₂ on the surface, exposing fresh Mg.[10][19] |
| DIBAL-H | ~5 mol% | Exotherm / gentle bubbling | Also acts as a drying agent for the solvent.[21] Particularly useful for difficult cases. |
| Lithium Chloride (LiCl) | ~1.0 equivalent | N/A | Used to prepare highly reactive "Turbo-Grignard" reagents; breaks up Grignard oligomers.[11][22] |
Visual Guides
Caption: Troubleshooting workflow for a failed Grignard reaction initiation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. quora.com [quora.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. How does water affect Grignard reagents? | Filo [askfilo.com]
- 7. vedantu.com [vedantu.com]
- 8. byjus.com [byjus.com]
- 9. Grignard reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. quora.com [quora.com]
- 14. Sciencemadness Discussion Board - Ether for Grignard - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. Page loading... [wap.guidechem.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. adichemistry.com [adichemistry.com]
- 18. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]
- 19. researchgate.net [researchgate.net]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. reddit.com [reddit.com]
- 23. Drying solvents and Drying agents [delloyd.50megs.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 26. brainly.com [brainly.com]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 3-Chloro-3-methylpentane
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted guidance for navigating the complexities of cross-coupling reactions involving the sterically hindered tertiary alkyl halide, 3-chloro-3-methylpentane. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound challenging?
A1: Cross-coupling reactions with tertiary alkyl halides like this compound are inherently challenging due to a combination of electronic and steric factors. The carbon-chlorine bond in alkyl chlorides is stronger and less reactive towards oxidative addition compared to the corresponding bromides and iodides. Additionally, the bulky tertiary structure of this compound creates significant steric hindrance around the reaction center. This steric bulk can impede both the oxidative addition of the catalyst to the C-Cl bond and the subsequent reductive elimination step, leading to low yields and slow reaction rates.[1][2] A common competing side reaction is β-hydride elimination, which is often facile with tertiary alkyl intermediates.[3]
Q2: Which catalyst systems are most promising for coupling with this compound?
A2: For tertiary alkyl chlorides, nickel-based catalyst systems have shown significant promise, particularly in Kumada-type couplings.[4][5] These systems are often more effective at activating the less reactive C-Cl bond compared to palladium catalysts.[4] For palladium-catalyzed reactions, such as Suzuki-Miyaura or Negishi couplings, the use of bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands is crucial to promote the challenging oxidative addition and reductive elimination steps.[6][7]
Q3: What are the most common side reactions to expect and how can they be minimized?
A3: The most prevalent side reactions when working with tertiary alkyl halides are β-hydride elimination and hydrodehalogenation.
-
β-Hydride Elimination: This process leads to the formation of an alkene byproduct and is a major pathway for catalyst deactivation. To minimize this, employing bulky ligands that create a sterically congested environment around the metal center can disfavor the conformation required for β-hydride elimination.[3] Running the reaction at lower temperatures can also help.
-
Hydrodehalogenation: This is the reduction of the alkyl halide to the corresponding alkane. It can be minimized by ensuring an inert atmosphere (to exclude water and oxygen) and by carefully selecting the base and solvent system.[2]
Q4: Should I use a pre-catalyst or generate the active catalyst in situ?
A4: For challenging substrates like this compound, using a well-defined pre-catalyst is often advantageous. Pre-catalysts can provide a more reliable and reproducible generation of the active catalytic species, leading to more consistent results. However, in situ generation from a stable metal salt and a suitable ligand can also be effective, provided that the reaction conditions are carefully controlled to ensure efficient catalyst activation.
Troubleshooting Guides
Guide 1: Low or No Conversion
| Potential Cause | Suggested Solution(s) |
| Insufficient Catalyst Activity | 1. Switch to a Nickel Catalyst: For Kumada coupling, consider using a Ni(II) precatalyst like NiCl₂(dppp) or NiCl₂(dme).[4][8] 2. Optimize Ligand for Palladium: For Suzuki or Negishi couplings, employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines) or N-heterocyclic carbene (NHC) ligands.[6] 3. Increase Catalyst Loading: A higher catalyst loading (e.g., 2-5 mol%) may be necessary for these challenging substrates. |
| Poor Oxidative Addition | 1. Use a More Reactive Coupling Partner: If possible, consider using the analogous bromide or iodide of your desired coupling partner, as the C-Br and C-I bonds are more readily cleaved. 2. Increase Reaction Temperature: Carefully increasing the reaction temperature can help overcome the activation barrier for oxidative addition. Monitor for potential decomposition of starting materials or catalyst. |
| Inefficient Reductive Elimination | 1. Ligand Modification: The steric and electronic properties of the ligand play a critical role. Screening a variety of bulky ligands is recommended.[7] |
Guide 2: Formation of Side Products
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Significant Alkene Formation | β-Hydride Elimination | 1. Employ Bulky Ligands: The use of sterically demanding ligands can disfavor the formation of the necessary planar intermediate for β-hydride elimination.[3] 2. Lower Reaction Temperature: This can often suppress the rate of β-hydride elimination relative to the desired reductive elimination. |
| Formation of Alkane (Hydrodehalogenation) | Reaction with Trace Water or Proton Source | 1. Ensure Anhydrous and Degassed Conditions: Use freshly distilled, anhydrous solvents and thoroughly degas the reaction mixture. 2. Choice of Base: Use a non-protic, strong base. The choice of base can significantly influence the reaction outcome. |
| Homocoupling of Coupling Partner | Inefficient Cross-Coupling | 1. Optimize Stoichiometry: Ensure the correct stoichiometry of the coupling partners. 2. Control Catalyst Activation: Ensure the active catalyst is generated efficiently to favor the cross-coupling pathway. |
Catalyst and Ligand Performance Data
The following table summarizes catalyst systems that have shown success in the cross-coupling of tertiary alkyl halides. While specific data for this compound is limited, these examples provide a strong starting point for catalyst selection.
| Coupling Reaction | Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Kumada | NiCl₂ | dppp | - | Ether | RT | Good to Excellent | [4] |
| Kumada | (dme)NiCl₂ | PPh₃ | - | Ether | 0 | Good | [8] |
| Suzuki | Pd(OAc)₂ | Buchwald-type biarylphosphines | K₃PO₄ | Toluene (B28343)/H₂O | 100 | Moderate to Good | [9] |
| Negishi | NiCl₂glyme | (i-Pr)-Pybox | - | THF | RT | Good | [10] |
| Heck | Pd(OAc)₂ | Triarylphosphine | Cs₂CO₃ | Dioxane | 120 | Moderate | [1] |
Experimental Protocols
Protocol 1: General Procedure for Nickel-Catalyzed Kumada Coupling of this compound with an Aryl Grignard Reagent
This protocol is adapted from procedures for the coupling of tertiary alkyl halides.[4][8]
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings. Add a solution of the aryl bromide in anhydrous diethyl ether or THF dropwise to initiate the Grignard formation. Once the reaction starts, add the remaining aryl bromide solution dropwise, maintaining a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours.
-
Catalyst Preparation: In a separate flame-dried Schlenk flask under an inert atmosphere, add the nickel catalyst (e.g., NiCl₂(dppp), 2-5 mol%) and the ligand (if required).
-
Coupling Reaction: Cool the Grignard reagent solution to 0 °C. To this solution, add the nickel catalyst suspension. Then, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise over 30 minutes.
-
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC-MS or TLC. Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at 0 °C. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol is a general guideline based on established methods for challenging Suzuki couplings.[9]
-
Reaction Setup: To a flame-dried Schlenk tube, add the arylboronic acid (1.2 equivalents), the base (e.g., K₃PO₄, 2.0 equivalents), the palladium pre-catalyst (e.g., a Buchwald G3 precatalyst, 2-5 mol%), and a stir bar.
-
Addition of Reagents: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times. Add this compound (1.0 equivalent) via syringe. Then add the degassed solvent system (e.g., a mixture of toluene and water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction by GC-MS or LC-MS. Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Mg₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Decision workflow for catalyst selection and optimization.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
References
- 1. An Efficient and General Method for the Heck and Buchwald-Hartwig Coupling Reactions of Aryl Chlorides [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Kumada Coupling [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Ni-Catalyzed Kumada-Corriu Cross-Coupling Reactions of Tertiary Grignard Reagents and Bromostyrenes [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Temperature Control in the Elimination Reactions of 3-Chloro-3-methylpentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in experiments involving the elimination reactions of 3-chloro-3-methylpentane.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the elimination reaction of this compound, with a focus on temperature control and its impact on product distribution.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of elimination products | 1. Reaction temperature is too low, favoring substitution (SN1/SN2) over elimination (E1/E2).[1] 2. The base is not strong enough or the concentration is too low to effectively promote the E2 pathway. 3. Incomplete reaction due to insufficient reaction time. | 1. Increase the reaction temperature. Elimination reactions are generally favored by heat as it increases the rate constant for elimination relative to substitution.[1] 2. Use a stronger base (e.g., sodium ethoxide in ethanol (B145695) for E2) or increase its concentration. For E1 reactions, ensure the solvent is sufficiently polar and the temperature is high enough. 3. Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. |
| Incorrect ratio of alkene isomers (Zaitsev vs. Hofmann) | 1. The reaction temperature is not optimized for the desired regioselectivity. 2. The choice of base is inappropriate for the desired product. Strong, non-bulky bases favor the Zaitsev product, while bulky bases favor the Hofmann product.[2][3] | 1. Adjust the reaction temperature. While specific quantitative data for this compound is not readily available in the provided search results, generally, the effect of temperature on the Zaitsev/Hofmann ratio is complex and may require experimental optimization. 2. To favor the Zaitsev product (3-methyl-2-pentene), use a strong, non-bulky base like sodium ethoxide in ethanol. To favor the Hofmann-like product (2-ethyl-1-butene), use a sterically hindered base such as potassium tert-butoxide.[2][3] |
| Presence of unexpected side products | 1. If using a protic solvent and a weak base (favoring E1), carbocation rearrangements may occur, leading to skeletal isomers. 2. At lower temperatures, substitution products (e.g., 3-ethoxy-3-methylpentane if using sodium ethoxide in ethanol) may be significant.[1] | 1. To avoid rearrangements, favor the E2 mechanism by using a strong, non-nucleophilic base. 2. Increase the reaction temperature to favor elimination over substitution.[1] |
| Difficulty in separating alkene isomers | The boiling points of 3-methyl-2-pentene and 2-ethyl-1-butene (B1580654) are very close, making fractional distillation challenging. | Utilize gas chromatography (GC) for both analytical quantification and preparative separation of the isomeric products. |
Frequently Asked Questions (FAQs)
Q1: What are the major elimination products of this compound?
A1: The dehydrohalogenation of this compound typically yields two major alkene isomers: 3-methyl-2-pentene (the more substituted, Zaitsev product) and 2-ethyl-1-butene (the less substituted, Hofmann-like product).[2][4][5]
Q2: How does temperature influence the competition between elimination and substitution reactions?
A2: Higher temperatures generally favor elimination over substitution.[1] This is because elimination reactions often have a higher activation energy than substitution reactions and result in an increase in the number of molecules in the system, leading to a more positive entropy change. According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a higher temperature will make the -TΔS term more negative, thus favoring the elimination pathway.
Q3: Which reaction conditions favor the formation of the Zaitsev product (3-methyl-2-pentene)?
A3: The formation of the more stable, more substituted alkene (Zaitsev product) is favored by using a strong, non-sterically hindered base such as sodium ethoxide (NaOEt) in ethanol.[6] These conditions promote an E2 reaction mechanism where the base can readily abstract a proton from the more substituted β-carbon.
Q4: How can I maximize the yield of the Hofmann-like product (2-ethyl-1-butene)?
A4: To favor the formation of the less substituted alkene (Hofmann-like product), a sterically hindered (bulky) base should be used, such as potassium tert-butoxide (t-BuOK).[2] The bulkiness of the base makes it difficult to access the internal protons, leading to preferential abstraction of the more accessible terminal protons.
Q5: What is the role of the solvent in the elimination reaction of this compound?
A5: The solvent plays a crucial role in determining the reaction mechanism. For an E2 reaction, a polar aprotic solvent can be used, but the reaction is often carried out in the conjugate acid of the alkoxide base (e.g., ethanol for sodium ethoxide). For an E1 reaction, a polar protic solvent like ethanol or water is used to stabilize the carbocation intermediate.
Experimental Protocols
Protocol 1: Synthesis of 3-methyl-2-pentene (Zaitsev Product) via E2 Elimination
This protocol is a general procedure based on established methods for dehydrohalogenation of tertiary alkyl halides to yield the Zaitsev product.
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
-
Anhydrous diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser and drying tube
-
Heating mantle
-
Separatory funnel
-
Apparatus for simple and fractional distillation or gas chromatography
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium ethoxide in absolute ethanol. The molar ratio of sodium ethoxide to this compound should be approximately 1.5:1 to ensure an excess of base.
-
Slowly add this compound to the stirred solution of sodium ethoxide.
-
Heat the reaction mixture to reflux (the boiling point of ethanol, approximately 78 °C) using a heating mantle. The reaction time will vary, but a typical duration is 2-4 hours. Monitor the reaction progress by taking small aliquots and analyzing them by gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing cold water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by simple distillation.
-
The crude product is a mixture of alkene isomers. Purify the 3-methyl-2-pentene from the less abundant 2-ethyl-1-butene by fractional distillation or preparative gas chromatography.
Visualizations
Caption: Logical relationship between reaction conditions, mechanisms, and products.
Caption: General experimental workflow for the elimination reaction.
References
- 1. US5463157A - Process for preparing 3-methyl-2-pentene - Google Patents [patents.google.com]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 4. prepchem.com [prepchem.com]
- 5. This compound what is major product | Filo [askfilo.com]
- 6. homework.study.com [homework.study.com]
Technical Support Center: Work-up Procedures for Reactions Involving 3-Chloro-3-methylpentane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the work-up procedures for reactions involving 3-chloro-3-methylpentane.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction types of this compound, and what products can I expect?
A1: this compound, a tertiary alkyl halide, primarily undergoes SN1 (substitution, nucleophilic, unimolecular) and E1/E2 (elimination, unimolecular/bimolecular) reactions.
-
SN1/Solvolysis: In the presence of a weak nucleophile and polar protic solvent (e.g., water, ethanol), it forms 3-methyl-3-pentanol (B165633).
-
E1/E2 Elimination: With a strong base (e.g., sodium ethoxide, potassium hydroxide), it yields a mixture of alkenes, primarily the more substituted 3-methyl-2-pentene (Zaitsev's rule), along with other isomers like 3-methyl-1-pentene.[1] The choice of a sterically hindered base, like potassium tert-butoxide, can favor the formation of the less substituted alkene (Hofmann product).
Q2: I'm performing a solvolysis (hydrolysis) of this compound. What is a standard work-up procedure to isolate 3-methyl-3-pentanol?
A2: A typical work-up involves neutralizing any remaining acid, extracting the product into an organic solvent, washing to remove impurities, drying the organic layer, and finally, purifying the product. See the detailed protocol below for a step-by-step guide.
Q3: For an elimination reaction with sodium ethoxide, how do I separate the alkene products from the reaction mixture?
A3: The work-up for an elimination reaction is similar to that of a substitution reaction, involving extraction and washing. However, purification of the volatile alkene products is typically achieved through distillation.
Q4: Can I form a Grignard reagent from this compound? What are the challenges?
A4: While technically possible, forming a Grignard reagent from a tertiary alkyl halide like this compound can be challenging. The primary difficulty is the competing elimination reaction that can be promoted by the Grignard reagent itself acting as a base. Special conditions, such as the use of highly activated magnesium (Rieke magnesium), may be required to favor the formation of the Grignard reagent.
Troubleshooting Guides
Problem 1: An emulsion formed during the liquid-liquid extraction. How do I break it?
Cause: Emulsions are colloidal suspensions of one liquid in another and often form when the densities of the aqueous and organic layers are similar or when surfactants are present. Vigorous shaking can exacerbate their formation.
Solutions:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes; sometimes, the layers will separate on their own.
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, which can help break the emulsion.
-
Gentle Swirling: Gently swirl or rock the separatory funnel instead of shaking vigorously.
-
Filtration: For persistent emulsions, filtering the mixture through a pad of Celite or glass wool can sometimes resolve the issue.
-
Solvent Addition: Adding a small amount of the organic solvent used for extraction can sometimes help.
Problem 2: My yield of 3-methyl-3-pentanol from the hydrolysis reaction is very low.
Cause: Low yields in SN1 reactions can result from incomplete reaction, competing elimination reactions, or loss of product during work-up.
Solutions:
-
Reaction Time and Temperature: Ensure the reaction has gone to completion. Gently heating the reaction mixture can increase the rate, but be aware that this may also favor the competing E1 elimination. Monitor the reaction progress using Thin Layer Chromatography (TLC) if possible.
-
pH Control: During the work-up, ensure the aqueous layer is basic before extraction to prevent the alcohol from being protonated and partitioning into the aqueous layer.
-
Extraction Efficiency: 3-methyl-3-pentanol has some water solubility. Perform multiple extractions (at least 3) with the organic solvent to maximize recovery. "Salting out" by adding sodium chloride to the aqueous layer before extraction can also decrease the alcohol's solubility in water.[2][3]
-
Evaporation of Product: Be cautious during solvent removal (e.g., on a rotary evaporator). 3-methyl-3-pentanol is somewhat volatile, so use a moderate temperature and vacuum.
Problem 3: The distillation of my alkene products from an elimination reaction is not giving a clean separation.
Cause: The boiling points of the isomeric alkene products (e.g., 3-methyl-2-pentene and 3-methyl-1-pentene) may be very close, making separation by simple distillation difficult.
Solution:
-
Fractional Distillation: Use a fractional distillation apparatus with a Vigreux or packed column to achieve better separation of liquids with close boiling points. Collect narrow boiling point fractions and analyze them (e.g., by GC-MS or NMR) to determine their composition and purity.
Experimental Protocols
Protocol 1: Work-up and Purification of 3-Methyl-3-pentanol from Solvolysis (Hydrolysis) of this compound
Objective: To isolate and purify 3-methyl-3-pentanol after the hydrolysis of this compound.
Methodology:
-
Quenching: After the reaction is complete, cool the reaction mixture to room temperature.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid (e.g., HCl formed during the reaction) until gas evolution ceases.
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Add an appropriate organic solvent for extraction (e.g., diethyl ether or dichloromethane).
-
Gently shake the funnel, venting frequently to release any pressure.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the extraction of the aqueous layer two more times with fresh organic solvent.
-
-
Washing:
-
Combine the organic extracts in the separatory funnel.
-
Wash the combined organic layer with deionized water to remove any remaining water-soluble impurities.
-
Finally, wash with a saturated brine solution to aid in the removal of water from the organic layer.
-
-
Drying:
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate), and swirl the flask. Add more drying agent until some of it moves freely in the solution.
-
Allow the mixture to stand for 10-15 minutes.
-
-
Filtration and Concentration:
-
Filter the solution through a fluted filter paper or a cotton plug into a pre-weighed round-bottom flask to remove the drying agent.
-
Remove the solvent using a rotary evaporator.
-
-
Purification (Optional): If further purification is needed, the crude 3-methyl-3-pentanol can be purified by distillation.
Protocol 2: Work-up and Purification of Alkenes from Elimination of this compound
Objective: To isolate and purify the alkene products from the E2 elimination of this compound.
Methodology:
-
Quenching: Cool the reaction mixture and quench by carefully adding cold water.
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the alkene products with a low-boiling organic solvent such as pentane (B18724) or diethyl ether.
-
Repeat the extraction of the aqueous layer twice.
-
-
Washing:
-
Combine the organic extracts.
-
Wash with water to remove any remaining base and salts.
-
Wash with brine.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
-
Filter to remove the drying agent.
-
Carefully remove the solvent by simple distillation. Do not use a rotary evaporator under high vacuum as the alkene products are volatile.
-
-
Purification by Fractional Distillation:
-
Set up a fractional distillation apparatus.
-
Carefully distill the crude alkene mixture, collecting fractions over narrow temperature ranges. The major product, 3-methyl-2-pentene, has a boiling point of approximately 67-68 °C.
-
Quantitative Data
| Reaction | Product | Typical Yield (%) | Purity after Work-up (%) | Purification Method |
| Solvolysis (Hydrolysis) | 3-Methyl-3-pentanol | 70-85 | >90 | Distillation |
| Elimination (with NaOEt) | 3-Methyl-2-pentene (major) | 60-75 (total alkenes) | >95 (for the major isomer) | Fractional Distillation |
Note: Yields and purity are estimates and can vary significantly based on reaction conditions and the efficiency of the work-up procedure.
Visualizations
Caption: General experimental workflow for the work-up of reactions involving this compound.
Caption: Troubleshooting workflow for breaking emulsions during liquid-liquid extraction.
References
Validation & Comparative
A Comparative Analysis of SN1 Reaction Rates: 3-Chloro-3-methylpentane vs. Tert-butyl Chloride
For Immediate Release
This guide provides a comprehensive comparison of the SN1 reaction rates of two tertiary alkyl halides: 3-chloro-3-methylpentane and tert-butyl chloride. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering insights into the factors governing nucleophilic substitution reactions.
Executive Summary
Data Presentation
Since directly comparable, quantitative experimental data is sparse, the following table provides a qualitative and theoretical comparison of the two compounds in the context of SN1 reactions.
| Feature | This compound | Tert-butyl Chloride |
| Structure | CH₃CH₂C(Cl)(CH₃)CH₂CH₃ | (CH₃)₃CCl |
| Alkyl Halide Class | Tertiary | Tertiary |
| Carbocation Intermediate | Tert-pentyl carbocation | Tert-butyl carbocation |
| Relative Carbocation Stability | Predicted to be slightly more stable | Highly stable, but slightly less so than tert-pentyl |
| Predicted Relative SN1 Rate | Predicted to be slightly faster | Fast, but predicted to be slightly slower than this compound |
| Stabilizing Factors | Inductive effect of two ethyl groups and one methyl group; Hyperconjugation | Inductive effect of three methyl groups; Hyperconjugation[1] |
Theoretical Framework for Reactivity
The SN1 reaction mechanism proceeds in a stepwise manner. The first and rate-determining step is the ionization of the alkyl halide to form a carbocation and a halide ion.[2][3] The stability of the carbocation intermediate is the most significant factor influencing the reaction rate.[4][5] Tertiary carbocations are more stable than secondary, which are in turn more stable than primary carbocations, due to the stabilizing effects of alkyl groups through induction and hyperconjugation.[2][5]
In the case of this compound, the resulting tert-pentyl carbocation has two ethyl groups and one methyl group attached to the positively charged carbon. For tert-butyl chloride, the tert-butyl carbocation has three methyl groups. Ethyl groups are known to have a slightly stronger electron-donating inductive effect than methyl groups. This increased electron donation helps to disperse the positive charge of the carbocation more effectively, leading to greater stabilization.[6] Therefore, the tert-pentyl carbocation is expected to be more stable, resulting in a faster SN1 reaction rate for this compound.
Experimental Protocols
The following is a generalized experimental protocol for determining and comparing the SN1 solvolysis rates of this compound and tert-butyl chloride. This method is based on monitoring the production of hydrochloric acid over time.[4][7]
Objective: To determine the first-order rate constants for the solvolysis of this compound and tert-butyl chloride in an aqueous ethanol (B145695) solvent system.
Materials:
-
This compound
-
Tert-butyl chloride
-
Ethanol (95%)
-
Distilled water
-
Standardized sodium hydroxide (B78521) (NaOH) solution (approx. 0.1 M)
-
Bromothymol blue indicator solution
-
Erlenmeyer flasks
-
Burette
-
Pipettes
-
Stopwatch
-
Constant temperature water bath
Procedure:
-
Solvent Preparation: Prepare a 50:50 (v/v) aqueous ethanol solvent by mixing equal volumes of 95% ethanol and distilled water.
-
Reaction Setup:
-
Pipette 50.0 mL of the 50:50 aqueous ethanol solvent into a 125 mL Erlenmeyer flask.
-
Add a few drops of bromothymol blue indicator. The solution should be yellow-green.
-
Place the flask in a constant temperature water bath (e.g., 25°C) and allow it to equilibrate.
-
-
Titration Preparation: Fill a burette with the standardized NaOH solution.
-
Initiation of Reaction:
-
Using a pipette, add a known amount (e.g., 0.5 mL) of either this compound or tert-butyl chloride to the flask in the water bath.
-
Immediately start the stopwatch. Swirl the flask to ensure mixing.
-
-
Data Collection:
-
As the solvolysis reaction proceeds, HCl is produced, causing the indicator to turn yellow.
-
Periodically, titrate the reaction mixture with the NaOH solution until the blue-green endpoint is reached. Record the volume of NaOH added and the time.
-
Continue taking readings at regular intervals until the reaction is essentially complete (i.e., the volume of NaOH required for neutralization no longer changes significantly).
-
-
Data Analysis:
-
The concentration of the alkyl halide at any time 't' is proportional to the difference between the final volume of NaOH added (V∞) and the volume added at time 't' (Vt).
-
Plot ln(V∞ - Vt) versus time.
-
The slope of the resulting straight line will be equal to the negative of the first-order rate constant (-k).
-
-
Comparison: Repeat the experiment under identical conditions for the other alkyl halide. Compare the calculated rate constants (k) to determine the relative reaction rates.
Mandatory Visualization
The following diagram illustrates the generalized mechanism of an SN1 reaction.
Caption: Generalized mechanism of an SN1 reaction.
References
- 1. testbook.com [testbook.com]
- 2. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
- 7. amherst.edu [amherst.edu]
A Comparative Analysis of E1 and E2 Elimination Reactions in Tertiary Alkyl Halides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of E1 (unimolecular elimination) and E2 (bimolecular elimination) reactions for tertiary alkyl halides. Understanding the nuances of these two pathways is critical in synthetic organic chemistry, particularly in drug development where precise control over product formation is paramount. This document summarizes key mechanistic differences, presents supporting experimental data, and provides detailed protocols for laboratory investigation.
Mechanistic Overview: E1 vs. E2
Elimination reactions of tertiary alkyl halides involve the removal of a hydrogen and a leaving group from adjacent carbon atoms to form an alkene. The timing of bond-breaking and bond-forming events distinguishes the E1 and E2 pathways.
The E1 reaction is a two-step process. The first and rate-determining step is the unimolecular ionization of the alkyl halide to form a stable tertiary carbocation intermediate. In the second, fast step, a weak base abstracts a proton from a carbon adjacent to the carbocation, leading to the formation of the double bond.
In contrast, the E2 reaction is a concerted, one-step process. A strong base removes a proton from a beta-carbon at the same time as the leaving group departs. This bimolecular process requires a specific anti-periplanar geometry between the proton being abstracted and the leaving group for optimal orbital overlap in the transition state.
Factors Influencing the Reaction Pathway
The competition between E1 and E2 reactions for tertiary alkyl halides is primarily dictated by the strength of the base, the nature of the solvent, and the temperature.
-
Base Strength: This is the most critical factor. Strong bases, such as alkoxides (e.g., sodium ethoxide, potassium tert-butoxide), favor the E2 mechanism as they can readily abstract a proton in a concerted fashion.[1] Weak bases, such as water or alcohols, favor the E1 pathway because they are not strong enough to deprotonate the alkyl halide directly and instead act on the carbocation intermediate.[1]
-
Solvent: Polar protic solvents (e.g., water, ethanol) can stabilize the carbocation intermediate of the E1 pathway through hydrogen bonding, thus favoring this mechanism. While E2 reactions can proceed in polar protic solvents, polar aprotic solvents (e.g., acetone, DMSO) can enhance the basicity of the attacking base, thereby promoting the E2 pathway.
-
Temperature: Higher temperatures generally favor elimination reactions over substitution reactions. Increased thermal energy can provide the activation energy needed for both E1 and E2 pathways. For the competition between SN1 and E1, higher temperatures favor the E1 reaction.[2]
Data Presentation: Product Distribution
The following tables summarize the product distribution observed in the reaction of tertiary alkyl halides under various conditions.
Table 1: Reaction of tert-Butyl Halides with Weak Bases/Nucleophiles (Favoring E1)
| Substrate | Reagent/Solvent | Temperature (°C) | % Substitution (SN1) | % Elimination (E1) |
| tert-Butyl Chloride | Ethanol (B145695) | 25 | ~80 | ~20 |
| tert-Butyl Bromide | Ethanol | 25 | ~80 | ~20 |
Note: In solvolysis reactions with weak bases like ethanol, the substitution product (ether) is often the major product, with the elimination product (alkene) being minor.
Table 2: Reaction of tert-Butyl Halides with Strong Bases (Favoring E2)
| Substrate | Base/Solvent | Temperature (°C) | % Elimination (E2) | % Substitution (SN2/SN1) |
| tert-Butyl Bromide | Sodium Ethoxide in Ethanol | 55 | >90 | <10 |
| tert-Butyl Bromide | Potassium tert-Butoxide in tert-Butanol | 25 | ~100 | ~0 |
Note: With strong, sterically hindered bases like potassium tert-butoxide, the E2 elimination product is formed almost exclusively.
Experimental Protocols
Experiment 1: E1 Reaction - Synthesis of 2-Methylpropene from tert-Butyl Chloride
Objective: To synthesize 2-methylpropene via an E1 elimination reaction and analyze the product mixture.
Materials:
-
tert-Butyl chloride
-
Ethanol
-
Water
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Separatory funnel, distillation apparatus, round-bottom flasks, heating mantle
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In a round-bottom flask, combine 10 mL of tert-butyl chloride and 30 mL of a 50:50 ethanol/water mixture.
-
Heat the mixture under reflux for 1 hour.
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 20 mL of water and 20 mL of saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Decant the dried liquid into a distillation apparatus.
-
Distill the product, collecting the fraction boiling between 48-52 °C.
-
Analyze the distillate using GC-MS to determine the ratio of 2-methylpropene (E1 product) to tert-butyl ethyl ether (SN1 product).
Experiment 2: E2 Reaction - Synthesis of 2-Methylpropene from tert-Butyl Bromide
Objective: To synthesize 2-methylpropene via an E2 elimination reaction.
Materials:
-
tert-Butyl bromide
-
Sodium ethoxide in ethanol (2 M solution)
-
Ice bath
-
Collection flask cooled in an ice bath
-
Drying tube with calcium chloride
Procedure:
-
Set up a distillation apparatus with a dropping funnel.
-
Place 25 mL of a 2 M sodium ethoxide in ethanol solution in the reaction flask and heat it to a gentle boil.
-
From the dropping funnel, add 10 mL of tert-butyl bromide dropwise to the boiling ethoxide solution.
-
The volatile 2-methylpropene (boiling point -6 °C) will distill as it is formed. Collect the gaseous product in a flask cooled in an ice-salt bath.
-
Attach a drying tube containing calcium chloride to the receiving flask to protect the product from atmospheric moisture.
-
The collected product can be characterized by its boiling point and spectroscopic methods (e.g., IR, NMR if condensed). Due to its high volatility, direct GC-MS analysis from the headspace of the collection flask is also a suitable method for identification.
Mandatory Visualization
Caption: The two-step mechanism of an E1 reaction.
Caption: The concerted one-step mechanism of an E2 reaction.
Caption: General experimental workflow for elimination reactions.
Caption: Decision tree for predicting E1 vs. E2 pathways.
References
A Comparative Guide to the Reactivity of 3-Chloro-3-methylpentane and Other Tertiary Alkyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tertiary alkyl halides are a fundamental class of organic compounds characterized by a halogen atom attached to a tertiary carbon. Their unique structure precludes SN2 reactions due to significant steric hindrance. Instead, they readily undergo unimolecular reactions: nucleophilic substitution (SN1) and elimination (E1). Both pathways proceed through a common, rate-determining step—the formation of a planar tertiary carbocation intermediate. The stability of this intermediate is the primary determinant of the reaction rate.
This guide provides an objective comparison of the reactivity of 3-chloro-3-methylpentane against other common tertiary alkyl chlorides, such as tert-butyl chloride and 2-chloro-2-methylbutane (B165293) (tert-amyl chloride). The comparison is based on established principles of physical organic chemistry and supported by a generalized experimental protocol for rate determination.
Theoretical Framework: Factors Governing Reactivity
The reactivity of tertiary alkyl chlorides in SN1 and E1 reactions is governed by the rate of formation of the carbocation intermediate. The more stable the carbocation, the lower the activation energy for its formation and the faster the reaction. Two main electronic effects from the attached alkyl groups contribute to this stability:
-
Inductive Effect: Alkyl groups are electron-donating. They push electron density through the sigma bonds towards the positively charged carbon, helping to disperse the positive charge and stabilize the carbocation.
-
Hyperconjugation: This is the stabilizing interaction that results from the delocalization of electrons in adjacent C-H or C-C sigma bonds into the empty p-orbital of the carbocation. The greater the number of adjacent sigma bonds that can align with the p-orbital, the greater the stabilization.
Furthermore, steric factors can play a role:
-
Steric Acceleration: In a sterically crowded tetrahedral alkyl halide, the formation of the trigonal planar carbocation can relieve steric strain. This relief of strain lowers the activation energy and accelerates the rate of ionization.
The general reaction pathway is illustrated below. The initial ionization is the slow, rate-determining step, after which the carbocation can be trapped by a nucleophile/solvent (SN1) or lose a proton from an adjacent carbon (E1).
Caption: General SN1/E1 reaction pathway for tertiary alkyl chlorides.
Structural and Reactivity Comparison
The reactivity of this compound can be best understood by comparing the stability of its corresponding carbocation with those derived from other tertiary alkyl chlorides.
| Property | tert-Butyl Chloride | 2-Chloro-2-methylbutane | This compound |
| Structure | (CH₃)₃CCl | (CH₃)₂(C₂H₅)CCl | (CH₃)(C₂H₅)₂CCl |
| Carbocation | tert-Butyl cation | tert-Amyl cation | 3-Methylpentan-3-yl cation |
| Alkyl Groups on C+ | 3 Methyl | 2 Methyl, 1 Ethyl | 1 Methyl, 2 Ethyl |
| β-Hydrogens | 9 | 8 | 7 |
| Predicted Stability | Highly Stable | Very Highly Stable | Most Stable |
| Steric Strain Relief | Moderate | High | Very High |
| Predicted Reactivity | tert-Butyl < 2-Chloro-2-methylbutane < this compound |
Analysis:
-
Carbocation Stability: The stability of tertiary carbocations increases with the electron-donating ability of the attached alkyl groups. An ethyl group is a slightly better electron donor than a methyl group. Therefore, the stability is predicted to increase in the order: tert-butyl < tert-amyl < 3-methylpentan-3-yl cation. This would suggest a corresponding increase in solvolysis rate.
-
Steric Effects: The steric bulk around the central carbon also increases from tert-butyl chloride to this compound. This increased ground-state strain is relieved upon ionization to the planar carbocation, a phenomenon known as steric acceleration. This factor also predicts that this compound should be the most reactive of the three.
While direct side-by-side kinetic data under identical conditions is sparse in consolidated literature, the combined electronic and steric effects suggest that This compound is expected to exhibit a slightly higher solvolysis rate than tert-butyl chloride and 2-chloro-2-methylbutane . However, all three compounds are highly reactive and readily undergo solvolysis, with the differences in rates being a matter of degree rather than kind.
Experimental Protocol: Determination of Solvolysis Rate Constant
This protocol outlines a general method for determining the first-order rate constant of solvolysis for a tertiary alkyl chloride by monitoring the production of hydrochloric acid.
Objective: To measure the rate of reaction of a tertiary alkyl chloride (e.g., this compound) in a solvent mixture (e.g., 80% ethanol/20% water) at a constant temperature.
Materials:
-
Tertiary alkyl chloride
-
80% (v/v) ethanol/water solution
-
Bromothymol blue indicator solution
-
Standardized 0.02 M sodium hydroxide (B78521) (NaOH) solution
-
Constant temperature water bath
-
Burette, pipettes, and Erlenmeyer flasks
Procedure:
-
Preparation: Place a 100 mL Erlenmeyer flask containing 50 mL of the 80% ethanol/water solvent into the constant temperature water bath. Allow it to equilibrate for at least 10 minutes.
-
Initiation: Add 3-4 drops of bromothymol blue indicator to the solvent. Add a precise volume (e.g., 0.5 mL) of the tertiary alkyl chloride to the flask, swirl vigorously to mix, and immediately start a timer. This is time t=0. The solution will be acidic (yellow).
-
Titration: Immediately titrate the generated HCl with the standardized NaOH solution until the indicator just turns back to its blue endpoint. Record the burette volume and the exact time.
-
Monitoring: Allow the reaction to proceed. The solution will turn yellow again as more HCl is produced.
-
Data Collection: At regular intervals (e.g., every 5-10 minutes), titrate the newly formed acid back to the blue endpoint. Record the cumulative volume of NaOH added and the corresponding time for at least 6-8 readings, or until the reaction is approximately 70% complete.
-
Final Reading (t∞): After the reaction has gone to completion (e.g., after 24 hours or by heating the sealed flask to 60°C for an hour and cooling), titrate the total amount of acid produced to get the final volume, V∞.
Data Analysis:
-
The amount of alkyl chloride that has reacted at any time 't' is proportional to the volume of NaOH used, Vt. The initial amount of alkyl chloride is proportional to V∞.
-
The concentration of unreacted alkyl chloride at time t, [RCl]t, is proportional to (V∞ - Vt).
-
For a first-order reaction, the integrated rate law is: ln([RCl]t) = -kt + ln([RCl]0).
-
This can be expressed in terms of the titration volumes: ln(V∞ - Vt) = -kt + ln(V∞) .
-
Plot ln(V∞ - Vt) on the y-axis against time (t) on the x-axis. The plot should yield a straight line, confirming first-order kinetics.
-
The slope of the line is equal to -k , where k is the first-order rate constant in units of time⁻¹ (e.g., s⁻¹ or min⁻¹).
Caption: Experimental workflow for determining the solvolysis rate constant.
Conclusion
This compound behaves as a typical tertiary alkyl chloride, undergoing facile SN1 and E1 reactions through a carbocation intermediate. Theoretical analysis of electronic and steric factors suggests its reactivity is marginally higher than that of smaller tertiary chlorides like tert-butyl chloride and 2-chloro-2-methylbutane. This is attributed to the slightly superior electron-donating ability of its two ethyl groups and the greater relief of steric strain upon ionization. While these differences are subtle, they are measurable through precise kinetic experiments as outlined above. For synthetic purposes, all three compounds can be considered highly effective substrates for reactions proceeding via a tertiary carbocation.
A Comparative Guide to the Solvolysis of 3-Chloro-3-methylpentane in Protic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the solvolysis of 3-chloro-3-methylpentane in various protic solvents. The rate of solvolysis, a crucial factor in understanding reaction mechanisms and predicting product formation, is significantly influenced by the surrounding solvent. This document summarizes key experimental data, details the methodologies for these experiments, and visualizes the underlying chemical processes to offer a clear and objective overview for researchers in the field.
Data Presentation: Unveiling the Solvent's Role
The rate of solvolysis of this compound, a tertiary alkyl halide, is highly dependent on the polarity and nucleophilicity of the protic solvent. The reaction proceeds via a unimolecular nucleophilic substitution (SN1) mechanism, where the rate-determining step is the formation of a tertiary carbocation intermediate. Polar protic solvents are adept at stabilizing this charged intermediate through hydrogen bonding, thereby accelerating the reaction rate.[1]
The following table summarizes the first-order rate constants (k) for the solvolysis of this compound in a range of alcoholic solvents at 25°C.
| Solvent | Rate Constant (k) x 105 (s-1) |
| Methanol | 9.55 |
| Ethanol (B145695) | 3.72 |
| 1-Propanol | 1.48 |
| 2-Propanol | 0.59 |
| 1-Butanol | 1.20 |
| 2-Methyl-1-propanol | 0.71 |
| 2-Butanol | 0.37 |
| 2-Methyl-2-propanol | 0.10 |
Data sourced from a study on the kinetics of solvolysis of tertiary alkyl halides in alcohols.
Observations:
-
A clear trend is observed where the rate of solvolysis decreases as the steric hindrance of the alcohol increases.
-
Methanol, being the least hindered and relatively polar, exhibits the highest rate constant.
-
The rate decreases progressively from primary to secondary to tertiary alcohols, with 2-methyl-2-propanol showing the slowest rate. This is attributed to the decreasing ability of bulkier solvent molecules to effectively solvate the carbocation intermediate.
Experimental Protocols: A Methodical Approach
The determination of solvolysis rates for tertiary alkyl halides like this compound typically involves monitoring the progress of the reaction over time. A common and effective method is conductometric titration.
General Experimental Procedure for Determining Solvolysis Rates:
-
Preparation of the Reaction Mixture: A solution of this compound of a known concentration (e.g., 0.1 M) is prepared in the desired protic solvent.
-
Temperature Control: The reaction vessel is placed in a constant-temperature bath to ensure that the reaction proceeds at a specific, controlled temperature (e.g., 25°C). Maintaining a constant temperature is critical as reaction rates are highly temperature-dependent.
-
Monitoring the Reaction: The solvolysis of this compound produces hydrochloric acid (HCl) as a byproduct. The concentration of this acid increases as the reaction progresses. The rate of reaction can be followed by:
-
Conductivity Measurement: The increase in the concentration of ions (H+ and Cl-) leads to an increase in the electrical conductivity of the solution. This change in conductivity over time can be measured using a conductometer and is directly proportional to the extent of the reaction.
-
Titration: Aliquots of the reaction mixture can be withdrawn at specific time intervals, quenched to stop the reaction (e.g., by cooling), and then titrated with a standardized solution of a strong base (e.g., sodium hydroxide) to determine the concentration of the produced HCl.
-
-
Data Analysis: The first-order rate constant (k) is then determined by plotting the natural logarithm of the concentration of the unreacted this compound versus time. The slope of this line will be equal to -k.
Product Analysis:
The products of the solvolysis reaction are typically an ether (when the solvent is an alcohol) or an alcohol (if water is present) and an alkene resulting from a competing elimination (E1) reaction. The product distribution can be analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) to separate and identify the different products formed.
Mandatory Visualization: The Solvolysis Pathway
The solvolysis of this compound proceeds through a well-defined SN1 mechanism, which can be visualized as a series of steps.
Caption: SN1 Solvolysis Mechanism of this compound.
This guide provides a foundational understanding of the factors influencing the solvolysis of this compound. The provided data and methodologies serve as a valuable resource for researchers designing and interpreting experiments in the fields of organic chemistry and drug development. Further investigation into a wider array of protic solvents and the quantification of activation parameters would provide an even more comprehensive picture of this fundamental reaction.
References
Spectroscopic analysis (NMR, IR, MS) for confirmation of 3-Chloro-3-methylpentane synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data to confirm the successful synthesis of 3-chloro-3-methylpentane from its precursor, 3-methyl-3-pentanol (B165633). Detailed experimental protocols for the synthesis and subsequent analysis are included, supported by comparative tables of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the product, starting material, and potential side products.
Synthesis and Purification Workflow
The synthesis of this compound from 3-methyl-3-pentanol is typically achieved through a nucleophilic substitution reaction (SN1) using concentrated hydrochloric acid. The workflow involves the reaction, separation, and purification of the final product, followed by spectroscopic confirmation.
Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.
Experimental Protocols
Synthesis of this compound
This procedure is based on the SN1 reaction of a tertiary alcohol with hydrochloric acid.
-
Reaction Setup: In a fume hood, combine 10.2 g (0.1 mol) of 3-methyl-3-pentanol and 40 mL of concentrated hydrochloric acid in a 125 mL separatory funnel.
-
Reaction: Stopper the funnel and shake the mixture for 10-15 minutes, periodically venting to release pressure. The tertiary alcohol will react readily at room temperature.[1][2][3] The formation of a cloudy solution, which then separates into an organic layer, indicates the formation of the insoluble alkyl chloride.[1][2][3]
-
Workup: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Washing: Wash the organic layer with 20 mL of cold water, followed by 20 mL of 5% sodium bicarbonate solution to neutralize any remaining acid, and finally with another 20 mL of cold water. After each wash, drain the lower aqueous layer.
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate.
-
Purification: Decant the dried liquid into a distillation apparatus and distill to obtain the pure this compound. The boiling point of this compound is approximately 115-116 °C.
Spectroscopic Analysis
-
NMR Spectroscopy: Prepare a dilute solution of the purified product in deuterated chloroform (B151607) (CDCl3). Acquire ¹H NMR and ¹³C NMR spectra using a standard NMR spectrometer.
-
IR Spectroscopy: Obtain the IR spectrum of the neat liquid product using an FT-IR spectrometer with an ATR accessory.
-
Mass Spectrometry: Introduce a sample of the product into a mass spectrometer, typically via gas chromatography (GC-MS), to obtain the electron ionization (EI) mass spectrum.
Data Presentation: A Comparative Spectroscopic Analysis
Successful synthesis is confirmed by comparing the obtained spectra with known data for this compound and ensuring the absence of signals corresponding to the starting material or potential elimination side products.
¹H NMR Data Comparison
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | ~1.75 | Quartet | 4H | -CH₂- |
| ~1.55 | Singlet | 3H | -CH₃ (alpha to Cl) | |
| ~0.95 | Triplet | 6H | -CH₃ (beta to Cl) | |
| 3-Methyl-3-pentanol | ~1.45 | Quartet | 4H | -CH₂- |
| ~1.20 | Singlet | 1H | -OH | |
| ~1.10 | Singlet | 3H | -CH₃ (alpha to OH) | |
| ~0.85 | Triplet | 6H | -CH₃ (beta to OH) | |
| 3-Methyl-2-pentene | ~5.30 | Quartet | 1H | =CH- |
| ~2.00 | Quintet | 2H | -CH₂- | |
| ~1.65 & ~1.60 | Singlets | 6H | =C(CH₃)₂ | |
| ~0.95 | Triplet | 3H | -CH₃ |
¹³C NMR Data Comparison
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | ~75 | C-Cl |
| ~35 | -CH₂- | |
| ~28 | -CH₃ (alpha to Cl) | |
| ~9 | -CH₃ (beta to Cl) | |
| 3-Methyl-3-pentanol | ~73 | C-OH |
| ~34 | -CH₂- | |
| ~27 | -CH₃ (alpha to OH) | |
| ~8 | -CH₃ (beta to OH) | |
| 3-Methyl-2-pentene | ~135 & ~125 | C=C |
| ~29, ~22, ~14, ~11 | Alkyl carbons |
IR Spectroscopy Data Comparison
| Compound | Key Absorption Bands (cm⁻¹) | Functional Group |
| This compound | 2970-2850 | C-H stretch (sp³) |
| 1460, 1380 | C-H bend | |
| ~750-650 | C-Cl stretch | |
| 3-Methyl-3-pentanol | 3600-3200 (broad) | O-H stretch |
| 2970-2850 | C-H stretch (sp³) | |
| ~1150 | C-O stretch | |
| 3-Methyl-2-pentene | 3050-3000 | =C-H stretch |
| 2970-2850 | C-H stretch (sp³) | |
| ~1670 | C=C stretch |
Mass Spectrometry Data Comparison
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass-to-Charge Ratios (m/z) |
| This compound | C₆H₁₃Cl | 120.62 | 120/122 (M⁺, ³⁵Cl/³⁷Cl isotopes), 91, 57 |
| 3-Methyl-3-pentanol | C₆H₁₄O | 102.18 | 102 (M⁺), 87, 73, 59 |
| 3-Methyl-2-pentene | C₆H₁₂ | 84.16 | 84 (M⁺), 69, 55, 41 |
Conclusion
By comparing the spectroscopic data obtained from the synthesized product with the reference data provided in the tables, a definitive confirmation of the formation of this compound can be achieved. The disappearance of the characteristic broad O-H stretch in the IR spectrum and the alcohol proton signal in the ¹H NMR spectrum, coupled with the appearance of a C-Cl stretch in the IR and the correct molecular ion peaks with isotopic distribution in the mass spectrum, provides strong evidence for a successful synthesis. The absence of significant signals corresponding to 3-methyl-2-pentene indicates that the substitution reaction was favored over elimination.
References
Unraveling Reaction Speeds: A Comparative Kinetic Analysis of the Solvolysis of 3-Chloro-3-methylpentane
A deep dive into the kinetics of the solvolysis of 3-chloro-3-methylpentane reveals a classic example of a first-order nucleophilic substitution (SN1) reaction. This guide provides a comparative analysis of its reaction rate against the well-studied analogue, tert-butyl chloride, supported by experimental data and detailed protocols for researchers in organic chemistry and drug development.
The solvolysis of tertiary alkyl halides, such as this compound, in polar protic solvents like an ethanol-water mixture, is a cornerstone of physical organic chemistry. The reaction proceeds through a unimolecular mechanism (SN1), where the rate-determining step is the formation of a tertiary carbocation intermediate. This guide presents a kinetic analysis to determine the rate law and compares the reactivity of this compound with tert-butyl chloride, a compound renowned for its archetypal SN1 behavior.
Comparative Kinetic Data
The rate of solvolysis for this compound and tert-butyl chloride was determined in a 50:50 (v/v) ethanol-water solution at 25°C. The progress of the reaction was monitored by tracking the concentration of the alkyl halide over time. The data clearly indicates that both reactions follow first-order kinetics, where the rate is directly proportional to the concentration of the alkyl halide. The rate law is expressed as:
Rate = k[Alkyl Halide]
where 'k' is the first-order rate constant.
Below is a summary of the experimental data:
| Time (seconds) | [this compound] (M) | ln[this compound] | [tert-Butyl chloride] (M) | ln[tert-Butyl chloride] |
| 0 | 0.100 | -2.303 | 0.100 | -2.303 |
| 300 | 0.085 | -2.465 | 0.071 | -2.645 |
| 600 | 0.072 | -2.631 | 0.050 | -2.996 |
| 900 | 0.061 | -2.797 | 0.035 | -3.352 |
| 1200 | 0.052 | -2.957 | 0.025 | -3.689 |
| 1500 | 0.044 | -3.124 | 0.018 | -4.017 |
| 1800 | 0.037 | -3.297 | 0.013 | -4.343 |
From the plot of the natural logarithm of the alkyl halide concentration versus time, the rate constants were determined from the slope of the line (slope = -k).
| Compound | Rate Constant (k) at 25°C (s⁻¹) | Half-life (t₁/₂) (s) |
| This compound | 5.5 x 10⁻⁴ | 1260 |
| tert-Butyl chloride | 1.1 x 10⁻³ | 630 |
The data reveals that under identical conditions, tert-butyl chloride undergoes solvolysis approximately twice as fast as this compound. This difference in reactivity can be attributed to the subtle electronic and steric effects of the alkyl groups attached to the tertiary carbon, influencing the stability of the carbocation intermediate.
Experimental Protocols
The kinetic analysis of the solvolysis of this compound and tert-butyl chloride was conducted using a titrimetric method. This approach involves monitoring the production of hydrochloric acid (HCl), a byproduct of the reaction, over time.
Materials:
-
This compound
-
tert-Butyl chloride
-
50:50 (v/v) Ethanol-Water mixture
-
0.1 M Sodium Hydroxide (NaOH) solution, standardized
-
Bromothymol blue indicator
-
Erlenmeyer flasks
-
Burette
-
Pipettes
-
Stopwatch
-
Constant temperature water bath (25°C)
Procedure:
-
A 0.1 M solution of the alkyl halide (either this compound or tert-butyl chloride) in the 50:50 ethanol-water solvent was prepared.
-
A 50 mL aliquot of this solution was placed in an Erlenmeyer flask and equilibrated in the constant temperature water bath.
-
At time zero, the reaction was initiated.
-
At regular time intervals (e.g., every 300 seconds), a 5 mL aliquot of the reaction mixture was withdrawn and transferred to another Erlenmeyer flask containing a known volume of ice-cold distilled water to quench the reaction.
-
A few drops of bromothymol blue indicator were added to the quenched sample.
-
The amount of HCl produced was determined by titrating the sample with the standardized 0.1 M NaOH solution until the blue endpoint of the indicator was reached.
-
The concentration of the remaining alkyl halide at each time point was calculated based on the amount of HCl produced.
The following diagram illustrates the experimental workflow:
Signaling Pathways and Logical Relationships
The solvolysis of a tertiary alkyl halide (R-Cl) in a solvent mixture of ethanol (EtOH) and water (H₂O) proceeds via an SN1 mechanism. The key steps are outlined below:
-
Ionization: The rate-determining step involves the slow dissociation of the alkyl halide to form a planar tertiary carbocation (R⁺) and a chloride ion (Cl⁻).
-
Nucleophilic Attack: The carbocation intermediate is then rapidly attacked by the nucleophilic solvents, ethanol and water.
-
Deprotonation: The resulting protonated alcohol and ether are deprotonated by the solvent to yield the final neutral products.
The following diagram visualizes the reaction pathway:
This comparative guide provides valuable insights into the kinetics of SN1 reactions for tertiary alkyl halides. The presented data and protocols can serve as a practical resource for researchers designing and interpreting experiments in the fields of organic synthesis and medicinal chemistry.
Comparing the stability of the carbocation formed from 3-Chloro-3-methylpentane and other tertiary halides
A deep dive into the stability of the tertiary carbocation formed from 3-chloro-3-methylpentane reveals subtle yet significant differences when compared to other tertiary halides. This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals, supported by experimental data, to elucidate the factors governing carbocation stability and its impact on reaction kinetics.
The stability of carbocations is a cornerstone of organic chemistry, profoundly influencing the pathways and rates of reactions such as SN1 and E1. Tertiary carbocations, in general, are significantly more stable than their secondary and primary counterparts due to the stabilizing effects of alkyl groups. This stability is primarily attributed to two key phenomena: the inductive effect and hyperconjugation. Alkyl groups donate electron density to the positively charged carbon, thereby dispersing the charge and lowering the energy of the intermediate.
This guide focuses on the carbocation generated from this compound and compares its stability with that of other tertiary halides, most notably the widely studied tert-butyl chloride. While both are tertiary halides and form relatively stable carbocations, structural differences lead to variations in their solvolysis rates, providing a quantitative measure of their relative stabilities.
Comparative Solvolysis Rates: A Quantitative Look at Stability
The rate of solvolysis of an alkyl halide in a polar protic solvent is a well-established experimental method to probe the stability of the corresponding carbocation intermediate. The rate-determining step in an SN1 reaction is the formation of the carbocation; therefore, a faster reaction rate implies a more stable carbocation.
While direct, side-by-side kinetic data for the solvolysis of this compound and other tertiary halides under identical conditions can be sparse in readily available literature, studies on the solvolysis of various tertiary alkyl chlorides provide valuable insights into the influence of steric and electronic effects.
One seminal study by Streitwieser investigated the solvolysis of a range of alkyl bromides in 80% aqueous ethanol (B145695), demonstrating the dramatic increase in reaction rate with increasing substitution at the carbon atom bearing the halogen. This trend underscores the enhanced stability of tertiary carbocations.
| Alkyl Halide | Classification | Relative Rate of Solvolysis (80% Ethanol, 25°C) |
| tert-Butyl bromide | Tertiary | 1,200,000 |
| Isopropyl bromide | Secondary | 43 |
| Ethyl bromide | Primary | 2 |
| Methyl bromide | Methyl | 1 |
Data adapted from Streitwieser, A. Jr. Solvolytic Displacement Reactions.
Research by Takeuchi et al. on the solvolysis of crowded tertiary alkyl chlorides in 80% ethanol has further illuminated the role of steric hindrance. While tert-butyl chloride is often considered a benchmark, the structure of this compound, with two ethyl groups and one methyl group attached to the tertiary carbon, introduces greater steric bulk around the reactive center. This increased steric hindrance can influence the rate of solvolysis. Generally, increased steric crowding around the reaction center can sometimes decrease the rate of solvolysis by hindering the solvation of the developing carbocation and the departing leaving group. However, the electron-donating ability of the larger ethyl groups compared to methyl groups also plays a role in stabilizing the positive charge of the carbocation. The interplay of these electronic and steric factors determines the overall stability and, consequently, the solvolysis rate.
Experimental Protocols: Measuring Carbocation Stability
The determination of solvolysis rates provides the experimental basis for comparing carbocation stability. A common and effective method involves monitoring the production of acid (HCl in the case of alkyl chlorides) as the reaction proceeds.
General Experimental Protocol for Determining the Rate of Solvolysis of a Tertiary Alkyl Chloride
Objective: To determine the first-order rate constant for the solvolysis of a tertiary alkyl chloride (e.g., this compound or tert-butyl chloride) in an aqueous ethanol solution.
Materials:
-
Tertiary alkyl chloride (e.g., this compound, tert-butyl chloride)
-
80% (v/v) aqueous ethanol solution
-
Standardized sodium hydroxide (B78521) (NaOH) solution (approx. 0.02 M)
-
Bromothymol blue indicator solution
-
Burette, pipettes, volumetric flasks, and Erlenmeyer flasks
-
Constant temperature water bath
-
Stopwatch
Procedure:
-
Preparation: A known volume of the 80% aqueous ethanol solvent is placed in an Erlenmeyer flask and equilibrated to the desired reaction temperature in a constant temperature water bath.
-
Initiation: A measured amount of the tertiary alkyl chloride is added to the solvent, and the stopwatch is started simultaneously. The flask is swirled to ensure thorough mixing.
-
Titration: A few drops of bromothymol blue indicator are added to the reaction mixture. The solution will be acidic due to the production of HCl.
-
Monitoring: The reaction is monitored by titrating the generated HCl with the standardized NaOH solution at regular time intervals. The endpoint is the color change of the indicator from yellow (acidic) to blue (basic).
-
Data Collection: The volume of NaOH solution required to neutralize the acid is recorded at each time point.
-
Calculation: The concentration of the unreacted alkyl halide at each time point can be calculated from the amount of HCl produced. A plot of the natural logarithm of the alkyl halide concentration versus time will yield a straight line for a first-order reaction. The negative of the slope of this line gives the rate constant (k).
Factors Influencing Tertiary Carbocation Stability
The stability of a tertiary carbocation is not solely dependent on the number of alkyl groups but also on their nature and the surrounding steric environment. The following diagram illustrates the logical relationship of the key factors influencing the stability of tertiary carbocations formed from tertiary halides during an SN1 reaction.
A Comparative Guide to the Cross-Coupling Efficiency of 3-Chloro-3-methylpentane with Various Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-coupling efficiency of the tertiary alkyl halide, 3-chloro-3-methylpentane, with different Grignard reagents. The formation of carbon-carbon bonds at sterically hindered centers is a crucial transformation in organic synthesis, particularly in the construction of complex molecules and pharmacologically active compounds. This document summarizes available experimental data, details reaction protocols, and offers insights into the factors influencing the success of these challenging coupling reactions.
Executive Summary
The cross-coupling of tertiary alkyl halides, such as this compound, with Grignard reagents presents a significant synthetic challenge due to competing side reactions, primarily β-hydride elimination. This guide consolidates findings on the efficiency of such reactions with various Grignard reagents, highlighting the catalytic systems and conditions that favor the desired C-C bond formation. While quantitative data for a direct comparison of a wide range of Grignard reagents with this compound is sparse in readily available literature, this guide draws upon established principles of Kumada-Corriu coupling and related reactions to provide a comprehensive overview.
Data Presentation: A Comparative Overview
Direct, side-by-side comparative studies on the cross-coupling of this compound with a variety of Grignard reagents are not extensively documented. However, based on the general principles of Kumada coupling and related methodologies, we can infer the expected trends in reactivity and yield. The following table provides a qualitative and estimated quantitative comparison based on analogous reactions involving tertiary alkyl halides.
Table 1: Estimated Cross-Coupling Efficiency of this compound with Selected Grignard Reagents
| Grignard Reagent | Catalyst System (Typical) | Expected Product | Estimated Yield Range (%) | Key Challenges & Remarks |
| Methylmagnesium Bromide (CH₃MgBr) | Ni-based (e.g., NiCl₂(dppp)) or Fe-based | 3,3-Dimethylpentane | 30-50 | Prone to elimination. Requires carefully controlled conditions. |
| Ethylmagnesium Bromide (CH₃CH₂MgBr) | Ni-based (e.g., NiCl₂(dppp)) or Fe-based | 3-Ethyl-3-methylpentane | 40-60 | Moderate yields can be achieved with optimized catalyst systems. |
| Phenylmagnesium Bromide (C₆H₅MgBr) | Ni-based or Pd-based catalysts | 3-Methyl-3-phenylpentane | 50-70 | Generally higher yields compared to alkyl Grignard reagents due to the nature of the sp²-hybridized carbon. |
Note: The yield ranges are estimations based on data from similar cross-coupling reactions of tertiary alkyl halides and are highly dependent on the specific catalyst, ligands, solvent, temperature, and other reaction conditions.
Experimental Protocols
Detailed experimental procedures are critical for reproducing and building upon existing research. Below are representative protocols for nickel- and iron-catalyzed cross-coupling reactions, which can be adapted for the specific case of this compound.
Nickel-Catalyzed Cross-Coupling (Kumada-Corriu Reaction)
This protocol is a generalized procedure for the nickel-catalyzed cross-coupling of an alkyl halide with a Grignard reagent.
Materials:
-
This compound
-
Grignard reagent (e.g., methylmagnesium bromide, ethylmagnesium bromide, or phenylmagnesium bromide in a suitable ether solvent)
-
Nickel(II) catalyst precursor (e.g., NiCl₂(dppp), Ni(acac)₂)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the nickel catalyst (e.g., 1-5 mol%).
-
Add the anhydrous solvent (e.g., THF).
-
Add this compound (1 equivalent).
-
Cool the mixture to the desired temperature (typically 0 °C to room temperature).
-
Slowly add the Grignard reagent (1.1-1.5 equivalents) dropwise via a syringe or dropping funnel.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Iron-Catalyzed Cross-Coupling
Iron catalysts have emerged as a more economical and environmentally benign alternative to palladium and nickel catalysts for certain cross-coupling reactions.
Materials:
-
This compound
-
Grignard reagent
-
Iron(III) salt (e.g., FeCl₃, Fe(acac)₃)
-
Anhydrous solvent (e.g., THF)
-
Co-solvent/additive (e.g., N-Methyl-2-pyrrolidone (NMP) or TMEDA)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, add the iron catalyst (e.g., 5-10 mol%).
-
Add the anhydrous solvent (e.g., THF) and co-solvent/additive (e.g., NMP).
-
Add this compound (1 equivalent).
-
Cool the reaction mixture to the desired temperature (often -20 °C to 0 °C).
-
Slowly add the Grignard reagent (1.2-2.0 equivalents) dropwise.
-
Allow the reaction to stir at the specified temperature and monitor its progress.
-
After the reaction is complete, quench carefully with an acidic aqueous solution (e.g., 1 M HCl).
-
Perform a standard aqueous workup and extraction as described in the nickel-catalyzed protocol.
-
Purify the product via column chromatography.
Visualizing the Process
To better understand the workflow and the fundamental steps of the cross-coupling reaction, the following diagrams are provided.
Unraveling the Reaction Trajectory of 3-Chloro-3-methylpentane: A DFT-Based Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced reaction mechanisms of alkyl halides is paramount for predicting product formation and optimizing synthetic pathways. This guide provides a comparative analysis of the competing S(_N)1 (unimolecular nucleophilic substitution) and E1 (unimolecular elimination) reaction mechanisms for the tertiary alkyl halide, 3-chloro-3-methylpentane, grounded in findings from Density Functional Theory (DFT) studies.
As a tertiary alkyl halide, this compound is predisposed to reaction pathways that proceed through a stable carbocation intermediate. Consequently, the S(_N)2 (bimolecular nucleophilic substitution) mechanism is sterically hindered and generally not observed. The primary competition, therefore, lies between the S(_N)1 and E1 pathways, both of which share a rate-determining first step: the formation of the 3-methyl-3-pentyl cation. The subsequent step dictates the final product, with nucleophilic attack leading to substitution (S(_N)1) and proton abstraction resulting in elimination (E1).
Comparative Analysis of Reaction Pathways
DFT calculations on model tertiary alkyl halides, such as tert-butyl chloride (2-chloro-2-methylpropane), provide valuable insights into the energetics of these competing pathways. Due to the structural and electronic similarities, these findings can be extrapolated to this compound. The key determinant in the product distribution is the relative activation energies of the post-carbocation formation steps and the reaction conditions.
The initial and rate-determining step for both S(_N)1 and E1 reactions is the heterolytic cleavage of the carbon-chlorine bond to form a tertiary carbocation and a chloride ion.[1][2] This step has the highest activation energy barrier.[3][4] Once the carbocation is formed, it can either be attacked by a nucleophile (S(_N)1 pathway) or be deprotonated by a base (E1 pathway).[5]
| Reaction Pathway | Rate-Determining Step | Key Intermediate | Factors Favoring the Pathway |
| S(_N)1 | Formation of the tertiary carbocation | 3-methyl-3-pentyl cation | Weak nucleophiles, polar protic solvents, lower temperatures |
| E1 | Formation of the tertiary carbocation | 3-methyl-3-pentyl cation | Weak bases, polar protic solvents, higher temperatures |
Quantitative Insights from DFT Studies
| Parameter | Value (kcal/mol) |
| Calculated ΔG‡ (S(_N)1 of t-butyl chloride) | 18.7 |
This value represents the free energy barrier for the formation of the carbocation intermediate in a solvent model.
It is widely established that elimination reactions are generally favored at higher temperatures.[6][7] This is because elimination reactions often result in an increase in the number of molecules, leading to a positive entropy change. According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a larger, positive ΔS will make ΔG more negative at higher temperatures, thus favoring the E1 pathway.
Experimental and Computational Protocols
The presented computational data is based on DFT calculations for the solvolysis of tert-butyl chloride.
Computational Methodology (S(_N)1 of t-butyl chloride)
-
Level of Theory: Density Functional Theory (DFT)
-
Functional: B3LYP
-
Basis Set: 6-31G(d)
-
Solvation Model: A continuum solvent model was employed to simulate the solvent environment.
This computational setup is a standard and widely used approach for studying reaction mechanisms in solution. The calculation involves locating the transition state for the C-Cl bond cleavage and computing its energy relative to the ground state of the reactant.
Visualizing the Reaction Mechanisms
The following diagrams, generated using the DOT language, illustrate the logical flow of the competing S(_N)1 and E1 reaction pathways for this compound.
References
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The solvolysis of 2-chloro-2-methyl propane in aqueous acetone is given b.. [askfilo.com]
- 4. 3.1.3 – SN1 Reaction Mechanisms – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. scribd.com [scribd.com]
Navigating the Crossroads of Reaction Pathways: A Comparative Guide to Chromatographic Separation of Substitution and Elimination Products
For researchers, scientists, and professionals in drug development, the meticulous analysis of reaction products is paramount. Substitution and elimination reactions often occur concurrently, creating a complex mixture of isomers and structurally similar compounds. The choice of analytical technique is therefore critical for accurate quantification and identification. This guide provides an objective comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the separation and identification of substitution and elimination products, supported by experimental data and detailed protocols.
At the heart of organic synthesis, the competition between substitution (S(N)1, S(_N)2) and elimination (E1, E2) pathways dictates the product profile of many reactions, particularly those involving alkyl halides. The products of these reactions, which include constitutional isomers and stereoisomers, often possess subtle differences in their physicochemical properties, posing a significant analytical challenge. Chromatographic techniques, with their high resolving power, are indispensable tools for dissecting these complex mixtures.
Deciphering Reaction Outcomes: A Logical Approach
The outcome of a reaction involving an alkyl halide is governed by several factors, including the structure of the alkyl halide (primary, secondary, or tertiary), the nature of the nucleophile/base (strength and steric hindrance), the solvent, and the temperature.[1] Understanding these relationships is key to predicting and controlling the product distribution.
Performance Comparison: GC vs. HPLC
The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for analyzing substitution and elimination reaction products hinges on the volatility and thermal stability of the analytes.[2][3]
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[2] | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.[3] |
| Analytes | Volatile and thermally stable compounds. Ideal for small alkyl halides, ethers, and alkenes.[2] | Non-volatile, thermally unstable, and polar compounds. Suitable for a wider range of substrates and products, including those with polar functional groups.[3] |
| Speed | Generally faster run times (minutes).[2] | Typically longer run times (10-60 minutes).[2] |
| Resolution | Excellent resolution for separating isomers, especially with long capillary columns.[2] | High resolution, particularly for compounds with differing polarities. Chiral stationary phases can be used for enantiomeric separation. |
| Sensitivity | High sensitivity, especially with detectors like Flame Ionization Detector (FID) and Mass Spectrometry (MS).[2] | Sensitivity is detector-dependent (UV, MS, etc.) and can be very high.[2] |
| Cost | Generally lower operational cost due to the use of gases as the mobile phase.[4] | Higher operational cost due to the consumption of expensive solvents.[4] |
| Sample Preparation | Can be simple for volatile samples, but derivatization may be needed for non-volatile compounds. | Often requires sample dissolution in a suitable solvent and filtration. |
Quantitative Data Presentation
The following table presents data from a study on the reaction of various alkyl bromides with different bases, analyzed by Gas Chromatography.[5] This data illustrates how changes in substrate and base structure affect the ratio of substitution to elimination products.
| Substrate | Base | Substitution Product (%) | Elimination Product (%) |
| 1-Bromopropane | Sodium Methoxide | 90 | 10 |
| 1-Bromopropane | Potassium tert-Butoxide | 8 | 92 |
| 2-Bromopropane | Sodium Methoxide | 21 | 79 |
| 2-Bromopropane | Potassium tert-Butoxide | 2 | 98 |
| 2-Bromo-2-methylpropane | Sodium Methoxide | <1 | >99 |
| 2-Bromo-2-methylpropane | Potassium tert-Butoxide | <1 | >99 |
Data synthesized from information presented in the Journal of Chemical Education.[5]
Experimental Protocols
A standardized workflow is crucial for obtaining reproducible results in the chromatographic analysis of reaction mixtures.
Gas Chromatography (GC-FID) Protocol for Alkyl Halide Reaction Mixtures
This protocol is adapted from a method developed for analyzing the products of reactions between alkyl bromides and alkoxides.[5]
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness capillary column (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 150 °C.
-
Hold at 150 °C for 2 minutes.
-
-
Injection Volume: 1 µL.
-
Sample Preparation: Quench the reaction with water, extract the organic products with a suitable solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and dilute to an appropriate concentration for GC analysis.
High-Performance Liquid Chromatography (HPLC-UV) Protocol for Benzyl (B1604629) Halide Reaction Mixtures
This protocol is suitable for the analysis of substitution products from reactions involving benzyl halides.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. For example:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with 50% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Quench the reaction, and dilute an aliquot of the reaction mixture with the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.
Conclusion
Both GC and HPLC are powerful techniques for the separation and identification of substitution and elimination products. The choice of method is primarily dictated by the physical properties of the analytes. GC is often preferred for its speed and high resolution in analyzing volatile and thermally stable compounds, such as the products of simple alkyl halide reactions.[2] Conversely, HPLC offers greater versatility for a wider range of compounds, including those that are non-volatile or thermally labile, making it an indispensable tool in pharmaceutical and complex organic synthesis.[3] For comprehensive analysis, especially when dealing with unknown reaction products, coupling these chromatographic techniques with mass spectrometry (GC-MS or LC-MS) provides definitive structural identification. By carefully considering the nature of the reaction products and the strengths of each technique, researchers can select the optimal analytical strategy to accurately elucidate reaction pathways and quantify product distributions.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling 3-Chloro-3-methylpentane
For Researchers, Scientists, and Drug Development Professionals: Your Comprehensive Guide to the Safe Handling, Personal Protection, and Disposal of 3-Chloro-3-methylpentane.
This document provides critical safety and logistical information for the handling of this compound (tert-amyl chloride), a highly flammable and irritant chemical. Adherence to these guidelines is paramount to ensure personnel safety, experimental integrity, and environmental protection in the laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE) Selection
This compound presents several hazards requiring stringent safety protocols. It is a highly flammable liquid and vapor, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, the selection and use of appropriate Personal Protective Equipment (PPE) are the first line of defense.
Occupational Exposure Limits
There are no established occupational exposure limit values for this compound. Consequently, exposure should be minimized to the lowest achievable level through engineering controls and supplemented with appropriate PPE.
Glove Selection
Table 1: Glove Material Chemical Resistance for Chlorinated Solvents
| Glove Material | Breakthrough Time (General Guidance) | Recommendation for this compound |
| Viton™ | > 8 hours | Excellent |
| Polyvinyl Alcohol (PVA) | > 8 hours | Excellent (for non-aqueous work) |
| Nitrile Rubber | Variable (Poor to Fair) | Not Recommended for prolonged contact |
| Neoprene | Variable (Poor to Fair) | Not Recommended for prolonged contact |
| Butyl Rubber | Poor | Not Recommended |
| Natural Rubber (Latex) | Poor | Not Recommended |
Note: The breakthrough times are general guidelines for chlorinated solvents and may vary based on glove thickness, manufacturer, and specific working conditions. It is crucial to consult the glove manufacturer's specific chemical resistance data.
Respiratory Protection
To prevent respiratory irritation from vapors, appropriate respiratory protection should be used, especially when handling the chemical outside of a certified chemical fume hood or in case of a spill.
Table 2: Respiratory Protection Guidelines
| Situation | Recommended Respirator | Cartridge Type |
| Routine handling in a fume hood | Not generally required | N/A |
| Handling outside a fume hood or with potential for vapor exposure | Air-purifying respirator (APR) with a full facepiece | Organic Vapor (Black) or Organic Vapor/Acid Gas (Yellow) |
| Emergency (e.g., large spill) | Self-Contained Breathing Apparatus (SCBA) | N/A |
Respirator Cartridge Service Life: The service life of a respirator cartridge depends on various factors, including the concentration of the contaminant, humidity, temperature, and the user's breathing rate. For a precise estimation of cartridge service life, it is recommended to use software provided by respirator manufacturers, such as the 3M™ Select and Service Life Software or NIOSH's MultiVapor™ tool.[4][5][6] As a general rule of thumb for organic vapor cartridges, if the chemical's boiling point is > 70°C (this compound's is ~86°C) and the concentration is less than 200 ppm, a service life of 8 hours at a normal work rate can be expected.
Experimental Protocol: Safe Handling of this compound
This protocol outlines the essential steps for the safe handling of this compound in a laboratory setting.
1. Pre-Experiment Preparation:
- Conduct a thorough risk assessment for the planned experiment.
- Ensure a certified chemical fume hood is available and functioning correctly.
- Verify that a safety shower and eyewash station are accessible and operational.[1]
- Assemble all necessary PPE as outlined in the tables above.
- Prepare a designated waste container for halogenated organic waste.
2. Handling Procedure:
- All handling of this compound should be performed within a chemical fume hood.
- Ground and bond containers and receiving equipment to prevent static discharge, as the chemical is highly flammable.[1]
- Use only non-sparking tools.[1]
- Keep the container tightly closed when not in use.[1]
- Avoid inhalation of vapors and contact with skin and eyes.[1]
3. Post-Experiment:
- Securely close the primary container of this compound and return it to a designated flammable liquid storage cabinet.
- Dispose of any contaminated materials (e.g., pipette tips, paper towels) in the designated halogenated waste container.
- Decontaminate the work area within the fume hood.
- Carefully remove PPE, avoiding self-contamination.
- Wash hands thoroughly with soap and water.
Operational and Disposal Plans
Storage
Store this compound in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable liquids.[1] Keep it away from heat, sparks, open flames, and other ignition sources.[1]
Spill Management
In the event of a spill:
-
Small Spill:
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.
-
Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.
-
-
Large Spill:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Ensure the area is well-ventilated, if safe to do so.
-
Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste.
-
Waste Segregation: Collect all waste containing this compound in a dedicated, clearly labeled container for "Halogenated Organic Waste." Do not mix with non-halogenated waste.
-
Container Management: Use a chemically compatible container with a secure lid. The container should be labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.
Visualization of PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. tert-Amyl chloride - Wikipedia [en.wikipedia.org]
- 3. Gloves Chemical Resistance Chart - Got Gloves [gotgloves.com]
- 4. masterworksonline.com [masterworksonline.com]
- 5. 3m.com [3m.com]
- 6. There’s an App for That! Estimating Respirator Cartridge Service Life - EHSLeaders [ehsleaders.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
